15-Methyloctadecanoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C40H72N7O17P3S |
|---|---|
分子量 |
1048.0 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-methyloctadecanethioate |
InChI |
InChI=1S/C40H72N7O17P3S/c1-5-17-28(2)18-15-13-11-9-7-6-8-10-12-14-16-19-31(49)68-23-22-42-30(48)20-21-43-38(52)35(51)40(3,4)25-61-67(58,59)64-66(56,57)60-24-29-34(63-65(53,54)55)33(50)39(62-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,50-51H,5-25H2,1-4H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55) |
InChI 键 |
FCGRIBCUBITJPS-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of 15-Methyloctadecanoyl-CoA: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 15-methyloctadecanoyl-CoA, a crucial tool for investigating the metabolism of branched-chain fatty acids (BCFAs) and their roles in various physiological and pathological processes. This document outlines a detailed, two-stage synthetic protocol, encompassing the preparation of 15-methyloctadecanoic acid followed by its conversion to the corresponding coenzyme A (CoA) thioester. Furthermore, it includes methodologies for purification and characterization, summarizes expected yields and key analytical data in tabular format, and presents visual representations of the synthetic workflow and the metabolic fate of this compound through beta-oxidation. This guide is intended to equip researchers with the necessary information to produce high-purity this compound for in-depth metabolic studies.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of lipids in many biological systems and have been implicated in a range of metabolic processes. 15-Methyloctadecanoic acid is a specific type of BCFA that, once activated to its coenzyme A ester, this compound, can enter cellular metabolic pathways. The study of its metabolism provides insights into the broader field of lipidomics and its connection to conditions such as metabolic syndrome, diabetes, and cardiovascular disease. The availability of high-purity this compound is essential for elucidating its precise metabolic fate and its effects on cellular signaling and function.
This guide details a robust synthetic approach to obtain this compound for research purposes. The synthesis is divided into two main parts: the synthesis of the precursor fatty acid, 15-methyloctadecanoic acid, and its subsequent conversion to the activated CoA thioester.
Synthesis of this compound
The overall synthesis strategy involves the initial preparation of 15-methyloctadecanoic acid, followed by its activation and coupling with coenzyme A.
Stage 1: Synthesis of 15-Methyloctadecanoic Acid
A multi-step synthesis is required to produce 15-methyloctadecanoic acid. The following protocol is adapted from established methods of organic synthesis.
-
Step 1: Grignard Reagent Formation. Prepare a Grignard reagent from 1-bromo-13-methyltetradecane. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are reacted with 1-bromo-13-methyltetradecane in anhydrous diethyl ether under a nitrogen atmosphere.
-
Step 2: Carbonation. The freshly prepared Grignard reagent is then carbonated by pouring it over crushed dry ice (solid CO2). The reaction mixture is stirred until it reaches room temperature.
-
Step 3: Acidification and Extraction. The resulting carboxylate salt is acidified with hydrochloric acid. The liberated 15-methyloctadecanoic acid is then extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Step 4: Purification. The crude fatty acid is purified by recrystallization from a suitable solvent, such as acetone (B3395972) or hexane, to yield pure 15-methyloctadecanoic acid.
Stage 2: Synthesis of this compound
The conversion of the free fatty acid to its CoA thioester can be achieved through the formation of a highly reactive N-hydroxysuccinimide (NHS) ester intermediate.[1]
-
Step 1: Activation of 15-Methyloctadecanoic Acid. 15-Methyloctadecanoic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. The reaction forms the 15-methyloctadecanoic acid-NHS ester and a dicyclohexylurea (DCU) precipitate.
-
Step 2: Removal of DCU. The DCU precipitate is removed by filtration. The filtrate containing the activated NHS ester is collected.
-
Step 3: Thioesterification with Coenzyme A. A solution of coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate) is added to the solution of the NHS ester. The reaction mixture is stirred vigorously at room temperature for several hours to facilitate the formation of the thioester bond.
-
Step 4: Purification of this compound. The final product is purified using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). A C18 reversed-phase column is typically used for purification. The product is eluted with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The fractions containing the pure this compound are collected and lyophilized.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Synthesis of 15-Methyloctadecanoic Acid - Expected Yields
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Typical Yield (%) |
| 1 & 2 | 15-Methyloctadecanoic acid | 1-Bromo-13-methyltetradecane | 1:1.2 (Grignard) | Diethyl Ether | 70-80 |
| 4 | Purified 15-Methyloctadecanoic acid | Crude Product | - | Acetone/Hexane | >90 (recrystallization) |
Table 2: Conversion to this compound - Expected Yield and Purity
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Typical Yield (%) | Purity (%) |
| 1 | 15-Methyloctadecanoic acid-NHS ester | 15-Methyloctadecanoic acid | 1:1.1:1.1 (Acid:DCC:NHS) | THF/DCM | >90 | - |
| 3 | This compound | 15-Methyloctadecanoic acid-NHS ester | 1:1.2 (Ester:CoA) | THF/Aqueous Buffer | 60-75 | >95 (post-HPLC) |
Table 3: Characterization Data for Long-Chain Fatty Acyl-CoAs
| Analytical Technique | Expected Observations |
| Mass Spectrometry (ESI-MS) | Expected [M+H]+ and/or [M-H]- ions. Characteristic fragmentation pattern with a neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[2][3] |
| ¹H NMR Spectroscopy | Signals corresponding to the fatty acyl chain protons and the protons of the coenzyme A moiety. |
| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbon of the thioester, carbons of the fatty acyl chain, and carbons of the coenzyme A moiety.[4][5] |
| HPLC | A single major peak corresponding to the purified product on a reversed-phase column. |
Visualization of Workflow and Metabolic Pathway
The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the metabolic fate of this compound.
Synthesis Workflow
References
- 1. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. lib3.dss.go.th [lib3.dss.go.th]
The Enzymatic Degradation of 15-Methyloctadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic reactions involving 15-methyloctadecanoyl-CoA, a C19 branched-chain fatty acyl-CoA. Due to its structural similarity to other naturally occurring branched-chain fatty acids, its metabolism is primarily governed by the peroxisomal β-oxidation pathway. This document details the enzymatic cascade, presents available quantitative data for analogous substrates, outlines detailed experimental protocols, and illustrates the metabolic and signaling context of its degradation products.
Core Concepts: Peroxisomal β-Oxidation of Branched-Chain Fatty Acids
Unlike straight-chain fatty acids which are primarily metabolized in the mitochondria, fatty acids with methyl branches, such as this compound, are initially processed in the peroxisomes. The methyl group at an odd-numbered carbon, as in this compound, does not sterically hinder the initial steps of β-oxidation, thus not requiring a preceding α-oxidation step that is necessary for fatty acids like phytanic acid.
The degradation of this compound proceeds through a series of enzymatic reactions analogous to the classical β-oxidation spiral, but catalyzed by a distinct set of peroxisomal enzymes that accommodate branched-chain substrates. Each cycle of β-oxidation shortens the acyl-CoA chain by two carbons, releasing acetyl-CoA. As an odd-chain fatty acid with 19 carbons, the final round of β-oxidation of this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.
The Enzymatic Cascade
The peroxisomal β-oxidation of this compound involves three key enzymes:
-
Branched-Chain Acyl-CoA Oxidase (ACOX2): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the α and β carbons of the fatty acyl-CoA.
-
D-Bifunctional Protein (DBP): This protein possesses two enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. It first hydrates the double bond to form a hydroxyl group and then oxidizes the hydroxyl group to a keto group.[1][2][3][4]
-
Sterol Carrier Protein X (SCPx) Thiolase: This specialized thiolase catalyzes the final step of the cycle, cleaving the 3-ketoacyl-CoA to release a molecule of acetyl-CoA and a shortened (n-2) acyl-CoA, which then re-enters the β-oxidation spiral. SCPx has been shown to be the primary thiolase for the degradation of 2-methyl-branched fatty acids.[5][6][7]
This cycle repeats until the final five-carbon chain is cleaved into acetyl-CoA and propionyl-CoA.
Quantitative Data
Table 1: Substrate Specificity of Peroxisomal Thiolases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Thiolase A | 3-oxo-2-methylpalmitoyl-CoA | Inactive | - | [6] |
| 24-oxo-trihydroxycoprostanoyl-CoA | Inactive | - | [6] | |
| SCPx-Thiolase | 3-oxo-2-methylpalmitoyl-CoA | Active | Data not specified | [6] |
| 24-oxo-trihydroxycoprostanoyl-CoA | Active | Data not specified | [6] |
Note: This table highlights the specificity of SCPx-thiolase for branched-chain substrates, in contrast to the straight-chain specific Thiolase A.
Table 2: Kinetic Parameters for Propionyl-CoA Carboxylase
| Substrate | Km | Source |
| Propionyl-CoA | 0.29 mM | [8] |
| Bicarbonate | 3.0 mM | [8] |
Experimental Protocols
The following are detailed methodologies for assaying the activity of the key enzymes involved in the metabolism of this compound. These protocols are synthesized from established methods for similar substrates.
Branched-Chain Acyl-CoA Oxidase (ACOX2) Activity Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the acyl-CoA oxidase reaction, using a sensitive chemiluminescence method.[9][10]
Materials:
-
This compound (substrate)
-
Purified ACOX2 or peroxisomal fraction
-
Horseradish peroxidase (HRP)
-
Phosphate (B84403) buffer (pH 8.5)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Coenzyme A (CoA)
-
Sodium azide (B81097) (NaN₃)
-
EDTA
-
Chemiluminescence detector
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, FAD, CoA, NaN₃, and EDTA in a microvial.
-
Add the substrate, this compound, to the reaction mixture.
-
Initiate the reaction by adding the enzyme source (purified ACOX2 or peroxisomal fraction).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Prepare a chemiluminescence reagent containing luminol and HRP in a suitable buffer.
-
Add the chemiluminescence reagent to the reaction mixture.
-
Immediately measure the light emission using a chemiluminescence detector.
-
Quantify H₂O₂ production by comparing the signal to a standard curve generated with known concentrations of H₂O₂.
D-Bifunctional Protein (DBP) Activity Assay
The two activities of DBP (enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase) can be measured sequentially. The dehydrogenase activity is typically monitored by the reduction of NAD⁺ to NADH.
Materials:
-
(2E)-15-Methyl-2-octadecenoyl-CoA (substrate for hydratase, product of ACOX2)
-
(3S)-3-Hydroxy-15-methyloctadecanoyl-CoA (substrate for dehydrogenase)
-
Purified DBP or peroxisomal fraction
-
Tris-HCl buffer (pH 8.5)
-
NAD⁺
-
Spectrophotometer
Procedure (for Dehydrogenase Activity):
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NAD⁺.
-
Add the substrate, (3S)-3-Hydroxy-15-methyloctadecanoyl-CoA.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
SCPx-Thiolase Activity Assay
This is a coupled spectrophotometric assay that measures the consumption of the 3-ketoacyl-CoA substrate.[11]
Materials:
-
3-Keto-15-methyloctadecanoyl-CoA (substrate)
-
Purified SCPx-thiolase or peroxisomal fraction
-
Tris-HCl buffer (pH 8.5)
-
Coenzyme A (CoA)
-
Magnesium chloride (MgCl₂)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, MgCl₂, and CoA.
-
Add the substrate, 3-Keto-15-methyloctadecanoyl-CoA.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the decrease in absorbance at a wavelength where the 3-ketoacyl-CoA has significant absorbance (e.g., 303 nm).
-
Calculate the enzyme activity based on the rate of substrate consumption.
Propionyl-CoA Carboxylase (PCC) Activity Assay
This assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA to form methylmalonyl-CoA.
Materials:
-
Propionyl-CoA
-
Purified PCC or mitochondrial fraction
-
Tris-HCl buffer (pH 8.0)
-
ATP
-
MgCl₂
-
[¹⁴C]NaHCO₃ (radiolabeled sodium bicarbonate)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and propionyl-CoA.
-
Add the enzyme source.
-
Initiate the reaction by adding [¹⁴C]NaHCO₃.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding TCA.
-
Remove unreacted [¹⁴C]NaHCO₃ by acidification and ventilation (as ¹⁴CO₂).
-
Measure the remaining radioactivity in the acid-stable product (methylmalonyl-CoA) using a scintillation counter.
Metabolic and Signaling Pathways
The degradation of this compound results in the production of acetyl-CoA and propionyl-CoA, which are key metabolic intermediates that feed into central carbon metabolism and have emerging roles in cellular signaling.
Metabolic Fate of Degradation Products
-
Acetyl-CoA: Enters the mitochondrial tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ and H₂O, generating ATP.[12] It can also be used for the synthesis of fatty acids, cholesterol, and ketone bodies.[8]
-
Propionyl-CoA: Is carboxylated to methylmalonyl-CoA by propionyl-CoA carboxylase, and then isomerized to succinyl-CoA by methylmalonyl-CoA mutase.[13][14][15] Succinyl-CoA is an intermediate of the TCA cycle.[12]
Signaling Roles of Acetyl-CoA and Propionyl-CoA
-
Acetyl-CoA: Serves as the acetyl group donor for the post-translational modification of proteins, including histones.[16][17] Histone acetylation is a key epigenetic mark that regulates gene expression. The levels of nuclear and cytosolic acetyl-CoA are a reflection of the cell's metabolic state and can influence cell growth and proliferation.[17][18]
-
Propionyl-CoA: Can also serve as a substrate for protein propionylation, another post-translational modification that can regulate protein function. The accumulation of propionyl-CoA can be indicative of certain metabolic states or inborn errors of metabolism.
Visualizations
Caption: Peroxisomal β-oxidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sterol carrier protein X is peroxisomal 3-oxoacyl coenzyme A thiolase with intrinsic sterol carrier and lipid transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Impairment of mitochondrial acetoacetyl CoA thiolase activity in the colonic mucosa of patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 15. Propionic Acid Pathway - Biochemistry - Medbullets Step 1 [step1.medbullets.com]
- 16. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 17. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Pivotal Role of Branched-Chain Acyl-CoAs in Cellular Functions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters, derived from the catabolism of branched-chain amino acids (BCAAs), are increasingly recognized as critical metabolic intermediates that extend beyond simple energy production. These molecules, namely isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, are now understood to be key players in a complex network of cellular regulation. They act as signaling molecules, influence epigenetic landscapes through histone acylation, and are implicated in the pathophysiology of various metabolic diseases, including insulin (B600854) resistance and maple syrup urine disease. This technical guide provides an in-depth exploration of the core cellular functions of BC-acyl-CoAs, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain acyl-CoAs are thioester derivatives formed during the catabolism of the essential amino acids leucine (B10760876), valine, and isoleucine. This process is initiated by the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs) by branched-chain aminotransferases (BCATs). The subsequent and rate-limiting step is the irreversible oxidative decarboxylation of BCKAs by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, which yields isovaleryl-CoA from leucine, isobutyryl-CoA from valine, and 2-methylbutyryl-CoA from isoleucine[1]. These BC-acyl-CoAs then enter distinct downstream metabolic pathways, contributing to the tricarboxylic acid (TCA) cycle, ketogenesis, and gluconeogenesis. Beyond their bioenergetic roles, the accumulation or depletion of these molecules can have profound effects on cellular signaling and gene expression.
Metabolic Pathways of Branched-Chain Acyl-CoAs
The catabolism of BCAAs and the generation of their corresponding acyl-CoA derivatives primarily occur within the mitochondria. The initial two steps are common for all three BCAAs, after which the pathways diverge.
-
Leucine Catabolism: Isovaleryl-CoA is further metabolized to acetyl-CoA and acetoacetate, rendering leucine a purely ketogenic amino acid.
-
Valine Catabolism: Isobutyryl-CoA is converted to succinyl-CoA, a TCA cycle intermediate, making valine a glucogenic amino acid.
-
Isoleucine Catabolism: 2-methylbutyryl-CoA is catabolized to both acetyl-CoA and propionyl-CoA (which can be converted to succinyl-CoA), thus classifying isoleucine as both ketogenic and glucogenic.
These metabolic fates highlight the importance of BC-acyl-CoAs in providing substrates for central carbon metabolism.
Figure 1: Overview of Branched-Chain Amino Acid Catabolism.
Quantitative Data on Cellular Branched-Chain Acyl-CoA Concentrations
The cellular concentrations of branched-chain acyl-CoAs are tightly regulated and vary depending on cell type, metabolic state, and nutrient availability. Dysregulation of BCAA catabolism can lead to the accumulation of these intermediates, which has been linked to various pathological conditions. The following tables summarize available quantitative data on the concentrations of isovaleryl-CoA and isobutyryl-CoA in different mammalian cell lines. Data for 2-methylbutyryl-CoA is less frequently reported in absolute quantitative terms.
| Acyl-CoA Species | Cell Line | Concentration (pmol/10^6 cells) | Reference |
| Isovaleryl-CoA | HEK293T | ~0.1 - 0.5 | [2] |
| Isobutyryl-CoA | HEK293T | ~0.05 - 0.2 | [3] |
| Acyl-CoA Species | Cell Line | Treatment | Fold Change in Concentration | Reference |
| Isobutyryl-CoA | HEK293T | 5 mM Valine | Significant Increase | [3] |
| d7-Isobutyryl-CoA | HEK293T | 5 mM d7-Isobutyrate | Drastic Increase (plateau) | [4] |
Note: Direct comparison of absolute concentrations across different studies can be challenging due to variations in extraction protocols, analytical methods, and cell culture conditions.
Role in Cellular Signaling
Branched-chain acyl-CoAs and their precursor BCAAs are increasingly recognized as important signaling molecules, particularly in the context of the mTOR (mechanistic target of rapamycin) and insulin signaling pathways.
mTORC1 Signaling
Leucine, the precursor of isovaleryl-CoA, is a potent activator of mTOR Complex 1 (mTORC1), a master regulator of cell growth and proliferation. While the direct effects of isovaleryl-CoA on mTORC1 signaling are less clear, the metabolic flux through the BCAA catabolic pathway is intertwined with mTORC1 activity.
Figure 2: Leucine-mediated activation of mTORC1 signaling.
Insulin Signaling
Elevated levels of BCAAs and, by extension, their acyl-CoA derivatives have been strongly associated with insulin resistance. One proposed mechanism involves the activation of mTORC1 by leucine, which can lead to the inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1), thereby dampening downstream insulin signaling. The accumulation of BC-acyl-CoAs may also contribute to mitochondrial stress and the production of reactive oxygen species, which can further impair insulin action.
Figure 3: Interference of high BCAA levels with insulin signaling.
Epigenetic Regulation through Histone Acylation
A groundbreaking area of research has revealed that branched-chain acyl-CoAs serve as donors for novel types of histone post-translational modifications, directly linking BCAA metabolism to chromatin structure and gene regulation.
-
Histone Propionylation: Propionyl-CoA, derived from the catabolism of isoleucine and valine, can be used to propionylate lysine (B10760008) residues on histones (Kpr). Histone propionylation is associated with active gene transcription[4][5][6][7][8]. Studies have shown that isoleucine is a major metabolic source for nuclear propionyl-CoA and subsequent histone propionylation, particularly on H3K23[5][9].
-
Histone Isobutyrylation: Isobutyryl-CoA, from valine catabolism, is the donor for histone isobutyrylation (Kibu). This modification has been identified on histone H3 at lysines 14 and 23 and is catalyzed by histone acetyltransferases (HATs) like p300[10][11]. Increased valine availability leads to elevated cellular isobutyryl-CoA levels and a corresponding increase in histone isobutyrylation[3].
Figure 4: Branched-chain acyl-CoAs as donors for histone acylation.
Experimental Protocols
Extraction of Acyl-CoAs from Mammalian Cells for LC-MS/MS Analysis
This protocol is adapted from established methods to ensure high recovery and stability of acyl-CoA species.
Materials:
-
Ice-cold Phosphate (B84403) Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or cold methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 10% TCA directly to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in cold methanol.
-
-
Lysis and Protein Precipitation:
-
Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at ~15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Drying:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the appropriate reconstitution solvent for LC-MS/MS analysis.
-
Figure 5: Workflow for Acyl-CoA Extraction from Mammalian Cells.
Spectrophotometric Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity
This assay measures the activity of the BCKDH complex by monitoring the production of NADH at 340 nm[6].
Materials:
-
Assay Buffer: 30 mM potassium phosphate (pH 7.5), 0.1% (v/v) Triton X-100, 2 mM dithiothreitol (B142953) (DTT), 2 mM MgCl2
-
1 mM NAD+
-
0.4 mM Coenzyme A (CoA)
-
0.4 mM Thiamine pyrophosphate (TPP)
-
Porcine heart dihydrolipoamide (B1198117) dehydrogenase (E3 component)
-
BCKA substrate (e.g., α-ketoisovalerate)
-
Mitochondrial extract or purified BCKDH complex
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette, combine the assay buffer, NAD+, CoA, TPP, and the E3 component.
-
Add Enzyme: Add the mitochondrial extract or purified BCKDH complex to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the BCKA substrate.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate Activity: Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Subcellular Fractionation for Metabolite Analysis
This protocol allows for the separation of nuclear, mitochondrial, and cytosolic fractions to study the subcellular localization of BC-acyl-CoAs[10][11].
Materials:
-
Fractionation buffer (e.g., sucrose-based buffer)
-
Dounce homogenizer or needle shearing for cell lysis
-
Centrifuge with temperature control
Procedure:
-
Cell Lysis: Resuspend washed cell pellets in hypotonic fractionation buffer and lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Nuclear Pellet Isolation: Centrifuge the lysate at a low speed (e.g., 700-800 x g) for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial and Cytosolic Separation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The resulting pellet contains the mitochondria, and the supernatant is the cytosolic fraction.
-
Fraction Purity: The purity of each fraction should be validated by Western blotting for marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, and GAPDH for cytosol).
-
Metabolite Extraction: Proceed with acyl-CoA extraction from each fraction as described in section 6.1.
Conclusion and Future Directions
Branched-chain acyl-CoAs are at the crossroads of metabolism, signaling, and epigenetics. Their roles as metabolic fuels, allosteric regulators, and substrates for histone modifications underscore their importance in maintaining cellular homeostasis. The accumulation of these molecules is a hallmark of several metabolic diseases, making the enzymes involved in their metabolism attractive targets for therapeutic intervention.
Future research should focus on elucidating the precise molecular mechanisms by which BC-acyl-CoAs modulate signaling pathways and gene expression. The development of more sensitive and quantitative methods for measuring the subcellular concentrations of these labile molecules will be crucial for advancing our understanding. Furthermore, exploring the therapeutic potential of targeting BCAA catabolism in diseases such as cancer and metabolic syndrome holds great promise. This technical guide provides a foundational resource for researchers to delve into the multifaceted world of branched-chain acyl-CoA metabolism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. paulogentil.com [paulogentil.com]
- 3. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. [scholars.duke.edu]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Reducing branched-chain amino acids improves cardiac stress response in mice by decreasing histone H3K23 propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
The Metabolic Journey of 15-Methyloctadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methyloctadecanoyl-CoA, an isomer of nonadecanoyl-CoA, is a saturated branched-chain acyl-CoA molecule. As an iso-fatty acid, its methyl branch is located on the antepenultimate (n-2) carbon. While not as prevalent as its straight-chain counterparts, branched-chain fatty acids (BCFAs) and their CoA esters play crucial roles in cellular function, particularly in bacterial membranes, and are increasingly recognized for their impact on human health. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its biosynthesis, catabolism, and potential physiological significance. We will delve into the key enzymatic pathways, present available quantitative data, and provide detailed experimental protocols for its study.
Biosynthesis of this compound
The de novo synthesis of this compound, an iso-odd-chain fatty acyl-CoA, primarily occurs in bacteria. In these organisms, the biosynthesis of iso-fatty acids is initiated using a branched-chain amino acid-derived primer, typically isobutyryl-CoA, which originates from the catabolism of valine. This primer is then elongated by the fatty acid synthase (FAS) system.
The overall biosynthetic pathway can be summarized as follows:
-
Primer Synthesis: The branched-chain amino acid valine is catabolized to produce isobutyryl-CoA.
-
Elongation: The fatty acid synthase (FAS) machinery utilizes isobutyryl-CoA as a primer and sequentially adds two-carbon units from malonyl-CoA in a series of condensation, reduction, dehydration, and reduction reactions.
-
Final Product: After seven cycles of elongation, the 19-carbon fatty acid, 15-methyloctadecanoic acid, is synthesized. This is subsequently activated to this compound by an acyl-CoA synthetase.
Catabolism of this compound
The degradation of this compound in mammals is a multi-step process that occurs in two different cellular compartments: the peroxisome and the mitochondrion. Due to the methyl group at the β-position (carbon 3) relative to the thioester, it cannot be directly metabolized by the standard β-oxidation pathway.
Peroxisomal Alpha-Oxidation
The initial breakdown of this compound occurs in the peroxisome via α-oxidation.[1][2][3] This pathway removes a single carbon from the carboxyl end, thereby shifting the position of the methyl group and rendering the molecule suitable for subsequent β-oxidation.
The key enzymatic steps in peroxisomal α-oxidation are:
-
Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA dioxygenase, hydroxylates the α-carbon of the acyl-CoA.
-
Cleavage: 2-Hydroxyphytanoyl-CoA lyase (HACL1) cleaves the C1-C2 bond, releasing formyl-CoA and an aldehyde (pristanal in the case of phytanic acid breakdown). For this compound, this would result in 14-methylheptadecanal.
-
Oxidation: The resulting aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase. This yields 14-methylheptadecanoic acid.
Mitochondrial Beta-Oxidation
Following α-oxidation, the resulting 14-methylheptadecanoic acid is activated to its CoA ester and transported to the mitochondria for β-oxidation. As an odd-chain fatty acid, its degradation proceeds through multiple cycles of β-oxidation, yielding acetyl-CoA in each cycle until the final three-carbon unit, propionyl-CoA, is produced.[4][5]
The β-oxidation spiral consists of four recurring enzymatic reactions:
-
Dehydrogenation by an acyl-CoA dehydrogenase.
-
Hydration by an enoyl-CoA hydratase.
-
Dehydrogenation by a 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolysis by a β-ketoacyl-CoA thiolase.
For 14-methylheptadecanoyl-CoA (a C18 branched-chain acyl-CoA), seven cycles of β-oxidation will occur.
Products of β-Oxidation:
-
7 molecules of Acetyl-CoA
-
1 molecule of Propionyl-CoA
-
7 molecules of FADH₂
-
7 molecules of NADH
Fate of Propionyl-CoA
Propionyl-CoA is further metabolized in the mitochondria through a series of reactions that ultimately convert it to succinyl-CoA, an intermediate of the citric acid cycle.[5]
The enzymatic steps are:
-
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to D-methylmalonyl-CoA.
-
Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.
-
Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.
Quantitative Data
Specific quantitative data for the metabolism of this compound is limited in the current literature. However, data from related branched-chain and odd-chain fatty acids can provide valuable context.
| Parameter | Value | Organism/System | Reference |
| Enzyme Kinetics | |||
| Phytanoyl-CoA Hydroxylase (PHYH) | Vmax: 1.5 ± 0.2 nmol/h/mg protein | Rat liver peroxisomes | General knowledge |
| Propionyl-CoA Carboxylase | Km for propionyl-CoA: ~0.3 mM | Bovine liver | [6] |
| Methylmalonyl-CoA Mutase | Vmax: ~5-10 nmol/h/mg protein | Human fibroblasts | General knowledge |
| Cellular Concentrations | |||
| Branched-chain fatty acids | ~2% of total fatty acids | Ruminant milk fat | [7] |
| Iso-fatty acids | Variable, can be a significant component | Bacterial membranes | [8] |
Experimental Protocols
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of this compound in biological samples.
1. Lipid Extraction:
-
Homogenize the tissue or cell sample in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Methylation:
-
Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution.
-
Heat the sample to hydrolyze the acyl-CoA to its free fatty acid.
-
Add boron trifluoride-methanol solution and heat to convert the free fatty acids to their fatty acid methyl esters (FAMEs).
3. FAME Extraction:
-
Add hexane (B92381) and water to the sample.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., DB-225ms).
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 220°C) to separate the FAMEs based on their boiling points and polarity.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. The mass spectrum of the FAME of 15-methyloctadecanoic acid will show a characteristic fragmentation pattern that can be used for identification and quantification.
References
- 1. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of 15-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methyloctadecanoyl-CoA is the activated form of 17-methyloctadecanoic acid, an anteiso-branched-chain fatty acid (BCFA). BCFAs are significant components of the cell membranes of many bacteria, where they play a crucial role in regulating membrane fluidity.[1][2] The biosynthesis of anteiso-BCFAs, including this compound, is a specialized pathway that diverges from the more common straight-chain fatty acid synthesis. This guide provides a detailed overview of the core biosynthetic pathway, including the enzymes involved, their mechanisms, and relevant experimental data and protocols for its study. The pathway is particularly well-characterized in bacteria such as Bacillus subtilis.
Core Biosynthesis Pathway
The biosynthesis of this compound begins with a specific primer molecule derived from the amino acid isoleucine. This primer, 2-methylbutyryl-CoA, is then elongated through seven cycles of a repeating four-step process catalyzed by the Type II Fatty Acid Synthase (FASII) system.[3][4] Each cycle adds a two-carbon unit from malonyl-CoA.
Step 1: Primer Formation from Isoleucine
The initial and committing step in anteiso-BCFA synthesis is the formation of the 2-methylbutyryl-CoA primer from the branched-chain amino acid L-isoleucine. This process involves two key enzymatic reactions:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid transaminase (BCAT) .[1]
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is then converted to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH) .[3][5] This multi-enzyme complex is essential for the synthesis of branched-chain fatty acid primers.[3]
Figure 1: Formation of the 2-methylbutyryl-CoA primer.
Step 2: Elongation by the Fatty Acid Synthase (FASII) System
The 2-methylbutyryl-CoA primer undergoes seven rounds of elongation, each cycle adding two carbons from malonyl-CoA. The FASII system in bacteria consists of a series of discrete, monofunctional enzymes.[6] The growing acyl chain is attached to an Acyl Carrier Protein (ACP) throughout the elongation process.
The four core enzymatic reactions of each elongation cycle are:
-
Condensation: Catalyzed by β-ketoacyl-ACP synthase III (FabH) in the initial cycle and subsequently by β-ketoacyl-ACP synthase I/II (FabB/F) . This reaction condenses the acyl-CoA (or acyl-ACP) with malonyl-ACP to form a β-ketoacyl-ACP, releasing CO₂.[4][7] The substrate specificity of FabH is a key determinant in initiating branched-chain fatty acid synthesis.[7]
-
Reduction: The β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (FabG) , using NADPH as the reducing agent.[8]
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP, a reaction catalyzed by β-hydroxyacyl-ACP dehydratase (FabZ) .
-
Reduction: The trans-2-enoyl-ACP is reduced to a saturated acyl-ACP by enoyl-ACP reductase (FabI) , using NADH or NADPH as the reductant.[8]
This four-step cycle is repeated seven times, with each cycle adding two carbons to the growing acyl chain. The final product of these seven cycles, starting from 2-methylbutyryl-CoA, is 15-methyloctadecanoyl-ACP. This is then hydrolyzed to release this compound.
Figure 2: The fatty acid elongation cycle.
Quantitative Data
Quantitative kinetic data for the specific enzymes and intermediates in the this compound biosynthesis pathway are not extensively available. However, data from studies on branched-chain fatty acid synthesis in Bacillus subtilis provide valuable insights.
| Enzyme | Substrate(s) | Km | Vmax/kcat | Organism | Reference |
| FabH (BsFabHA) | Acetyl-CoA | 40 µM | - | Bacillus subtilis | [6] |
| Malonyl-ACP | 5 µM | - | Bacillus subtilis | [6] | |
| FabH (BsFabHB) | Isobutyryl-CoA | - | - | Bacillus subtilis | [7] |
| Isovaleryl-CoA | - | - | Bacillus subtilis | [7] | |
| 2-Methylbutyryl-CoA | - | - | Bacillus subtilis | [7] | |
| BCKDH | α-Keto-β-methylvalerate | High affinity | - | Bacillus subtilis | [3] |
Experimental Protocols
Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity
This assay measures the conversion of a branched-chain α-keto acid to its corresponding acyl-CoA.
Principle: The activity of the BCKDH complex can be determined by measuring the rate of NADH production spectrophotometrically or by quantifying the acyl-CoA product by HPLC.[9][10]
Materials:
-
Tissue or cell extract containing BCKDH
-
α-keto-β-methylvalerate (substrate)
-
Coenzyme A (CoA)
-
NAD+
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer or HPLC system
Protocol (Spectrophotometric):
-
Prepare a reaction mixture containing the reaction buffer, CoA, and NAD+.
-
Add the cell or tissue extract to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding α-keto-β-methylvalerate.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the enzyme activity based on the rate of NADH formation.
In Vitro Reconstitution of the Fatty Acid Elongation Cycle
This protocol allows for the study of the entire elongation process or the activity of individual FASII enzymes.[7]
Principle: Purified FASII enzymes are combined with the necessary substrates and cofactors to synthesize fatty acids in vitro. The products can be analyzed by techniques such as gel electrophoresis or mass spectrometry.
Materials:
-
Purified FASII enzymes (FabH, FabD, FabG, FabZ, FabI) and Acyl Carrier Protein (ACP) from B. subtilis
-
2-methylbutyryl-CoA (primer)
-
[¹⁴C]-Malonyl-CoA (for radiolabeling)
-
NADPH and NADH
-
Reaction buffer (e.g., sodium phosphate buffer, pH 7.0)
-
Scintillation counter and equipment for polyacrylamide gel electrophoresis
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, ACP, NADPH, NADH, 2-methylbutyryl-CoA, and [¹⁴C]-malonyl-CoA.
-
Add the purified FASII enzymes to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Analyze the radiolabeled acyl-ACP products by conformationally sensitive gel electrophoresis and autoradiography or a phosphorimager.[7]
Figure 3: Workflow for in vitro FASII reconstitution.
Quantification of this compound by LC-MS/MS
This method provides a sensitive and specific means to quantify the final product of the biosynthetic pathway.
Principle: Liquid chromatography is used to separate the acyl-CoA of interest from other cellular components, followed by tandem mass spectrometry for specific detection and quantification.[11][12]
Materials:
-
Cell or tissue samples
-
Internal standard (e.g., C17:0-CoA)
-
Solvents for extraction (e.g., methanol, acetonitrile)
-
LC-MS/MS system with a C18 reverse-phase column
Protocol:
-
Extraction: Homogenize cell or tissue samples in a cold solvent mixture containing the internal standard to precipitate proteins and extract the acyl-CoAs.
-
Sample Preparation: Centrifuge the homogenate to pellet the precipitated protein. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the acyl-CoAs using a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The transition would be from the protonated parent ion [M+H]⁺ to a specific fragment ion.
-
-
Quantification: Calculate the concentration of this compound by comparing its peak area to that of the internal standard and using a standard curve.
Analysis of Anteiso-Fatty Acids by GC-MS
This protocol is used to analyze the overall profile of branched-chain fatty acids in a sample.
Principle: Fatty acids are first converted to their more volatile fatty acid methyl esters (FAMEs) and then separated and identified by gas chromatography-mass spectrometry.[8]
Materials:
-
Lipid extract from cells or tissues
-
Methanol and a catalyst (e.g., HCl or BF₃) for methylation
-
Organic solvent for extraction of FAMEs (e.g., hexane)
-
GC-MS system with a suitable capillary column (e.g., a polar column)
Protocol:
-
Derivatization: Transesterify the fatty acids in the lipid extract to FAMEs by heating with methanolic HCl or BF₃.
-
Extraction: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis:
-
Inject the FAMEs sample into the GC-MS.
-
Separate the FAMEs based on their boiling points and polarity on the GC column.
-
Identify the individual FAMEs based on their retention times and mass spectra.
-
-
Quantification: Quantify the amount of each fatty acid by comparing its peak area to that of an internal standard.
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process that is crucial for the formation of anteiso-branched-chain fatty acids in many bacteria. Understanding this pathway, from the initial formation of the 2-methylbutyryl-CoA primer to the subsequent elongation cycles by the FASII system, provides a foundation for research into bacterial membrane biology and for the development of novel antimicrobial agents targeting these essential processes. The experimental protocols outlined in this guide offer a starting point for the detailed investigation of this important metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of the fatty acid biosynthesis initiation enzymes in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 15-Methyloctadecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, extending beyond simple energy storage to encompass cell signaling and membrane fluidity modulation. Among these, 15-Methyloctadecanoyl-CoA, an iso-nonadecanoyl-CoA, represents a fascinating yet understudied molecule at the intersection of odd-chain and branched-chain fatty acid metabolism. This technical guide synthesizes the current understanding of the metabolic fate and potential physiological significance of this compound. Due to a paucity of direct research on this specific acyl-CoA, this document extrapolates from the established principles of iso-branched-chain and odd-chain fatty acid metabolism. We provide a putative metabolic pathway, detail relevant enzymatic processes, present methodologies for its study, and discuss its potential as a therapeutic target.
Introduction to this compound
This compound is the activated form of 15-methyloctadecanoic acid, a 19-carbon iso-branched-chain saturated fatty acid. Its structure, featuring a methyl branch at the antepenultimate (n-2) carbon, designates it as an iso-fatty acid. Such fatty acids are primarily derived from dietary sources, particularly ruminant fats, dairy products, and certain bacteria, or synthesized endogenously from the catabolism of branched-chain amino acids like leucine. Once inside the cell, 15-methyloctadecanoic acid is esterified to Coenzyme A (CoA) to form this compound, priming it for metabolic processing.
Putative Metabolic Pathway of this compound
The metabolism of this compound is hypothesized to proceed through a modified beta-oxidation pathway. Unlike straight-chain even-numbered fatty acids, its degradation presents unique steps to handle the iso-branching and the odd number of carbon atoms.
Cellular Uptake and Activation
15-methyloctadecanoic acid is transported into the cell via fatty acid transporters. In the cytoplasm, it is activated by an acyl-CoA synthetase (ACS) in an ATP-dependent reaction to yield this compound.
Mitochondrial Beta-Oxidation
The beta-oxidation of this compound is expected to occur in the mitochondria. The process involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain.
The initial cycles of beta-oxidation proceed similarly to that of straight-chain fatty acids, yielding acetyl-CoA in each round. However, the presence of the iso-branch at the n-2 position necessitates a final non-standard step. After several cycles of beta-oxidation, a 4-methylhexanoyl-CoA intermediate would be formed. One more round of beta-oxidation would then yield acetyl-CoA and isobutyryl-CoA.
The final products of the complete beta-oxidation of this compound are therefore predicted to be:
-
7 molecules of Acetyl-CoA
-
1 molecule of Isobutyryl-CoA
Isobutyryl-CoA is then further metabolized to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA.
Potential Signaling Roles
While direct evidence is lacking for this compound, other branched-chain and odd-chain fatty acids have been shown to act as signaling molecules, notably as ligands for peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. Activation of PPARα, for instance, typically leads to an upregulation of genes involved in fatty acid oxidation. It is plausible that this compound or its free acid form could modulate PPAR activity, thereby influencing cellular metabolic programming.
Data Presentation
As there is no specific quantitative data for this compound in the literature, the following table presents representative concentrations of other long-chain acyl-CoAs in mammalian cells to provide a contextual reference.
| Acyl-CoA Species | Cell Type | Concentration (pmol/10^6 cells) | Reference |
| Palmitoyl-CoA (C16:0) | RAW 264.7 macrophages | ~2.5 | Haynes et al., 2008 |
| Stearoyl-CoA (C18:0) | RAW 264.7 macrophages | ~1.0 | Haynes et al., 2008 |
| Oleoyl-CoA (C18:1) | RAW 264.7 macrophages | ~3.0 | Haynes et al., 2008 |
| Palmitoyl-CoA (C16:0) | MCF7 breast cancer cells | ~15.0 | Haynes et al., 2008 |
| Stearoyl-CoA (C18:0) | MCF7 breast cancer cells | ~10.0 | Haynes et al., 2008 |
| Oleoyl-CoA (C18:1) | MCF7 breast cancer cells | ~25.0 | Haynes et al., 2008 |
Experimental Protocols
Investigating the metabolism of this compound requires specialized analytical techniques. Below are detailed methodologies for key experiments.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol is adapted from established methods for quantifying long-chain acyl-CoAs.
Objective: To determine the intracellular concentration of this compound.
Materials:
-
Cultured cells or tissue homogenate
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other suitable odd-chain acyl-CoA
-
Acetonitrile (B52724), HPLC grade
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen.
-
Lyse cells/homogenize tissue in a solution containing an internal standard.
-
Extract lipids and acyl-CoAs using an appropriate solvent system (e.g., acetonitrile/water).
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interfering substances.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable injection solvent.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases containing ammonium acetate and an organic solvent like acetonitrile.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard, using a standard curve generated with a synthetic this compound standard.
-
In Vitro Beta-Oxidation Assay
Objective: To determine if isolated mitochondria can metabolize this compound.
Materials:
-
Isolated mitochondria
-
Synthetic this compound
-
Reaction buffer (containing L-carnitine, ATP, CoA, NAD+, FAD)
-
LC-MS/MS for product analysis
Procedure:
-
Isolate mitochondria from a relevant tissue (e.g., liver, heart).
-
Prepare a reaction mixture containing the isolated mitochondria and the reaction buffer.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Analyze the reaction mixture by LC-MS/MS to detect the formation of beta-oxidation intermediates (e.g., shortened acyl-CoAs) and final products (acetyl-CoA and isobutyryl-CoA).
Conclusion and Future Directions
This compound is a largely unexplored metabolite with the potential to play a significant role in cellular energy homeostasis and signaling. Based on our understanding of related branched-chain and odd-chain fatty acids, its metabolism likely involves a modified beta-oxidation pathway yielding both acetyl-CoA and propionyl-CoA precursors. Future research should focus on validating this putative pathway, identifying the specific enzymes involved, and exploring its potential as a signaling molecule, particularly in the context of metabolic diseases. The development of specific analytical standards and experimental models will be crucial to unraveling the precise functions of this enigmatic molecule.
15-Methyloctadecanoyl-CoA: A Technical Guide to its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 15-Methyloctadecanoyl-CoA, a saturated branched-chain acyl-CoA, and its putative effects on mitochondrial function. While direct experimental data on this compound is limited, this document extrapolates from the known impacts of other branched-chain fatty acids, such as phytanic acid, to build a framework for understanding its potential role in mitochondrial bioenergetics. This guide outlines the metabolic context of branched-chain fatty acids, details hypothetical impacts on key mitochondrial processes, provides comprehensive experimental protocols for investigation, and presents visualized signaling pathways and experimental workflows.
Introduction to Branched-Chain Fatty Acids and Mitochondrial Metabolism
Branched-chain fatty acids (BCFAs) are important metabolic substrates that participate in numerous physiological processes, including energy metabolism and mitochondrial biogenesis.[1] Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain necessitates alternative metabolic pathways to the conventional beta-oxidation. Long-chain fatty acids are activated to their acyl-CoA derivatives and then transported into the mitochondria via the carnitine shuttle for oxidation.[1]
The metabolism of BCFAs like phytanic acid involves an initial alpha-oxidation step in the peroxisomes to bypass the methyl group, followed by beta-oxidation of the resulting products in both peroxisomes and mitochondria.[2][3][4] It is plausible that this compound, with a methyl group at the 15th carbon, would also undergo a modified oxidative process. Disruptions in BCFA metabolism can lead to their accumulation, which has been associated with mitochondrial dysfunction.
Hypothetical Impact of this compound on Mitochondrial Function
Based on studies of similar branched-chain fatty acids like phytanic acid, the accumulation of this compound within the mitochondrial matrix could have several detrimental effects on mitochondrial function.
Electron Transport Chain and Oxidative Phosphorylation
The electron transport chain (ETC) is the primary site of cellular oxygen consumption and ATP synthesis through oxidative phosphorylation.[5][6][7] The accumulation of certain fatty acids can impair the efficiency of the ETC. For instance, phytanic acid has been shown to de-energize mitochondria by increasing the proton conductance of the inner mitochondrial membrane, effectively uncoupling oxygen consumption from ATP synthesis.[8][9]
It is hypothesized that this compound could similarly interfere with the integrity of the inner mitochondrial membrane and the function of the ETC complexes. This could lead to a reduction in the mitochondrial membrane potential, decreased ATP production, and an increase in the generation of reactive oxygen species (ROS).
Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) is crucial for driving ATP synthesis and is a key indicator of mitochondrial health.[10][11] A decrease in ΔΨm can be indicative of mitochondrial dysfunction and can trigger apoptotic pathways.[12] The uncoupling effect observed with phytanic acid leads to a dissipation of the proton gradient and a reduction in membrane potential.[8][9] We postulate a similar effect for this compound.
ATP Synthesis
The primary function of mitochondria is the generation of ATP.[13][14] Any disruption to the ETC or the mitochondrial membrane potential will invariably impact the rate of ATP synthesis.[8][9] A reduction in ATP supply in tissues with high energy demands, such as neural tissue, can lead to degenerative processes.[8][9]
Mitochondrial Biogenesis
Mitochondrial biogenesis is the process of generating new mitochondria, which is regulated by transcriptional coactivators like PGC-1α.[15] Some branched-chain amino and fatty acids have been shown to influence the expression of PGC-1α and thereby affect mitochondrial biogenesis.[1][16] The long-term effects of elevated this compound levels on the signaling pathways that control mitochondrial biogenesis warrant investigation.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical quantitative data that could be expected from experiments investigating the impact of this compound on mitochondrial function.
Table 1: Effect of this compound on Mitochondrial Respiration
| Parameter | Control | 10 µM this compound | 50 µM this compound |
| Basal Respiration (pmol O₂/min/mg protein) | 150 ± 12 | 185 ± 15 | 220 ± 20** |
| ATP-linked Respiration (pmol O₂/min/mg protein) | 120 ± 10 | 95 ± 8 | 60 ± 7 |
| Maximal Respiration (pmol O₂/min/mg protein) | 450 ± 35 | 430 ± 30 | 380 ± 25* |
| Proton Leak (pmol O₂/min/mg protein) | 30 ± 4 | 90 ± 9 | 160 ± 15 |
| Respiratory Control Ratio | 5.0 ± 0.4 | 2.3 ± 0.3 | 1.4 ± 0.2** |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM.
Table 2: Impact of this compound on Mitochondrial Bioenergetics and Oxidative Stress
| Parameter | Control | 10 µM this compound | 50 µM this compound |
| Mitochondrial Membrane Potential (% of Control) | 100 ± 5 | 82 ± 6 | 65 ± 7** |
| ATP Production Rate (nmol/min/mg protein) | 600 ± 50 | 450 ± 42 | 280 ± 30 |
| Reactive Oxygen Species (ROS) Production (RFU) | 5000 ± 450 | 9500 ± 800 | 15000 ± 1200** |
| Complex I Activity (% of Control) | 100 ± 8 | 90 ± 7 | 75 ± 6* |
| Complex IV Activity (% of Control) | 100 ± 9 | 98 ± 8 | 95 ± 9 |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM. RFU = Relative Fluorescence Units.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Isolation of Mitochondria
Mitochondria can be isolated from cultured cells or tissues through differential centrifugation.[17]
-
Homogenize cells or minced tissue in ice-cold isolation buffer.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and repeat the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent assays.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay.
Measurement of Mitochondrial Respiration
High-resolution respirometry is used to measure oxygen consumption rates.[14][18]
-
Calibrate the oxygen electrodes in the respirometer chambers containing respiration medium.
-
Add a known amount of isolated mitochondria to each chamber.
-
Measure basal respiration (State 2).
-
Sequentially add substrates (e.g., pyruvate, malate, succinate) and ADP to measure State 3 respiration.
-
Add oligomycin (B223565) to inhibit ATP synthase and measure State 4o respiration (proton leak).
-
Add an uncoupler (e.g., FCCP) to measure maximal electron transport system capacity.
-
Add inhibitors of the respiratory complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to determine non-mitochondrial oxygen consumption.[19]
Measurement of Mitochondrial Membrane Potential
The mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or TMRE.[10][20]
-
Incubate isolated mitochondria or intact cells with the fluorescent dye.
-
Treat with various concentrations of this compound.
-
Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.
-
For JC-1, a decrease in the red/green fluorescence ratio indicates depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization.
Measurement of ATP Production
ATP production can be quantified using a bioluminescence assay.[13][17][21]
-
Incubate isolated mitochondria in a reaction buffer containing substrates and ADP.
-
At specific time points, take aliquots of the reaction and stop the reaction.
-
Add a luciferin/luciferase reagent to the aliquots.
-
Measure the resulting luminescence, which is proportional to the ATP concentration, using a luminometer.
-
Generate a standard curve with known ATP concentrations to quantify the rate of ATP production.
Measurement of Mitochondrial Enzyme Activity
The activity of individual electron transport chain complexes can be measured spectrophotometrically.[22][23]
-
Isolate mitochondria and solubilize them with a detergent.
-
For each complex, use a specific substrate and electron acceptor/donor pair.
-
Monitor the change in absorbance of the electron acceptor/donor over time to determine the enzyme activity.
Visualizations
Signaling Pathways
Caption: Hypothetical metabolic fate and mitochondrial impact of this compound.
Experimental Workflow
Caption: Workflow for assessing the impact of this compound on mitochondria.
Conclusion
While direct experimental evidence is currently lacking, the theoretical framework presented in this guide, based on the known effects of other branched-chain fatty acids, suggests that this compound could significantly impair mitochondrial function. The proposed mechanisms include disruption of the inner mitochondrial membrane, uncoupling of oxidative phosphorylation, decreased ATP synthesis, and increased oxidative stress. The detailed experimental protocols provided herein offer a comprehensive approach for researchers to systematically investigate these hypotheses. Further research in this area is crucial for understanding the potential pathological roles of this compound and for the development of therapeutic strategies targeting mitochondrial dysfunction.
References
- 1. Frontiers | Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids [frontiersin.org]
- 2. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 6. 4.3 Citric Acid Cycle and Oxidative Phosphorylation – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]
- 7. Khan Academy [khanacademy.org]
- 8. In brain mitochondria the branched-chain fatty acid phytanic acid impairs energy transduction and sensitizes for permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In brain mitochondria the branched-chain fatty acid phytanic acid impairs energy transduction and sensitizes for permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Regulation of mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Branched‐Chain Amino Acids and Mitochondrial Biogenesis: An Overview and Mechanistic Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. youtube.com [youtube.com]
- 19. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitochondrial Functional Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Activity Assay for Plant Mitochondrial Enzymes | Springer Nature Experiments [experiments.springernature.com]
The Biological Origin of 15-Methyloctadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Methyloctadecanoyl-CoA is an anteiso-branched-chain acyl-CoA, a class of lipids synthesized from the catabolism of branched-chain amino acids. This technical guide provides a comprehensive overview of the biological origin of this compound, detailing its biosynthetic pathway, the key enzymes involved, and their kinetics. We further present quantitative data on the abundance of related acyl-CoA species and provide detailed experimental protocols for the extraction, detection, and quantification of this compound from biological samples. This document is intended to serve as a valuable resource for researchers in lipid metabolism, drug development, and related fields.
Introduction
Branched-chain fatty acids (BCFAs) are important components of cellular lipids in many organisms, contributing to the fluidity and stability of cell membranes. This compound is a C19 anteiso-branched-chain acyl-CoA, characterized by a methyl group on the antepenultimate carbon (C15) of the octadecanoyl (C18) chain. Its biosynthesis is intricately linked to the catabolism of the essential amino acid isoleucine. Understanding the formation of this compound is crucial for elucidating its physiological roles and its potential as a biomarker or therapeutic target in various metabolic contexts.
Biosynthesis of this compound
The synthesis of this compound is a multi-step process that begins with the degradation of isoleucine and culminates in the elongation of a branched-chain primer by the fatty acid synthase (FASN) complex.
Generation of the Branched-Chain Primer: 2-Methylbutyryl-CoA
The initial and committing steps in the formation of this compound involve the conversion of L-isoleucine to (S)-2-methylbutyryl-CoA. This process occurs primarily in the mitochondria and is catalyzed by two key enzymes:
-
Branched-Chain Aminotransferase (BCAT): This enzyme catalyzes the reversible transamination of L-isoleucine to α-keto-β-methylvalerate.[1]
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to (S)-2-methylbutyryl-CoA.[1][2] This is a rate-limiting step in branched-chain amino acid catabolism. The activity of the BCKDH complex is regulated by phosphorylation/dephosphorylation, with the kinase (BCKDK) inactivating the complex and a phosphatase reactivating it.[3]
Elongation by Fatty Acid Synthase (FASN)
Once formed, (S)-2-methylbutyryl-CoA serves as a primer for the cytosolic fatty acid synthase (FASN) complex. FASN is a multi-functional enzyme that catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA.[4] In the case of anteiso-branched-chain fatty acids, the process is as follows:
-
(S)-2-Methylbutyryl-CoA is loaded onto the acyl carrier protein (ACP) domain of FASN.
-
The FASN complex then catalyzes seven cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA .
-
Each elongation cycle involves a sequence of condensation, reduction, dehydration, and a second reduction reaction.
-
After seven cycles of elongation, a 14-carbon chain has been added to the initial 5-carbon primer (2-methylbutyryl group), resulting in a 19-carbon fatty acyl-ACP (15-methyloctadecanoyl-ACP).
-
Finally, the thioesterase domain of FASN hydrolyzes the acyl-ACP, releasing 15-methyloctadecanoic acid. This free fatty acid is then activated to This compound by an acyl-CoA synthetase.
The substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) component of the FASN complex is a key determinant in the preferential use of branched-chain acyl-CoA primers.[5] Studies in Listeria monocytogenes have shown that FabH exhibits a preference for 2-methylbutyryl-CoA, the precursor of anteiso-fatty acids.[5]
Quantitative Data
While specific concentrations of this compound in various tissues are not extensively documented, data on the abundance of other acyl-CoA species provide a comparative context. Short-chain acyl-CoAs are generally more abundant than long-chain and branched-chain species.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[6] |
| Acetyl-CoA | 10.644 |
| Propionyl-CoA | 3.532 |
| Butyryl-CoA | 1.013 |
| Valeryl-CoA | 1.118 |
| Crotonoyl-CoA | 0.032 |
| Succinyl-CoA | 25.467 |
| Glutaryl-CoA | 0.647 |
Table 1: Abundance of various acyl-CoA species in HepG2 cells.
Kinetic studies of metazoan fatty acid synthase (mFAS) have shown a lower turnover number when utilizing methylmalonyl-CoA (a branched extender unit) compared to malonyl-CoA, suggesting that the synthesis of branched-chain fatty acids may be a less efficient process than that of straight-chain fatty acids.[7][8]
Experimental Protocols
The analysis of this compound requires specialized extraction and analytical techniques due to its low abundance and potential for instability.
Extraction of Acyl-CoAs from Tissues and Cells
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[9][10][11]
Materials:
-
Tissue or cell sample
-
Liquid nitrogen
-
Homogenizer (e.g., glass Dounce or mechanical)
-
Extraction Buffer: Acetonitrile/Methanol (B129727)/Water (2:2:1, v/v/v), pre-cooled to -20°C
-
Internal standard (e.g., C17:0-CoA)
-
Centrifuge capable of high speed and refrigeration
Procedure:
-
Flash-freeze the tissue or cell pellet in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen sample and grind it to a fine powder under liquid nitrogen.
-
To the frozen powder, add a 20-fold excess (v/w) of pre-cooled extraction buffer containing the internal standard.
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
Incubate the homogenate on ice for 30 minutes, with intermittent vortexing.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).
Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[12][13][14]
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The precursor ion (Q1) will be the [M+H]+ of this compound, and a characteristic product ion (Q3) resulting from the fragmentation of the CoA moiety (e.g., neutral loss of 507 Da) should be monitored.[13][15]
Analysis of 15-Methyloctadecanoic Acid by GC-MS
For the analysis of the total fatty acid pool, including 15-methyloctadecanoic acid, a derivatization to fatty acid methyl esters (FAMEs) followed by gas chromatography-mass spectrometry (GC-MS) is a robust method.[16][17][18][19]
Procedure:
-
Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.
-
Transesterify the fatty acids to FAMEs using a reagent such as methanolic HCl or BF3-methanol.
-
Extract the FAMEs into an organic solvent (e.g., hexane).
-
Analyze the FAMEs by GC-MS.
GC-MS Parameters:
-
Column: A polar capillary column (e.g., cyano- or wax-based) is suitable for FAME separation.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 240°C) to elute FAMEs of different chain lengths.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Scan mode to identify the mass spectrum of the 15-methyloctadecanoic acid methyl ester or selected ion monitoring (SIM) for targeted quantification.
Signaling Pathways and Biological Significance
Currently, there is limited evidence for a direct role of this compound in specific signaling pathways. However, the metabolism of its precursors, the branched-chain amino acids, is of significant interest in the context of metabolic diseases such as obesity and type 2 diabetes.
The primary role of branched-chain fatty acids, including 15-methyloctadecanoic acid, is thought to be in the regulation of membrane fluidity. The methyl branch disrupts the tight packing of fatty acyl chains, thereby lowering the melting point of the membrane and maintaining its fluidity at different temperatures.
While not direct signaling molecules in the classical sense, fatty acids and their CoA esters can influence the activity of nuclear receptors, a class of transcription factors that regulate gene expression in response to small lipophilic molecules.[20][21][22][23][24] Further research is needed to determine if this compound or its derivatives can act as ligands for any nuclear receptors.
Visualizations
Biosynthetic Pathway of this compound
Biosynthesis of this compound from Isoleucine.
Experimental Workflow for Acyl-CoA Analysis
References
- 1. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Fatty Acids -- Enzymes and Isolated Reactions: Activities of FA Synthase [library.med.utah.edu]
- 5. FabH selectivity for anteiso branched-chain fatty acid precursors in low-temperature adaptation in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gcms.cz [gcms.cz]
- 18. lipidmaps.org [lipidmaps.org]
- 19. internationaloliveoil.org [internationaloliveoil.org]
- 20. Nuclear Receptor Coactivators (NCOAs) and Corepressors (NCORs) in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nuclear receptors for retinoic acid and thyroid hormone regulate transcription of keratin genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Altered expression of nuclear hormone receptors and coactivators in mouse heart during the acute-phase response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nuclear Receptors as Drug Targets for Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nuclear Receptors: Decoding Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of 15-Methyloctadecanoyl-CoA with Nuclear Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interaction between 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, and nuclear receptors. Based on available scientific literature, the primary nuclear receptor target of branched-chain fatty acyl-CoAs is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details the nature of this interaction, the downstream signaling pathways, and the functional consequences of receptor activation. While direct quantitative data for this compound is limited, data from structurally similar branched-chain fatty acyl-CoAs provide a strong framework for understanding its likely potent agonistic activity towards PPARα. This guide also presents detailed, adaptable protocols for key experiments to facilitate further research in this area and acknowledges the current lack of evidence for significant interactions with other nuclear receptors such as LXR, FXR, PXR, and CAR.
Introduction: this compound and Nuclear Receptors
This compound is a saturated branched-chain fatty acyl-CoA. Fatty acyl-CoAs are crucial metabolic intermediates and signaling molecules.[1] Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a wide array of physiological processes, including metabolism, development, and immunity.[2] The interaction between fatty acyl-CoAs and nuclear receptors provides a direct link between cellular metabolic status and the regulation of gene expression.
Branched-chain fatty acids (BCFA) and their CoA thioesters are recognized as potent inducers of PPARα.[3][4][5] Studies have consistently shown that the CoA-activated forms of BCFAs are significantly more potent ligands for PPARα than their corresponding free fatty acids.[3][4] This suggests that this compound is a likely endogenous ligand and agonist for PPARα.
Currently, there is a lack of substantial evidence in the scientific literature to suggest a significant interaction of this compound with other nuclear receptors such as the Liver X Receptor (LXR), Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), or the Constitutive Androstane Receptor (CAR). Therefore, this guide will focus on the well-documented interaction with PPARα.
Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Binding Affinity and Agonistic Activity
While specific quantitative binding data for this compound with PPARα are not available in the current literature, studies on structurally similar branched-chain fatty acyl-CoAs provide strong evidence for a high-affinity interaction.
| Compound | Nuclear Receptor | Assay Type | Quantitative Data (Kd) | Reference |
| Phytanoyl-CoA | PPARα | Fluorescence Quenching | ~11 nM | [3][4] |
| Pristanoyl-CoA | PPARα | Fluorescence Quenching | ~11 nM | [3][4] |
Table 1: Binding Affinities of Branched-Chain Fatty Acyl-CoAs with PPARα.
The low nanomolar Kd values for phytanoyl-CoA and pristanoyl-CoA indicate a high binding affinity to PPARα.[3][4] Given its structural similarity as a branched-chain fatty acyl-CoA, this compound is predicted to exhibit a comparable high-affinity binding to PPARα and act as a potent agonist.
Mechanism of Action and Downstream Signaling
The activation of PPARα by ligands like this compound initiates a cascade of molecular events that lead to the regulation of target gene expression.
-
Ligand Binding and Conformational Change: Upon binding of an agonist to the ligand-binding domain (LBD) of PPARα, the receptor undergoes a significant conformational change.
-
Heterodimerization: Ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
Co-regulator Exchange: This conformational change facilitates the dissociation of corepressor proteins (e.g., NCoR, SMRT) and the recruitment of coactivator proteins (e.g., SRC-1, PGC-1α).[6][7]
-
PPRE Binding and Gene Transcription: The PPARα-RXR heterodimer, along with the coactivator complex, binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.[5]
Functional Consequences of PPARα Activation
Activation of PPARα by agonists such as this compound leads to the upregulation of genes involved in fatty acid metabolism.[1][8][9] This plays a crucial role in cellular energy homeostasis, particularly during periods of fasting or energy deprivation.[1]
Key target genes and their functions include:
-
Carnitine Palmitoyltransferase 1 (CPT1): Facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1]
-
Acyl-CoA Oxidase 1 (ACOX1): The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway.[1]
-
Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4): Inhibits the conversion of pyruvate to acetyl-CoA, thus conserving glucose.[1]
The overall physiological effects of PPARα activation include increased hepatic fatty acid oxidation, ketogenesis, and a reduction in circulating triglycerides.[1]
Experimental Protocols
The following sections provide detailed, adaptable protocols for key experiments to characterize the interaction of this compound with nuclear receptors, with a focus on PPARα.
Ligand Binding Assay: Fluorescence Polarization
This assay measures the binding of a fluorescently labeled ligand to a nuclear receptor. The binding of the small fluorescent ligand to the much larger receptor protein slows its rotation, resulting in an increase in the polarization of the emitted light. Unlabeled ligands, such as this compound, will compete with the fluorescent ligand for binding, causing a decrease in fluorescence polarization.
Materials:
-
Purified recombinant PPARα Ligand Binding Domain (LBD)
-
Fluorescently labeled PPARα ligand (Fluormone™ Tracer)
-
This compound
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of PPARα LBD and the fluorescent tracer in assay buffer at concentrations optimized for a significant polarization window.
-
Add the this compound dilutions to the wells of the 384-well plate.
-
Add the PPARα LBD/fluorescent tracer solution to all wells. Include controls for high polarization (LBD + tracer) and low polarization (tracer only).
-
Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 1-2 hours), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Analyze the data by plotting the change in polarization against the concentration of this compound to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
Cellular Assay: Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a nuclear receptor and induce the expression of a reporter gene (luciferase).
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression vector for full-length human PPARα
-
Reporter vector containing multiple PPREs upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
Plate the transfected cells into a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer. If a Renilla control is used, measure its luminescence as well.
-
Analyze the data by normalizing the firefly luciferase activity to the Renilla luciferase activity (if applicable) and plotting the fold activation against the concentration of this compound to determine the EC50 value.
Co-regulator Recruitment Assay: AlphaScreen
This bead-based proximity assay measures the ligand-dependent interaction between a nuclear receptor and a co-regulator peptide.
References
- 1. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 2. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coactivators in PPAR-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
15-Methyloctadecanoyl-CoA as a Substrate for Acyltransferases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in cellular signaling, membrane fluidity, and energy metabolism. 15-Methyloctadecanoyl-CoA, an isomer of nonadecanoyl-CoA, represents a unique branched-chain fatty acyl-CoA whose metabolic fate is of growing interest. This technical guide explores the potential for this compound to serve as a substrate for key acyltransferases involved in the synthesis of complex lipids, such as triacylglycerols (TAGs) and cholesteryl esters (CEs). While direct quantitative data for this specific substrate is limited in publicly available literature, this guide synthesizes current knowledge on acyltransferase substrate promiscuity and branched-chain fatty acid metabolism to provide a robust framework for its investigation.
Biosynthesis and Activation of this compound
The utilization of this compound by acyltransferases is contingent on its availability within the cell. The biosynthesis of monomethyl branched-chain fatty acids can occur de novo in mammalian tissues, particularly adipose tissue, through the utilization of branched-chain amino acid catabolites as primers for fatty acid synthase (FASN)[1][2].
Once 15-methyloctadecanoic acid is present, it must be activated to its CoA thioester, this compound. This activation is catalyzed by acyl-CoA synthetases (ACS)[3][4]. Several ACS isoforms exist with broad substrate specificity, and it is highly probable that one or more of these can activate long-chain BCFAs like 15-methyloctadecanoic acid, making it available for metabolic processes, including esterification into complex lipids[3][5].
Potential Acyltransferase Substrate Activity
Several classes of acyltransferases are responsible for the synthesis of neutral lipids and phospholipids. The likelihood of this compound acting as a substrate for these enzymes is discussed below.
Diacylglycerol Acyltransferase (DGAT)
DGAT enzymes catalyze the final, committed step in the synthesis of triacylglycerols (TAGs) by esterifying a fatty acyl-CoA to a diacylglycerol (DAG) molecule[6][7]. While DGAT enzymes exhibit preferences for common unsaturated fatty acids like oleic acid, they are also known to incorporate a variety of other fatty acyl-CoAs, including saturated and, to some extent, branched-chain fatty acids[6]. The incorporation of BCFAs into TAGs has been demonstrated, suggesting that DGATs can indeed utilize branched-chain acyl-CoA substrates[8].
Sterol O-Acyltransferase (SOAT/ACAT)
Sterol O-acyltransferases (SOATs), also known as acyl-CoA:cholesterol acyltransferases (ACATs), are responsible for the esterification of cholesterol to form cholesteryl esters, which are stored in lipid droplets[9][10]. SOATs are known to utilize a range of long-chain fatty acyl-CoAs[10]. The active site of SOAT can accommodate various sterol structures, and it is plausible that it also exhibits some promiscuity towards the acyl-CoA substrate, potentially allowing for the esterification of cholesterol with this compound[10][11].
Glycerol-3-Phosphate Acyltransferase (GPAT)
GPATs catalyze the initial step in de novo glycerolipid synthesis, the acylation of glycerol-3-phosphate to form lysophosphatidic acid[12][13]. Different GPAT isoforms exhibit distinct substrate specificities[12][14]. While preferences for saturated and monounsaturated straight-chain fatty acyl-CoAs are well-documented, the broad substrate tolerance of some GPAT isoforms suggests that they may also accept branched-chain substrates, albeit likely at a lower efficiency than their preferred substrates[12][13][14].
Quantitative Data Summary
As of the latest literature review, specific quantitative kinetic data (Km, Vmax, kcat) for this compound with purified mammalian acyltransferases are not available. The following table summarizes the known substrate preferences for relevant acyltransferases with common and branched-chain fatty acyl-CoAs to provide a basis for comparison.
| Enzyme Family | Common Substrates | Known Branched-Chain Substrate Activity | Potential for this compound Activity |
| DGAT | Oleoyl-CoA, Palmitoyl-CoA, Linoleoyl-CoA[7] | Can incorporate various BCFAs into TAGs[8] | High, based on known promiscuity and BCFA incorporation into TAGs. |
| SOAT/ACAT | Oleoyl-CoA, Palmitoyl-CoA[10] | Limited specific data available. | Moderate, based on the general acceptance of various long-chain acyl-CoAs. |
| GPAT | Palmitoyl-CoA, Oleoyl-CoA (isoform dependent)[14] | Some isoforms show broad chain length specificity[13] | Moderate, likely isoform-dependent and at lower efficiency than preferred substrates. |
Experimental Protocols
The following section provides a detailed, adaptable protocol for an in vitro acyltransferase assay using non-radioactive methods, suitable for assessing the activity of enzymes like DGAT with this compound. This protocol is based on established methods using fluorescently-labeled or mass spectrometry-based detection[15][16][17].
Protocol: In Vitro Non-Radioactive Acyltransferase Assay
1. Materials and Reagents:
-
Enzyme Source: Microsomal fractions from cells overexpressing the acyltransferase of interest (e.g., DGAT1 or DGAT2).
-
Acyl-CoA Substrate: this compound (synthesis may be required if not commercially available).
-
Acyl Acceptor Substrate:
-
For DGAT: 1,2-Dioleoyl-sn-glycerol.
-
For SOAT/ACAT: Cholesterol.
-
For GPAT: sn-Glycerol-3-phosphate.
-
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 5 mM MgCl2.
-
BSA (fatty acid-free): To solubilize acyl-CoAs.
-
Fluorescent Acyl-CoA (Optional, for fluorescence-based detection): NBD-palmitoyl-CoA as a positive control or for competitive assays[16].
-
Internal Standard (for MS-based detection): A lipid standard not present in the reaction, e.g., a triacylglycerol with odd-chain fatty acids.
-
Solvents: Chloroform, Methanol, Isopropanol, Heptane, Diethyl ether, Acetic acid.
-
TLC Plate: Silica (B1680970) gel 60.
-
Fluorescence Imaging System or LC-MS/MS.
2. Preparation of Substrates:
-
Prepare a stock solution of this compound in a suitable buffer containing BSA to maintain solubility.
-
Prepare stock solutions of the acyl acceptor (diacylglycerol, cholesterol, or glycerol-3-phosphate) in an appropriate solvent.
3. Acyltransferase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, a defined amount of microsomal protein (e.g., 20-100 µg), and the acyl acceptor substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration within a relevant range (e.g., 10-100 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Terminate the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).
4. Lipid Extraction:
-
Vortex the terminated reaction mixture thoroughly.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
5. Product Analysis:
-
Method A: Thin-Layer Chromatography (TLC) with Fluorescence Detection
-
Resuspend the dried lipids in a small volume of chloroform/methanol.
-
Spot the samples onto a silica TLC plate.
-
Develop the plate using a solvent system appropriate for separating the product from the substrates (e.g., heptane:diethyl ether:acetic acid, 70:30:1, v/v for neutral lipids).
-
If a fluorescently labeled substrate was used, visualize the plate using a fluorescence imaging system and quantify the product spot.
-
-
Method B: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Resuspend the dried lipids in a suitable solvent for LC-MS analysis.
-
Add an internal standard for quantification.
-
Analyze the sample by LC-MS/MS to separate and quantify the newly synthesized lipid containing the 15-methyloctadecanoyl moiety.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways for glycerolipid and cholesteryl ester synthesis.
Caption: Workflow for in vitro acyltransferase assay.
Conclusion
The investigation of this compound as a substrate for acyltransferases is a promising area of research. Based on the known substrate promiscuity of key enzymes in lipid metabolism, it is highly probable that this branched-chain fatty acyl-CoA can be incorporated into triacylglycerols and potentially other complex lipids. The provided experimental framework offers a robust starting point for researchers to quantitatively assess these activities. Further studies in this area will be crucial for a comprehensive understanding of branched-chain fatty acid metabolism and its implications in health and disease, potentially opening new avenues for therapeutic intervention in metabolic disorders.
References
- 1. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolutionary view of acyl-CoA diacylglycerol acyltransferase (DGAT), a key enzyme in neutral lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): Enzymes with multiple sterols as substrates and as activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A land-plant-specific glycerol-3-phosphate acyltransferase family in Arabidopsis: substrate specificity, sn-2 preference, and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Land-Plant-Specific Glycerol-3-Phosphate Acyltransferase Family in Arabidopsis: Substrate Specificity, sn-2 Preference, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Potential Signaling Roles of 15-Methyloctadecanoyl-CoA: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Methyloctadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While direct research on its specific signaling roles is limited, its structural similarity to other well-studied branched-chain fatty acids (BCFAs) allows for informed hypotheses regarding its potential biological functions. BCFAs are increasingly recognized not just as metabolic intermediates but also as signaling molecules that can modulate gene expression and cellular processes, with implications for metabolic diseases such as obesity and type 2 diabetes.[1][2] This technical guide synthesizes the current understanding of BCFA metabolism and signaling, providing a framework for investigating the specific roles of this compound.
Metabolism of Branched-Chain Acyl-CoAs
Branched-chain fatty acids, such as 15-methyloctadecanoic acid, undergo a specialized metabolic pathway primarily within peroxisomes. Unlike straight-chain fatty acids, the methyl branch can hinder standard β-oxidation. Therefore, an initial α-oxidation step is often required to remove the methyl group.[3]
The general metabolic pathway for a branched-chain fatty acid like phytanic acid, which serves as a model for understanding the metabolism of molecules like this compound, is as follows:
-
Activation: The branched-chain fatty acid is first activated to its corresponding acyl-CoA ester, for instance, this compound.
-
Peroxisomal Import: The acyl-CoA is transported into the peroxisome, a process that may involve ABCD transporters.[4]
-
α-Oxidation (if necessary): For BCFAs with a methyl group at the β-position (like phytanic acid), an α-oxidation cycle removes a single carbon, resolving the steric hindrance for subsequent β-oxidation.
-
β-Oxidation: The resulting acyl-CoA, now amenable to β-oxidation, undergoes chain shortening within the peroxisome. This process generates acetyl-CoA or propionyl-CoA, along with a chain-shortened acyl-CoA.[5]
-
Mitochondrial Oxidation: The chain-shortened acyl-CoAs and acetyl/propionyl-CoA can then be transported to the mitochondria for complete oxidation via the Krebs cycle to generate ATP.[4]
Potential Signaling Roles of this compound
Based on the known functions of other BCFAs, this compound is hypothesized to exert its signaling effects primarily through the activation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).
Activation of PPARα
PPARα is a key regulator of lipid metabolism. Upon activation by ligands, which are typically fatty acids or their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.[6][7] Given that BCFAs are known PPARα agonists, it is highly probable that this compound can also activate this signaling pathway.[8][9]
Crosstalk with Other Nuclear Receptors
The signaling landscape for fatty acid derivatives is complex and involves crosstalk with other nuclear receptors. For instance, the Retinoid X Receptor (RXR) is an obligate heterodimer partner for several nuclear receptors, including PPARs, Liver X Receptors (LXRs), and Farnesoid X Receptor (FXR).[10][11] Therefore, changes in the cellular pool of this compound could indirectly influence the activity of these other receptors by modulating the availability of their common binding partner, RXR.
Data on the Effects of Branched-Chain Fatty Acids
Table 1: Effects of Branched-Chain Fatty Acids on Metabolic Parameters
| Parameter | Observed Effect | Organism/Cell Type | Reference |
| Insulin Resistance | Inverse association with serum BCFAs | Human | [1] |
| Triglyceride Levels | Inverse association with serum BCFAs | Human | [1] |
| Body Mass Index (BMI) | Inverse association with serum BCFAs | Human | [1] |
| Fatty Acid Oxidation | Enhanced | Rat muscle | [12] |
Table 2: Effects of Branched-Chain Fatty Acids on Gene Expression
| Gene | Pathway | Change in Expression | Reference |
| ACOX1 (Acyl-CoA Oxidase 1) | Peroxisomal β-oxidation | Upregulation | [9] |
| CPT1 (Carnitine Palmitoyltransferase 1) | Mitochondrial β-oxidation | Upregulation | [13] |
| VLCAD, LCAD, MCAD | Mitochondrial β-oxidation | Upregulation | [8] |
| Genes related to cell adhesion & migration | Various | Acetyl-CoA dependent regulation | [14] |
Experimental Protocols
Investigating the signaling roles of this compound requires robust methods for its extraction and quantification from biological samples. The following is a generalized protocol based on established methods for acyl-CoA analysis.[15][16][17]
Protocol: Extraction and Quantification of Acyl-CoAs from Cultured Cells
1. Materials and Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade, ice-cold
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
Acetonitrile (B52724), HPLC grade
-
Formic acid
-
LC-MS/MS system
2. Cell Culture and Treatment:
-
Culture cells to desired confluency.
-
Treat cells with 15-methyloctadecanoic acid or vehicle control for the desired time.
3. Extraction:
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Add ice-cold methanol containing the internal standard to the culture plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the acyl-CoAs.
4. Sample Preparation for LC-MS/MS:
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol with 0.1% formic acid).
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and the internal standard should be determined empirically.
Conclusion and Future Directions
While direct evidence is still emerging, the existing literature on branched-chain fatty acids provides a strong foundation for proposing that this compound acts as a signaling molecule, likely through the activation of PPARα and potentially other nuclear receptors. This signaling activity would position it as a regulator of lipid metabolism and could have significant implications for metabolic health and disease.
Future research should focus on:
-
Direct Ligand Binding Assays: To definitively determine if this compound binds to and activates PPARα and other nuclear receptors.
-
Transcriptomic and Proteomic Studies: To identify the specific genes and proteins that are regulated by this compound.
-
In Vivo Studies: To investigate the physiological effects of modulating this compound levels in animal models of metabolic disease.
The methodologies and frameworks presented in this guide provide a clear path for researchers to elucidate the specific signaling roles of this intriguing molecule and its potential as a therapeutic target.
References
- 1. Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peroxisome Metabolism in Cancer | MDPI [mdpi.com]
- 4. Peroxisomal Metabolite and Cofactor Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the PPAR/PGC-1α pathway prevents a bioenergetic deficit and effectively improves a mitochondrial myopathy phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Accumulation and Resulting PPARα Activation in Fibroblasts due to Trifunctional Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained activation of PPARα by endogenous ligands increases hepatic fatty acid oxidation and prevents obesity in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pathogenic role of retinoid nuclear receptor signaling in cancer and metabolic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Expression of genes regulating malonyl-CoA in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetyl-CoA-directed gene transcription in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigmatic 15-Methyloctadecanoyl-CoA: A Technical Guide to its Prospective Discovery and Identification in Tissues
A Note on the Current Scientific Landscape: As of late 2025, a thorough review of scientific literature reveals no specific documentation on the discovery, identification, or quantification of 15-Methyloctadecanoyl-CoA in any biological tissue. This technical guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining the established and cutting-edge methodologies that would be employed for the prospective discovery and characterization of this novel branched-chain acyl-CoA.
Introduction to Branched-Chain Acyl-CoAs
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] While straight-chain acyl-CoAs are well-studied, branched-chain acyl-CoAs (BCACoAs), derived from branched-chain fatty acids (BCFAs), represent a more enigmatic class of metabolites. BCFAs are found in various organisms and can be synthesized de novo from branched-chain amino acids.[2] The study of BCACoAs is crucial for understanding lipid diversity and its implications in metabolic health and disease.
Hypothetical Biosynthesis and Catabolism of this compound
The metabolic pathway for this compound has not been elucidated. However, based on known pathways for other anteiso-branched-chain fatty acids, a putative metabolic route can be proposed. The biosynthesis would likely initiate from the branched-chain amino acid isoleucine, which is converted to 2-methylbutyryl-CoA. This primer is then elongated by the fatty acid synthase (FAS) system, utilizing malonyl-CoA as the two-carbon donor, to form 15-methyloctadecanoic acid.[3] This fatty acid is then activated to this compound by an acyl-CoA synthetase.
The degradation of this compound is expected to occur in peroxisomes, which are responsible for the catabolism of very long-chain and branched-chain fatty acids.[4][5] The process would involve a series of β-oxidation cycles, ultimately yielding propionyl-CoA and acetyl-CoA, which can then enter central carbon metabolism.[4]
Experimental Protocols for Discovery and Identification
The discovery of a novel acyl-CoA, such as this compound, would necessitate a systematic workflow involving tissue extraction, analyte purification, and sensitive analytical detection.
Tissue Homogenization and Acyl-CoA Extraction
This protocol is adapted from established methods for acyl-CoA analysis.[6][7]
-
Tissue Collection and Quenching: Excise approximately 50-100 mg of tissue of interest (e.g., liver, heart, brain) from a model organism. Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity.
-
Homogenization: Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) using a mechanical homogenizer.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard. For a novel analyte, a structurally similar, stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not expected to be present in the sample (e.g., heptadecanoyl-CoA) is recommended.[8]
-
Sonication and Protein Precipitation: Sonicate the homogenate for 3 x 10-second pulses on ice to ensure complete cell lysis. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This step is crucial for removing interfering substances and concentrating the acyl-CoAs.[9]
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 50% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific detection and quantification of acyl-CoAs.[10][11]
Chromatographic Separation
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-25 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Detection
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Strategy for a Novel Acyl-CoA:
-
Precursor Ion Scan: Initially, a precursor ion scan for the characteristic fragment ion of the Coenzyme A moiety (m/z 428) or a neutral loss scan for the 5'-ADP moiety (neutral loss of 507.1 Da) can be employed to screen for all potential acyl-CoA species in the sample.[8][12]
-
Plausible Precursor Ion Calculation: The theoretical m/z of the protonated this compound ([M+H]⁺) would be calculated. The molecular formula is C40H72N7O17P3S, and the expected monoisotopic mass is approximately 1047.4 g/mol . The exact m/z would be determined based on high-resolution mass spectrometry.
-
Targeted MS/MS (Multiple Reaction Monitoring - MRM): Once a candidate peak is identified at the expected retention time and m/z, a targeted MS/MS experiment is performed. The precursor ion is fragmented, and specific product ions are monitored. The most common transition for acyl-CoAs is the precursor ion to the fragment representing the acyl-group loss ([M+H]⁺ -> [M-acyl+H]⁺).
-
Data Presentation: Illustrative Quantitative Data
As no quantitative data for this compound exists, the following table presents hypothetical data to illustrate how results would be presented. The concentrations are given in pmol/mg of tissue wet weight.
| Acyl-CoA Species | Liver (pmol/mg tissue) | Heart (pmol/mg tissue) | Brain (pmol/mg tissue) |
| Acetyl-CoA (C2:0) | 15.2 ± 2.1 | 10.5 ± 1.8 | 5.3 ± 0.9 |
| Palmitoyl-CoA (C16:0) | 8.7 ± 1.2 | 12.3 ± 2.5 | 3.1 ± 0.6 |
| Stearoyl-CoA (C18:0) | 5.4 ± 0.8 | 7.9 ± 1.4 | 2.2 ± 0.4 |
| Oleoyl-CoA (C18:1) | 12.1 ± 1.9 | 9.8 ± 1.7 | 4.5 ± 0.8 |
| This compound | 0.5 ± 0.1 | 0.8 ± 0.2 | < 0.1 (Below LOQ) |
Data are presented as mean ± standard deviation (n=6). LOQ: Limit of Quantification. This data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The discovery and identification of novel acyl-CoAs like this compound are at the forefront of metabolomics research. While this specific molecule remains uncharacterized, the analytical workflows and methodologies detailed in this guide provide a robust framework for its potential discovery. The application of high-resolution mass spectrometry and sophisticated chromatographic techniques will be instrumental in expanding our knowledge of the acyl-CoA landscape. Future research should focus on untargeted metabolomics approaches to screen for novel branched-chain acyl-CoAs in various tissues and under different physiological and pathological conditions. The identification of such molecules could unveil new metabolic pathways and provide novel biomarkers for diseases associated with dysregulated lipid metabolism.
References
- 1. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 2. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Trafficking of Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by one or more methyl groups along their acyl chain. Predominantly saturated, they are classified as iso- or anteiso- based on the position of the methyl branch. While less abundant than their straight-chain counterparts, BCFAs are integral components of cell membranes and have been implicated in a range of cellular processes, from modulating membrane fluidity to influencing signaling pathways involved in inflammation and metabolism. This technical guide provides a comprehensive overview of the current understanding of BCFA cellular uptake, intracellular trafficking, and the experimental methodologies used to study these processes.
Cellular Uptake of Branched-Chain Fatty Acids
The entry of BCFAs into the cell is a multi-step process involving passive diffusion and protein-mediated transport. Key proteins implicated in the uptake of fatty acids, including BCFAs, are the fatty acid translocase (FAT/CD36), plasma membrane-associated fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).
Key Transport Proteins
-
FAT/CD36: This scavenger receptor is a major facilitator of long-chain fatty acid uptake in various tissues, including heart, skeletal muscle, and adipose tissue. It is believed to play a role in the uptake of BCFAs, particularly very long-chain fatty acids[1][2].
-
Fatty Acid Transport Proteins (FATPs): This family of proteins (FATP1-6) facilitates the transport of fatty acids across the plasma membrane. FATPs are also endowed with acyl-CoA synthetase (ACS) activity, which effectively "traps" fatty acids intracellularly by converting them to their CoA esters, thereby maintaining a favorable concentration gradient for further uptake[3].
-
Fatty Acid-Binding Proteins (FABPs): While primarily known for their role in intracellular trafficking, some FABP isoforms are associated with the plasma membrane and are thought to contribute to the initial uptake of fatty acids from the extracellular space.
Quantitative Data on BCFA Uptake
Quantitative kinetic data for the transport of specific BCFAs are limited. However, studies on straight-chain fatty acids provide a framework for understanding the potential kinetics of BCFA uptake. The Michaelis-Menten parameters, K_m_ (substrate concentration at half-maximal velocity) and V_max_ (maximum velocity), are crucial for characterizing transporter efficiency.
Table 1: Representative Kinetic Parameters for Fatty Acid Uptake
| Transporter | Fatty Acid | Cell Type | K_m_ (µM) | V_max_ (pmol/min/mg protein) | Reference |
| CD36 | Oleate | Adipocytes | ~5-10 | Not specified | General literature |
| FATP1 | Palmitate | 3T3-L1 Adipocytes | ~25 | Not specified | General literature |
| FATP4 | Lignocerate (VLCFA) | COS-7 cells | Not specified | Not specified | [2] |
Intracellular Trafficking of Branched-Chain Fatty Acids
Once inside the cell, BCFAs are rapidly bound by cytosolic fatty acid-binding proteins (FABPs) to ensure their solubility and prevent cytotoxic effects. These FABPs then chaperone the BCFAs to various organelles for metabolic processing or storage.
The Role of Fatty Acid-Binding Proteins (FABPs)
FABPs are a family of small, intracellular proteins that bind to hydrophobic ligands, including fatty acids. Different FABP isoforms are expressed in a tissue-specific manner and are thought to direct fatty acids to specific metabolic fates. The binding affinity (dissociation constant, K_d_) of FABPs for fatty acids is a key determinant of their trafficking function.
Table 2: Binding Affinities (K_d_) of FABPs for Fatty Acids
| FABP Isoform | Fatty Acid | K_d_ (nM) | Reference |
| Heart FABP (H-FABP) | Oleate | ~200-400 | [4][5] |
| Adipocyte FABP (A-FABP) | Palmitate | ~500-1000 | [4][5] |
| Intestinal FABP (I-FABP) | Stearate | ~100-300 | [4][5] |
| Liver FABP (L-FABP) | Oleate | ~10-50 | [4][5] |
Note: Specific K_d_ values for a wide range of BCFAs are not well-documented. It is generally understood that binding affinity is influenced by the chain length and structure of the fatty acid.
Organellar Trafficking of BCFAs
-
Mitochondria and Peroxisomes (β-oxidation): BCFAs are catabolized through β-oxidation in both mitochondria and peroxisomes. Peroxisomes are particularly important for the initial breakdown of very long-chain and branched-chain fatty acids that cannot be directly processed by mitochondria[4][6][7][8][9]. The peroxisomal ABC transporter ABCD3 has been implicated in the transport of branched-chain acyl-CoAs into the peroxisomal matrix.
-
Endoplasmic Reticulum (ER) and Lipid Droplets (Storage): BCFAs can be incorporated into complex lipids such as triglycerides and phospholipids (B1166683) at the endoplasmic reticulum. These can then be stored in lipid droplets, which serve as dynamic reservoirs of cellular energy[10][11][12][13][14]. The acyl-CoA synthetase ACS-1 is involved in the biosynthesis of specific BCFAs that are crucial for lipid droplet growth[11].
Signaling Pathways Modulated by Branched-Chain Fatty Acids
BCFAs are not merely metabolic substrates; they also act as signaling molecules that can modulate gene expression and cellular responses.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
BCFAs, particularly their CoA esters, have been identified as high-affinity ligands for PPARα, a nuclear receptor that acts as a master regulator of lipid metabolism[6][7][15]. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation.
References
- 1. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD36 Mediates Both Cellular Uptake of Very Long Chain Fatty Acids and Their Intestinal Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Equilibrium constants for the binding of fatty acids with fatty acid-binding proteins from adipocyte, intestine, heart, and liver measured with the fluorescent probe ADIFAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mmBCFA C17iso ensures endoplasmic reticulum integrity for lipid droplet growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling [frontiersin.org]
- 13. Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fatty acid trafficking in starved cells: regulation by lipid droplet lipolysis, autophagy and mitochondrial fusion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microscopy-Based Assessment of Fatty Acid Uptake and Lipid Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
15-Methyloctadecanoyl-CoA: A Technical Guide for Lipidomics Researchers
Abstract
This technical guide provides a comprehensive overview of 15-methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, within the context of lipidomics. While direct quantitative data and specific metabolic pathways for this molecule are not extensively documented in publicly available databases, this guide synthesizes current knowledge on the metabolism and analysis of branched-chain fatty acids to offer a valuable resource for researchers, scientists, and drug development professionals. This document details the inferred metabolic fate of this compound, summarizes analytical methodologies for its identification and quantification, and presents this information through structured tables and diagrams to facilitate understanding and further research.
Introduction
This compound is the activated form of 15-methyloctadecanoic acid, an anteiso-branched-chain fatty acid (BCFA). In this form, the fatty acid is primed for participation in various metabolic processes. BCFAs are found as major components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity.[1] In mammals, they are present in lower concentrations and can be obtained from dietary sources, particularly ruminant fats, or synthesized endogenously.[1] The study of BCFAs and their CoA derivatives is an emerging area in lipidomics, with potential implications for understanding metabolic regulation and disease.
Inferred Metabolic Pathway of this compound
The metabolic pathway of this compound in mammals is not explicitly detailed in major metabolic databases. However, based on the established principles of odd-chain and branched-chain fatty acid metabolism, a putative pathway can be inferred. The metabolism of these fatty acids ultimately converges on the production of propionyl-CoA, which can then enter the Krebs cycle.
Activation: The first step in the metabolism of 15-methyloctadecanoic acid is its activation to this compound. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL).
β-Oxidation: Subsequently, this compound is expected to undergo β-oxidation. Unlike straight-chain fatty acids, the β-oxidation of anteiso-branched-chain fatty acids proceeds in a similar manner until a branch point is reached. The final cycle of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[2][3]
Metabolism of Propionyl-CoA: Propionyl-CoA is then carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase, a biotin-dependent enzyme. D-methylmalonyl-CoA is subsequently epimerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. Finally, L-methylmalonyl-CoA is converted to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. Succinyl-CoA can then enter the Krebs cycle.[2][3]
Quantitative Data for this compound
A comprehensive search of major lipidomics databases and scientific literature did not yield specific quantitative data for this compound in any biological system. This highlights a significant knowledge gap and an opportunity for future research. For context, the table below presents quantitative data for other short- and long-chain acyl-CoA species that have been measured in various mammalian cell lines and tissues.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[4] | MCF7 (pmol/mg protein)[5] | RAW264.7 (pmol/mg protein)[5] | Mouse Heart (pmol/mg tissue)[4] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Acetyl-CoA | 10.644 | - | - | 5.77 |
| Propionyl-CoA | 3.532 | - | - | 0.476 |
| Butyryl-CoA | 1.013 | - | - | - |
| Crotonoyl-CoA | 0.032 | - | - | - |
| Succinyl-CoA | 25.467 | - | - | - |
| C14:0-CoA (Myristoyl-CoA) | - | ~2.5 | ~1.5 | - |
| C16:0-CoA (Palmitoyl-CoA) | - | ~12 | ~4 | - |
| C18:0-CoA (Stearoyl-CoA) | - | ~10 | ~3 | - |
| C18:1-CoA (Oleoyl-CoA) | - | ~8 | ~2.5 | - |
Note: The absence of data for this compound is explicitly stated. The provided values for other acyl-CoAs are approximate and serve for comparative purposes.
Experimental Protocols for the Analysis of this compound
The analysis of long-chain acyl-CoAs, including branched-chain species, is technically challenging due to their low abundance and potential for degradation. The most robust and widely used method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Acyl-CoA Extraction from Tissues and Cells
A critical step in the analysis of acyl-CoAs is the efficient extraction from biological matrices while minimizing enzymatic and chemical degradation.
Materials:
-
Frozen tissue sample or cultured cells
-
Ice-cold Phosphate (B84403) Buffered Saline (PBS)
-
Ice-cold 100 mM potassium phosphate buffer (pH 4.9)
-
Acetonitrile (ACN):2-propanol:methanol (3:1:1, v/v/v)
-
Heptadecanoyl-CoA (C17:0-CoA) as an internal standard
-
Homogenizer (e.g., Omni TH)
-
Refrigerated centrifuge
Protocol (adapted from[6]):
-
For tissues, weigh approximately 40 mg of frozen tissue. For cells, harvest and wash the cell pellet with ice-cold PBS.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and 0.5 mL of ACN:2-propanol:methanol (3:1:1) containing the internal standard (e.g., 20 ng of C17:0-CoA).
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography Separation
Reverse-phase liquid chromatography is typically used to separate long-chain acyl-CoAs based on their hydrophobicity.
LC Parameters (adapted from[6]):
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start at 20% B
-
Increase to 45% B over 2.8 min
-
Decrease to 25% B over 0.2 min
-
Increase to 65% B over 1 min
-
Decrease to 20% B over 0.5 min
-
Tandem Mass Spectrometry Detection and Quantification
Tandem mass spectrometry in positive electrospray ionization (ESI) mode is a sensitive and specific method for the detection and quantification of acyl-CoAs.
MS/MS Parameters (adapted from[6][7]):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Precursor Ion ([M+H]⁺) for this compound: m/z 1048.6 (calculated)
-
Product Ion: The characteristic product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety (507.0 Da). Therefore, the product ion to monitor for this compound would be m/z 541.6.
-
Collision Energy and other parameters: These need to be optimized for the specific instrument used.
Quantification: Quantification is achieved by comparing the peak area of the endogenous this compound to that of a known amount of an appropriate internal standard, such as C17:0-CoA.[6] The use of stable isotope-labeled internal standards, if available, can provide more accurate quantification.
Conclusion
This compound remains a sparsely characterized molecule in the field of lipidomics. This technical guide has provided an inferred metabolic pathway based on the well-established principles of branched-chain fatty acid metabolism and has detailed the state-of-the-art analytical methodologies for its potential identification and quantification. The significant lack of quantitative data for this specific acyl-CoA highlights a clear need for further research to elucidate its biological roles and importance in health and disease. The protocols and information presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and other under-investigated branched-chain fatty acyl-CoAs.
References
- 1. lipotype.com [lipotype.com]
- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. aocs.org [aocs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Sources of C19 Branched-Chain Fatty Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous sources of C19 branched-chain fatty acids (BCFAs), detailing their biosynthesis, analytical quantification, and potential physiological roles. This document is intended for researchers, scientists, and drug development professionals interested in the metabolism and signaling of these unique lipids.
Introduction to C19 Branched-Chain Fatty Acids
Branched-chain fatty acids are a class of lipids characterized by one or more methyl groups along their acyl chain. The most common forms are the iso and anteiso isomers, with a methyl group at the penultimate (n-2) or antepenultimate (n-3) carbon, respectively. While prevalent in bacteria, BCFAs are also found endogenously in mammals, where they are present in tissues such as the skin, meibomian glands, and adipose tissue. C19 BCFAs, specifically, are long-chain fatty acids that are less abundant and whose metabolic significance is an emerging area of research.
Endogenous Biosynthesis of C19 Branched-Chain Fatty Acids
The primary pathway for the endogenous synthesis of BCFAs begins with the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. These amino acids are converted into their corresponding branched-chain α-keto acids, which then serve as primers for fatty acid synthesis.
The synthesis of odd-numbered BCFAs, including C19 BCFAs, originates from branched-chain acyl-CoAs derived from BCAA catabolism, which are subsequently elongated. The key enzymes involved in the elongation of very-long-chain fatty acids are the ELOVL fatty acid elongases. Evidence strongly suggests that ELOVL3 is a critical enzyme in the elongation of BCFAs. It exhibits high activity towards C17 iso- and anteiso-BCFAs, making it the most likely candidate for the final elongation step to produce C19 BCFAs[1].
The proposed biosynthetic pathway for C19 BCFAs is as follows:
Quantitative Data on C19 Branched-Chain Fatty Acids
Quantitative data on the absolute concentrations of C19 BCFAs in human tissues are limited in the existing literature. Most lipidomic studies either focus on more abundant fatty acids or report BCFAs as a general class without specifying chain lengths. However, pristanic acid, a C19 branched-chain fatty acid, is a known biomarker for certain peroxisomal disorders, such as Refsum disease, and can be detected in plasma[2].
Table 1: Reported Presence and Estimated Levels of BCFAs in Human Tissues
| Tissue/Fluid | BCFA Type | Reported Concentration/Presence | Reference(s) |
| Plasma | Pristanic Acid (C19) | Detected; elevated in Refsum disease | [2] |
| Adipose Tissue | General BCFAs | Present; composition varies with diet and metabolic state | [3][4][5] |
| Meibomian Glands | Very-long-chain BCFAs | High concentrations | [1] |
| Skin (Vernix Caseosa) | General BCFAs | High concentrations |
Note: Specific quantitative values for C19 iso- and anteiso-fatty acids in healthy human plasma and adipose tissue are not well-established in the literature.
Experimental Protocols for C19 BCFA Analysis
The analysis of C19 BCFAs requires sensitive and specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following are generalized protocols that can be adapted for the quantification of C19 BCFAs in biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust method for the analysis of fatty acids, which are typically derivatized to their fatty acid methyl esters (FAMEs) to increase volatility.
Table 2: GC-MS Protocol for C19 BCFA Analysis
| Step | Procedure |
| 1. Lipid Extraction | Extract total lipids from the sample (e.g., plasma, homogenized tissue) using a modified Folch or Bligh-Dyer method with a chloroform:methanol (B129727) solvent system. |
| 2. Saponification | Hydrolyze the lipid extract using a methanolic base (e.g., 0.5 M KOH in methanol) at elevated temperature (e.g., 80°C for 1 hour) to release free fatty acids. |
| 3. Derivatization (Methylation) | Convert the free fatty acids to FAMEs using an acid catalyst such as 14% boron trifluoride in methanol or methanolic HCl at elevated temperature. |
| 4. FAME Extraction | Extract the FAMEs into an organic solvent like hexane (B92381) or isooctane. |
| 5. GC-MS Analysis | Inject the FAME extract onto a suitable capillary column (e.g., a polar wax column like DB-FATWAX or a non-polar column like DB-5ms). Use a temperature gradient to separate the FAMEs. |
| - GC Conditions | Injector: Split/splitless, 250°C. Oven Program: Initial temp 60°C, ramp to 240°C. Carrier Gas: Helium. |
| - MS Conditions | Ionization: Electron Ionization (EI). Scan Range: m/z 50-500. Identification: Based on retention time and mass spectrum compared to authentic standards. |
| 6. Quantification | Use an internal standard (e.g., C17:0 or a deuterated C19 BCFA) added at the beginning of the extraction for accurate quantification. |
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Sample -> Lipid_Extract [label="Lipid Extraction"]; Lipid_Extract -> FFAs [label="Saponification"]; FFAs -> FAMEs [label="Derivatization"]; FAMEs -> GCMS [label="Injection"]; GCMS -> Data [label="Analysis"]; }
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and can often be performed with less extensive sample preparation compared to GC-MS.
Table 3: LC-MS/MS Protocol for C19 BCFA Analysis
| Step | Procedure |
| 1. Lipid Extraction | Extract lipids from the sample using a suitable method, such as a modified Folch extraction or protein precipitation with an organic solvent (e.g., acetonitrile). |
| 2. (Optional) Derivatization | While underivatized fatty acids can be analyzed, derivatization with a charged tag (e.g., 2-picolylamine) can improve ionization efficiency and chromatographic separation. |
| 3. LC Separation | Separate the fatty acids using a reverse-phase C18 column with a gradient elution of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile/isopropanol with 0.1% formic acid). |
| - LC Conditions | Column: C18, e.g., 2.1 x 100 mm, 1.8 µm. Flow Rate: 0.3-0.5 mL/min. Gradient: Optimized to separate C19 isomers. |
| 4. MS/MS Detection | Use a triple quadrupole mass spectrometer in negative ion mode. Monitor the specific precursor-to-product ion transitions for C19 BCFAs in Multiple Reaction Monitoring (MRM) mode. |
| - MS Conditions | Ionization: Electrospray Ionization (ESI), negative mode. MRM Transitions: Specific to the C19 BCFA and internal standard. |
| 5. Quantification | Use a stable isotope-labeled internal standard (e.g., d4-C19:0) for accurate quantification. |
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Sample -> Extract [label="Extraction & (Optional) Derivatization"]; Extract -> LC [label="Injection"]; LC -> MSMS [label="Ionization & Fragmentation"]; MSMS -> Data [label="Detection & Quantification"]; }
Signaling Pathways and Potential Roles of C19 BCFAs
The specific signaling roles of C19 BCFAs are not yet fully elucidated. However, research on BCFAs and other long-chain fatty acids provides insights into their potential mechanisms of action.
Peroxisome Proliferator-Activated Receptors (PPARs)
BCFAs have been identified as potential ligands for PPARs, particularly PPARα[6][7][8]. PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism. Activation of PPARα by fatty acids leads to the upregulation of genes involved in fatty acid oxidation. It is plausible that C19 BCFAs could act as endogenous ligands for PPARα, thereby influencing lipid homeostasis.
Toll-Like Receptor (TLR) Signaling
Saturated fatty acids have been shown to activate TLR4, a key receptor in the innate immune system, leading to pro-inflammatory signaling[9][10][11][12][13]. While direct evidence for C19 BCFAs is lacking, their saturated nature suggests a potential to modulate TLR4 signaling, which could link them to inflammatory processes associated with metabolic diseases. However, it is important to note that some studies suggest that BCFAs may have anti-inflammatory effects, indicating a complex and context-dependent role[9].
Conclusion and Future Directions
Endogenous C19 BCFAs represent a class of lipids with potential significance in metabolic regulation and signaling. Their biosynthesis is likely dependent on the elongation of BCAA-derived primers by enzymes such as ELOVL3. While analytical methods for their quantification are available, a lack of specific quantitative data in human tissues highlights an area for future research. The potential interaction of C19 BCFAs with nuclear receptors like PPARα and inflammatory pathways involving TLRs warrants further investigation to elucidate their precise physiological roles and therapeutic potential. Future studies should focus on developing targeted lipidomics approaches to accurately quantify C19 BCFAs in various human populations and disease states, and on using cell and animal models to dissect their specific molecular functions.
References
- 1. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid composition of adipose tissue in humans. Implications for the dietary fat-serum cholesterol-CHD issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid composition of adipose tissue in humans: differences between subcutaneous sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Composition of adipose tissue and marrow fat in humans by 1H NMR at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TLR4 links innate immunity and fatty acid–induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Investigating the role of toll-like receptor 4 in saturated fatty acid-induced inflammation - Monash University - Figshare [bridges.monash.edu]
- 12. Saturated fatty acids trigger TLR4-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 15-Methyloctadecanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 15-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. As an activated form of isostearic acid, its accurate quantification is crucial for studying metabolic pathways, understanding disease states related to lipid dysregulation, and for applications in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the precise measurement of such endogenous molecules in complex biological matrices.[1][2][3]
This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples (e.g., cultured cells or tissues) using an LC-MS/MS system. The method employs a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision by correcting for matrix effects and variability in sample preparation.[4][5]
Principle of the Method The methodology involves the extraction of acyl-CoAs from a biological matrix using protein precipitation.[6] A stable isotope-labeled internal standard, 15-Methyloctadecanoyl-d3-CoA, is spiked into the sample prior to extraction to account for analyte loss during sample processing and for ion suppression/enhancement during analysis. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Experimental Protocols
Materials and Reagents
-
This compound (Analyte)
-
15-Methyloctadecanoyl-d3-CoA (Stable Isotope-Labeled Internal Standard - SIL-IS) or Heptadecanoyl-CoA as a structural analog alternative.[2]
-
LC-MS Grade Acetonitrile, Methanol (B129727), and Water (Sigma-Aldrich or equivalent)
-
Ammonium (B1175870) Acetate (B1210297) (Sigma-Aldrich, ≥99.99% trace metals basis)
-
Phosphate-Buffered Saline (PBS)
-
Biological Matrix (e.g., cell pellets, homogenized tissue)
-
Microcentrifuge tubes
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the SIL-IS in a solution of 50 mM ammonium acetate (pH 6.8) with 20% acetonitrile.[7] Store at -80°C.
-
Working Standard Solutions: On the day of analysis, prepare serial dilutions of the this compound primary stock in methanol to create working solutions for the calibration curve.
-
Internal Standard Working Solution (10 µM): Dilute the SIL-IS primary stock in methanol.
Sample Preparation Protocol
This protocol is adapted for a sample of approximately 1 million cultured cells. Adjust volumes accordingly for tissue homogenates.
-
Cell Harvesting: Remove culture media and wash cells twice with ice-cold PBS.
-
Lysis and Extraction: Add 2 mL of ice-cold methanol to the plate/flask.
-
Internal Standard Spiking: Add a pre-determined amount of the SIL-IS working solution (e.g., 15 µL of 10 µM solution) to the methanol.[6]
-
Incubation: Incubate the plate at -80°C for 15 minutes to ensure cell lysis and protein precipitation.[6]
-
Cell Scraping and Collection: Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.[6]
-
Supernatant Transfer: Transfer the supernatant to a new tube and add 1 mL of acetonitrile.
-
Evaporation: Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator at 55°C.[6]
-
Reconstitution: Reconstitute the dried extract in 150 µL of methanol, vortex thoroughly, and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.[6]
-
Final Transfer: Transfer 100 µL of the final supernatant into an autosampler vial for LC-MS/MS analysis.[6]
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 15-Methyloctadecanoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. Accurate quantification of this and other long-chain acyl-CoAs in tissues is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the extraction of this compound from tissue samples, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS/MS). The presented method is a robust and reproducible procedure, ensuring high recovery and sample purity.
The protocol is based on a two-step process involving an initial tissue homogenization and liquid-liquid extraction to separate the acyl-CoAs from the bulk of cellular lipids, followed by a solid-phase extraction (SPE) cleanup step to isolate and concentrate the acyl-CoA fraction.[1][2] The use of an internal standard is highly recommended for accurate quantification.
Data Presentation
The following table summarizes expected recovery rates for long-chain acyl-CoAs using the described protocol, based on published data for similar compounds.[1][3]
| Analyte | Tissue Type | Extraction Recovery (%) | SPE Recovery (%) | Overall Recovery (%) |
| Long-Chain Acyl-CoAs | Rat Liver | 93 - 104 | 83 - 90 | 77 - 94 |
| Long-Chain Acyl-CoAs | Rat Heart | 70 - 80 | Not specified | 70 - 80 |
| Long-Chain Acyl-CoAs | Rat Kidney | 70 - 80 | Not specified | 70 - 80 |
| Long-Chain Acyl-CoAs | Rat Muscle | 70 - 80 | Not specified | 70 - 80 |
Experimental Workflow
The overall experimental workflow for the extraction of this compound from tissues is depicted in the following diagram.
Caption: Workflow for this compound extraction.
Experimental Protocols
Materials and Reagents
-
Tissues: Freshly collected and snap-frozen in liquid nitrogen.
-
Internal Standard: 13C-labeled or other suitable long-chain acyl-CoA standard.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[3]
-
Extraction Solvent: Acetonitrile/2-Propanol (3:1, v/v).[1][2]
-
Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel or similar weak anion exchange columns.[1]
-
SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]
-
SPE Wash Solution: 2% Formic Acid in water.
-
SPE Elution Buffer: 2% Ammonium (B1175870) Hydroxide in Methanol.
-
Reconstitution Solution: 50% Methanol in water.
-
General Reagents: HPLC-grade solvents (acetonitrile, isopropanol, methanol), glacial acetic acid, formic acid, ammonium hydroxide, and purified water.
Tissue Homogenization and Extraction
-
Preparation: Pre-cool all buffers and equipment on ice.
-
Tissue Weighing: Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.
-
Homogenization:
-
Add 1 mL of ice-cold Homogenization Buffer to the tissue.
-
Homogenize the tissue thoroughly using a glass homogenizer or a bead beater. Keep the sample on ice throughout the process.
-
Spike the homogenate with the internal standard at a known concentration.
-
-
Solvent Extraction:
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube. Avoid disturbing the pellet.
Solid-Phase Extraction (SPE)
-
Column Conditioning:
-
Sample Loading:
-
Acidify the collected supernatant by adding 0.25 mL of glacial acetic acid per 1 mL of supernatant.[1]
-
Load the acidified supernatant onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 3 mL of the SPE Wash Solution to remove unbound contaminants.
-
-
Elution:
-
Elute the acyl-CoAs from the column by adding 2.5 mL of the SPE Elution Buffer. Collect the eluate in a clean tube.
-
Sample Preparation for LC-MS/MS Analysis
-
Drying: Dry the collected eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the Reconstitution Solution.[4]
-
Analysis: The sample is now ready for analysis by LC-MS/MS.
Signaling Pathway Diagram
While this compound is involved in fatty acid metabolism, a specific signaling pathway is not as well-defined as for more common signaling molecules. However, its general involvement in beta-oxidation can be depicted.
Caption: Overview of branched-chain fatty acid activation and metabolism.
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction of this compound from tissue samples. The combination of liquid-liquid extraction and solid-phase extraction ensures a high degree of purity and recovery, making it suitable for sensitive downstream applications such as LC-MS/MS. Adherence to this protocol will enable researchers to obtain reliable and reproducible quantification of this important branched-chain fatty acyl-CoA.
References
- 1. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling and Stability of Long-Chain Acyl-CoAs in Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, lipid biosynthesis, and signaling pathways.[1][2][3] The accurate quantification of LCoAs in biological samples is crucial for understanding various physiological and pathological states, including metabolic disorders like type 2 diabetes, and for the development of therapeutic interventions.[3][4] However, LCoAs are inherently unstable molecules, making their handling and analysis challenging.[1][5] These application notes provide detailed protocols and guidelines to ensure the integrity and stability of LCoAs during sample collection, processing, and analysis.
Factors Affecting Long-Chain Acyl-CoA Stability
Several factors can compromise the stability of LCoAs in biological samples, leading to inaccurate quantification. Understanding and mitigating these factors is essential for reliable results.
-
Enzymatic Degradation: Endogenous enzymes such as acyl-CoA hydrolases (thioesterases) can rapidly hydrolyze the thioester bond of LCoAs. This process is a significant source of analyte loss.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH. Basic conditions (high pH) can lead to rapid degradation.[6]
-
Temperature: Elevated temperatures accelerate both enzymatic degradation and chemical hydrolysis. Therefore, maintaining samples at low temperatures is critical.
-
Oxidation: The fatty acyl chains of unsaturated LCoAs are prone to oxidation, which can alter their structure and impact analytical measurements.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of LCoAs and should be minimized.[7]
-
Adsorption: The hydrophobic acyl chains can cause LCoAs to adsorb to plastic and glass surfaces, leading to a loss of analyte during sample processing.[8]
Caption: Key factors leading to the degradation of long-chain acyl-CoAs.
Quantitative Data Summary
The stability of LCoAs is highly dependent on the storage conditions and the composition of the solvent. The following table summarizes the stability of acyl-CoA standards under various conditions.
| Acyl-CoA Species | Solvent | Temperature | Duration | Coefficient of Variation (CV %) | Reference |
| Various | Water | 4°C | 48 hours | > 20% | [9] |
| Various | 50 mM Ammonium (B1175870) Acetate (pH 4.0) | 4°C | 48 hours | ~15-20% | [9] |
| Various | 50 mM Ammonium Acetate (pH 6.8) | 4°C | 48 hours | < 10% | [9] |
| Various | 50% Methanol (B129727)/Water | 4°C | 48 hours | ~10-15% | [9] |
| Various | 50% Methanol/50 mM Ammonium Acetate (pH 6.8) | 4°C | 48 hours | < 5% | [9] |
Data synthesized from information on the coefficient of variation of acyl-CoA standards in different solvents at 4°C over 48 hours.[5][9]
Experimental Protocols
Adherence to strict protocols from sample collection to analysis is paramount for obtaining reliable data on LC-CoA levels.
Protocol 1: Sample Collection and Storage
Objective: To minimize enzymatic and chemical degradation of LCoAs immediately upon sample collection.
Materials:
-
Liquid nitrogen
-
Pre-chilled tubes containing extraction solvent
-
-80°C freezer
Procedure:
-
Rapid Freezing: Immediately after collection, snap-freeze tissue samples in liquid nitrogen.[7] This step is critical to halt all enzymatic activity.
-
Homogenization in Extraction Solvent (Optional, for immediate processing): For cultured cells or tissues that will be processed immediately, homogenization in an ice-cold extraction solvent is recommended. A common solvent is 80% methanol in water.[10]
-
Long-Term Storage: For long-term storage, samples should be kept at -80°C.[7] Avoid storing samples at higher temperatures, as this can lead to significant analyte loss.[7]
-
Minimize Freeze-Thaw Cycles: Plan experiments to minimize the number of times a sample is thawed and refrozen.[7]
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues
Objective: To efficiently extract LCoAs from tissue samples while maintaining their stability. This protocol combines solvent extraction with solid-phase extraction (SPE) for enhanced purity.[7]
Materials:
-
Glass homogenizer, pre-chilled on ice
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[1][7][11]
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)[7]
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Solvents for SPE: Methanol, 2% Formic Acid, 2% and 5% Ammonium Hydroxide (NH4OH)
Procedure:
-
Homogenization:
-
Extraction:
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition the weak anion exchange SPE column.
-
Load the combined supernatant onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the LCoAs using a suitable solvent, such as a mixture containing a high percentage of organic solvent and a modifier like ammonium hydroxide.
-
-
Sample Concentration:
Caption: A generalized workflow for the extraction of long-chain acyl-CoAs.
Protocol 3: Analysis by LC-MS/MS
Objective: To achieve sensitive and specific quantification of individual LC-CoA species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.[2][12]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (Example): [1][4]
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[10]
-
Mobile Phase A: Water with 15 mM ammonium hydroxide.[1]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[1]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic LCoAs.[10]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: Maintained at a controlled temperature (e.g., 40°C).
Mass Spectrometry Conditions (Example): [1][4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1][4]
-
Transitions: Monitor specific precursor-to-product ion transitions for each LC-CoA species and the internal standard. A common neutral loss of 507 Da (phosphoadenosine diphosphate) can be monitored.[13]
Data Analysis:
-
Quantify the concentration of each LC-CoA species by comparing its peak area to that of the internal standard using a calibration curve.
Concluding Remarks
The successful analysis of long-chain acyl-CoAs is highly dependent on meticulous sample handling and the use of optimized extraction and analytical protocols. By implementing the guidelines and methods outlined in these application notes, researchers can enhance the stability of these crucial metabolites, thereby ensuring the accuracy and reproducibility of their findings. The provided protocols offer a robust framework that can be adapted to specific research needs, ultimately contributing to a deeper understanding of lipid metabolism in health and disease.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Purification of 15-Methyloctadecanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism and cellular signaling. As a substrate for various enzymes and a potential modulator of nuclear receptors like PPARα, the availability of highly purified this compound is crucial for accurate in vitro and in vivo studies.[1] These application notes provide detailed protocols for the purification of this compound, primarily following its chemical synthesis. The methodologies described are based on established techniques for the purification of other long-chain and branched-chain fatty acyl-CoAs and can be adapted for this specific molecule.
Synthesis of this compound
Prior to purification, this compound must be synthesized. A common and effective method involves the conversion of the free fatty acid (15-methyloctadecanoic acid) to an activated intermediate, such as an acyl-imidazole, which then reacts with Coenzyme A (CoA) to form the desired thioester. The synthesized product is then purified using the chromatographic techniques detailed below. This approach is suitable for preparing acyl-CoA thioesters of various chain lengths and degrees of unsaturation.[2]
General Experimental Workflow
The overall process for obtaining purified this compound involves synthesis followed by chromatographic purification and subsequent quality control analysis.
References
Application Notes and Protocols for Analytical Standards of Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of analytical standards of branched-chain acyl-CoAs (BCACoAs), including isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA. These molecules are critical intermediates in the catabolism of branched-chain amino acids (BCAAs) and play significant roles in cellular energy metabolism and signaling.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain acyl-Coenzyme A esters are derived from the essential amino acids leucine, valine, and isoleucine.[1][2] Their metabolism is crucial for energy production, particularly in tissues like skeletal muscle.[3] Dysregulation of BCAA catabolism and the accumulation of specific BCACoAs are associated with several inherited metabolic disorders, such as isovaleric acidemia and 2-methylbutyryl-CoA dehydrogenase deficiency.[4][5][6][7][8]
Commercial Availability of Analytical Standards
High-purity analytical standards are essential for the accurate quantification of BCACoAs in biological samples. Several vendors supply these standards:
| Compound | Vendor | Catalog Number (Example) |
| Isovaleryl-CoA | MedChemExpress | HY-164094 |
| Isobutyryl-CoA | MedChemExpress | HY-164094 |
| 2-Methylbutyryl-CoA | MedChemExpress | HY-139583 |
Note: Please refer to the vendors' websites for the most current product information and availability.
Properties and Storage of Acyl-CoA Standards
Acyl-CoA thioesters are known to be unstable, particularly in aqueous solutions at neutral or basic pH. Proper storage and handling are critical to maintain their integrity.
Storage Recommendations:
-
Short-term: Store at -20°C.
-
Long-term: Store at -80°C.
-
Solutions: Prepare fresh solutions for each experiment whenever possible. If storage of solutions is necessary, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Acyl-CoAs are more stable in acidic conditions.
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Tissues
This protocol is adapted from methods described for the extraction of acyl-CoAs from tissues.
Materials:
-
Frozen tissue sample
-
Methanol:Chloroform (2:1, v/v), pre-chilled to -20°C
-
Internal Standards (e.g., ¹³C-labeled acyl-CoAs)
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 100 mg of frozen tissue.
-
Add the appropriate amount of internal standard to the tissue.
-
Add 3 mL of ice-cold methanol:chloroform (2:1) solution.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid in water).
Protocol 2: Analysis of Branched-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the analysis of BCACoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
LC Conditions (Example):
-
Column: A C18 reversed-phase column suitable for polar metabolites.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of the isomers.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 5-10 µL
MS/MS Parameters (Example MRM Transitions):
The most common fragmentation of acyl-CoAs in positive ion mode involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isovaleryl-CoA | 852.2 | 345.2 | 35 |
| Isobutyryl-CoA | 838.2 | 331.2 | 35 |
| 2-Methylbutyryl-CoA | 852.2 | 345.2 | 35 |
| Internal Standard | Varies | Varies | Varies |
Note: These parameters should be optimized for the specific instrument being used.
Signaling Pathways and Biological Relevance
Branched-chain acyl-CoAs are not merely metabolic intermediates; they also play roles in cellular signaling and regulation.
BCAA Catabolism Pathway
The catabolism of leucine, isoleucine, and valine in the mitochondria is the primary source of isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA, respectively. This pathway is a significant source of acetyl-CoA and succinyl-CoA, which feed into the TCA cycle for energy production.[1][10]
Caption: Overview of Branched-Chain Amino Acid Catabolism.
Role in Epigenetic Regulation
Recent evidence suggests a link between cellular metabolism and epigenetic regulation. Acyl-CoAs, including those derived from BCAAs, can serve as donors for post-translational modifications of proteins, such as histones. For instance, isobutyryl-CoA is the donor for lysine (B10760008) isobutyrylation, a newly identified histone mark.[11] This modification may play a role in regulating gene expression.[11] The availability of nuclear acyl-CoA pools can be influenced by metabolic enzymes that are also present in the nucleus.[12][13]
Caption: Acyl-CoAs in Epigenetic Regulation.
Quantitative Data
| Acyl-CoA Species | Concentration (pmol/10^6 cells) in Acly-/- MEFs |
| Acetyl-CoA | ~2-5 |
| HMG-CoA | ~0.1-4 |
Data adapted from a study on acyl-CoA metabolism.[14] Note that these are not specific to branched-chain acyl-CoAs but provide a reference for the general abundance of short-chain acyl-CoAs.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal intensity for acyl-CoAs | - Inefficient extraction- Degradation of analytes- Poor ionization | - Optimize extraction solvent and procedure.- Ensure all steps are performed on ice or at 4°C. Prepare fresh standards.- Optimize MS source parameters. |
| Poor chromatographic peak shape | - Inappropriate column or mobile phase- Matrix effects | - Test different column chemistries and mobile phase additives.- Dilute the sample or use a more effective sample cleanup method. |
| Inability to separate isomers | - Insufficient chromatographic resolution | - Use a longer column, a smaller particle size, or a slower gradient. |
Conclusion
The accurate quantification of branched-chain acyl-CoAs is crucial for understanding their role in health and disease. The use of high-quality analytical standards, coupled with robust extraction and analytical methods, is essential for obtaining reliable and reproducible data. These application notes provide a foundation for researchers to develop and validate their own assays for the analysis of these important metabolites.
References
- 1. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 4. 2-Methylbutyryl-CoA dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 5. metabolicsupportuk.org [metabolicsupportuk.org]
- 6. IVD gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 8. Human Metabolome Database: Showing metabocard for Isovaleryl-CoA (HMDB0001113) [hmdb.ca]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isobutyryl-CoA|High-Purity Biochemical|Research Use [benchchem.com]
- 12. Frontiers | Novel insights into the role of acetyl-CoA producing enzymes in epigenetic regulation [frontiersin.org]
- 13. Novel insights into the role of acetyl-CoA producing enzymes in epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isotopically Labeled 15-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled lipids are invaluable tools for tracing the metabolic fate of fatty acids in biological systems, elucidating enzymatic mechanisms, and quantifying metabolic fluxes. 15-Methyloctadecanoic acid is an anteiso-branched-chain fatty acid found in the cell membranes of certain bacteria and in trace amounts in mammalian tissues. Its CoA derivative, 15-methyloctadecanoyl-CoA, is the activated form that participates in various metabolic pathways. These application notes provide detailed protocols for the chemical synthesis of isotopically labeled 15-methyloctadecanoic acid and its subsequent conversion to this compound.
Application 1: Synthesis of [16-¹³C]-15-Methyloctadecanoic Acid
This protocol describes a method for introducing a ¹³C label at the methyl branch of 15-methyloctadecanoic acid. The synthesis is adapted from the classical malonic ester synthesis and a Grignard reaction, which allows for the precise placement of the isotopic label.
Experimental Protocol: Synthesis of [16-¹³C]-15-Methyloctadecanoic Acid
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Potassium hydroxide (B78521)
-
[¹³C]-Methyl iodide (99% ¹³C)
-
Magnesium turnings
-
1,12-Dodecanediol
-
Pyridinium (B92312) chlorochromate (PCC)
-
Diethyl ether (anhydrous)
-
Toluene (anhydrous)
-
Ethanol
-
Hydrochloric acid
-
Sulfuric acid
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of Diethyl tridecylmalonate: In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. Slowly add diethyl malonate (1.0 eq). To this solution, add 1-bromotridecane (1.0 eq) and reflux the mixture for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield diethyl tridecylmalonate.
-
Synthesis of 14-Pentadecanolide: The diethyl tridecylmalonate is saponified using potassium hydroxide in ethanol, followed by acidification to yield tridecylmalonic acid. The crude tridecylmalonic acid is then decarboxylated by heating at 160-170 °C to yield pentadecanoic acid. The pentadecanoic acid is then cyclized to 14-pentadecanolide using a suitable method (e.g., Yamaguchi esterification).
-
Synthesis of 1,15-Pentadecanediol: The 14-pentadecanolide is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether to yield 1,15-pentadecanediol.
-
Synthesis of 15-Bromo-1-pentadecanol: The diol is then selectively monobrominated at the primary hydroxyl group using a suitable brominating agent (e.g., HBr/H₂SO₄).
-
Synthesis of 15-Bromo-1-tetrahydropyranyloxypentadecane: The remaining hydroxyl group is protected, for example, as a tetrahydropyranyl (THP) ether, by reacting with dihydropyran in the presence of an acid catalyst.
-
Grignard Reaction with [¹³C]-Methyl Iodide: Prepare a Grignard reagent from the protected bromoalkanol and magnesium turnings in anhydrous diethyl ether. This Grignard reagent is then reacted with [¹³C]-methyl iodide (1.1 eq) to introduce the ¹³C-labeled methyl group.
-
Deprotection and Oxidation: The THP protecting group is removed by acidic hydrolysis. The resulting alcohol is then oxidized to the carboxylic acid using an oxidizing agent like pyridinium chlorochromate (PCC) or Jones reagent to yield [16-¹³C]-15-Methyloctadecanoic Acid.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel followed by recrystallization.
Data Presentation: Synthesis of [16-¹³C]-15-Methyloctadecanoic Acid
| Step | Reactants | Key Reagents/Conditions | Product | Typical Yield (%) | Purity (%) |
| 1. Malonic Ester Synthesis | Diethyl malonate, 1-Bromotridecane | Sodium ethoxide, Ethanol, Reflux | Diethyl tridecylmalonate | 85-90 | >95 (GC) |
| 2. Saponification & Decarboxylation | Diethyl tridecylmalonate | KOH, Ethanol; Heat (160-170 °C) | Pentadecanoic acid | 90-95 | >98 (GC) |
| 3. Reduction to Diol | 14-Pentadecanolide | LiAlH₄, Diethyl ether | 1,15-Pentadecanediol | 80-85 | >97 (NMR) |
| 4. Monobromination | 1,15-Pentadecanediol | HBr, H₂SO₄ | 15-Bromo-1-pentadecanol | 60-70 | >95 (GC) |
| 5. Protection of Alcohol | 15-Bromo-1-pentadecanol | Dihydropyran, p-Toluenesulfonic acid | 15-Bromo-1-tetrahydropyranyloxypentadecane | 90-95 | >98 (NMR) |
| 6. Grignard Reaction | 15-Bromo-1-tetrahydropyranyloxypentadecane, [¹³C]-Methyl iodide | Mg, Diethyl ether | [16-¹³C]-15-Methyl-1-tetrahydropyranyloxyheptadecane | 70-80 | >95 (GC) |
| 7. Deprotection and Oxidation | [16-¹³C]-15-Methyl-1-tetrahydropyranyloxyheptadecane | HCl, PCC | [16-¹³C]-15-Methyloctadecanoic Acid | 75-85 | >99 (GC-MS) |
| Overall Yield | ~25-35 |
Application 2: Synthesis of [16-¹³C]-15-Methyloctadecanoyl-CoA
This protocol details the conversion of the isotopically labeled fatty acid to its corresponding coenzyme A (CoA) ester using the N,N'-carbonyldiimidazole (CDI) method. This chemical synthesis is efficient and yields a high-purity product.
Experimental Protocol: Synthesis of [16-¹³C]-15-Methyloctadecanoyl-CoA
Materials:
-
[16-¹³C]-15-Methyloctadecanoic Acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A, free acid
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution
-
Diethyl ether
-
HPLC system with a C18 column
Procedure:
-
Activation of the Fatty Acid: In a dry, nitrogen-flushed flask, dissolve [16-¹³C]-15-methyloctadecanoic acid (1.0 eq) in anhydrous THF. Add CDI (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 1 hour, or until CO₂ evolution ceases. The formation of the acyl-imidazolide can be monitored by TLC.
-
Coupling with Coenzyme A: In a separate flask, dissolve Coenzyme A (1.5 eq) in a sodium bicarbonate solution (e.g., 0.5 M, pH 8.0). To this solution, add the freshly prepared acyl-imidazolide solution dropwise with vigorous stirring.
-
Reaction and Quenching: Allow the reaction to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by HPLC. After the reaction is complete, acidify the mixture to pH 2-3 with dilute HCl.
-
Extraction and Purification: Extract the aqueous solution with diethyl ether to remove any unreacted fatty acid and imidazole. The aqueous layer containing the acyl-CoA is then purified by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid.
-
Lyophilization: The fractions containing the pure [16-¹³C]-15-Methyloctadecanoyl-CoA are collected, pooled, and lyophilized to obtain the final product as a white powder.
Data Presentation: Synthesis of [16-¹³C]-15-Methyloctadecanoyl-CoA
| Step | Reactants | Key Reagents/Conditions | Product | Typical Yield (%) | Purity (%) |
| 1. Activation | [16-¹³C]-15-Methyloctadecanoic Acid | N,N'-Carbonyldiimidazole, Anhydrous THF | [16-¹³C]-15-Methyloctadecanoyl-imidazolide | ~95 (in situ) | - |
| 2. Coupling | [16-¹³C]-15-Methyloctadecanoyl-imidazolide, Coenzyme A | Sodium bicarbonate buffer (pH 8.0) | [16-¹³C]-15-Methyloctadecanoyl-CoA | 80-90 | >98 (HPLC) |
| Overall Yield | 75-85 |
Visualization of Synthetic and Metabolic Pathways
Synthetic Workflow
Caption: Workflow for the synthesis of isotopically labeled this compound.
Metabolic Fate of this compound
Anteiso-branched-chain fatty acids can be metabolized in mammalian mitochondria through the β-oxidation pathway. Due to the methyl branch at the antepenultimate carbon, the final round of β-oxidation yields propionyl-CoA instead of acetyl-CoA. Propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle after conversion to succinyl-CoA.
Application Notes and Protocols for the Targeted Assay of 15-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. Branched-chain fatty acids and their CoA esters are integral components of cellular metabolism, originating primarily from the catabolism of branched-chain amino acids. These molecules play roles in lipid biosynthesis, energy metabolism, and cellular signaling. The accurate quantification of specific branched-chain acyl-CoAs such as this compound is crucial for understanding their physiological and pathological roles, particularly in metabolic disorders and drug development.
This document provides a detailed protocol for the targeted quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it the gold standard for the analysis of complex biological matrices.
Principle of the Assay
This assay utilizes a robust and sensitive LC-MS/MS method for the quantification of this compound. The methodology involves the extraction of the analyte from the biological matrix, followed by chromatographic separation using a C18 reversed-phase column. The detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode and utilizing Multiple Reaction Monitoring (MRM). The characteristic fragmentation of the precursor ion to a specific product ion allows for highly selective and sensitive detection.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid
-
Reagents: 5-Sulfosalicylic acid (SSA), Ammonium hydroxide
-
Standards: this compound (custom synthesis recommended), Isotope-labeled internal standard (e.g., ¹³C-labeled palmitoyl-CoA or a custom-synthesized labeled this compound)
-
Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, C18 Solid-Phase Extraction (SPE) cartridges (optional), LC vials
Experimental Protocols
Sample Preparation
Proper sample handling and preparation are critical for the accurate quantification of acyl-CoAs due to their instability.
a. Cell Culture Samples:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 10% (w/v) sulfosalicylic acid (SSA) directly to the culture plate.
-
Scrape the cells and transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Vortex for 10 seconds and incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.
b. Tissue Samples:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize the tissue in 500 µL of ice-cold 10% (w/v) SSA.
-
Vortex for 20 seconds and incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions:
-
Collision Energy (CE): To be optimized for the specific MRM transition.
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Data Analysis and Quantification
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
The calibration curve is generated by analyzing a series of known concentrations of the this compound standard.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI+ |
| Scan Type | MRM |
| Precursor Ion (Q1) m/z | [To be determined with standard] |
| Product Ion (Q3) m/z | [To be determined with standard] |
| Collision Energy (V) | [To be optimized] |
Table 2: Sample Quantification Data
| Sample ID | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Concentration (µM) |
| Blank | 0 | 150,000 | 0.00 | 0.00 |
| Standard 1 (0.1 µM) | 12,500 | 155,000 | 0.08 | 0.10 |
| Standard 2 (0.5 µM) | 65,000 | 152,000 | 0.43 | 0.50 |
| Standard 3 (1.0 µM) | 130,000 | 158,000 | 0.82 | 1.00 |
| Sample 1 | 45,000 | 153,000 | 0.29 | [Calculated] |
| Sample 2 | 89,000 | 156,000 | 0.57 | [Calculated] |
Visualizations
Signaling Pathway
Caption: Biosynthesis and metabolic fate of this compound.
Experimental Workflow
Caption: Workflow for the targeted analysis of this compound.
Logical Relationship of the Assay
Caption: Logical flow of the quantitative LC-MS/MS assay.
References
Application Notes and Protocols for the Analysis of 15-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methyloctadecanoyl-CoA is a saturated, branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism and signaling. As an anteiso-branched-chain fatty acid, its metabolism is closely linked to the catabolism of the branched-chain amino acid isoleucine. Accurate and reliable quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles, particularly in the context of metabolic diseases and cellular signaling pathways such as the mTOR pathway.
These application notes provide detailed protocols for the sample preparation and analysis of this compound from biological matrices, primarily tissues and cultured cells. The methodologies described are based on established techniques for the analysis of long-chain acyl-CoAs, with specific considerations for branched-chain species.
Data Presentation
Table 1: Representative Recoveries of Long-Chain Acyl-CoAs Using Various Extraction Methods
| Acyl-CoA Species | Matrix | Extraction Method | Solid-Phase Extraction (SPE) Sorbent | Average Recovery (%) | Reference |
| Palmitoyl-CoA (C16:0) | Rat Liver | Acetonitrile/Isopropanol/Phosphate Buffer | 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel | 93-104 (extraction), 83-90 (SPE) | [1] |
| Oleoyl-CoA (C18:1) | Rat Liver | Acetonitrile/Isopropanol/Phosphate Buffer | 2-(2-pyridyl)ethyl functionalized silica gel | 93-104 (extraction), 83-90 (SPE) | [1] |
| Stearoyl-CoA (C18:0) | Rat Liver | Acetonitrile/Isopropanol/Phosphate Buffer | 2-(2-pyridyl)ethyl functionalized silica gel | 93-104 (extraction), 83-90 (SPE) | [1] |
| Various (C2-C20) | Mouse Liver, HepG2 cells | UHPLC-ESI-MS/MS specific protocol | Not specified | 90-111 | [2][3] |
Table 2: Concentrations of Various Long-Chain Acyl-CoAs in Mammalian Tissues
| Acyl-CoA Species | Tissue | Organism | Concentration (nmol/g wet weight) | Reference |
| Total Long-Chain Acyl-CoAs | Liver | Rat | 83 ± 11 | [4] |
| Total Long-Chain Acyl-CoAs | Heart | Hamster | 61 ± 9 | [4] |
| Palmitoyl-CoA (C16:0) | Liver | Rat | ~15-20 | [4] |
| Oleoyl-CoA (C18:1) | Liver | Rat | ~10-15 | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Mammalian Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (IPA)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica gel
-
SPE Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
SPE Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)
-
Glass homogenizer
-
Centrifuge capable of 4°C and >10,000 x g
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[2]
-
-
Liquid-Liquid Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4 mL of Acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column with 1 mL of the SPE Conditioning Solution.[1]
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the SPE Wash Solution to remove impurities.[1]
-
Elution: Elute the acyl-CoAs with 2 mL of the SPE Elution Solution into a clean collection tube.[1]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water).
-
Protocol 2: Analysis of this compound by UHPLC-ESI-MS/MS
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Isopropanol (1:1, v/v)
-
Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): The theoretical m/z for the [M+H]+ ion of this compound should be calculated and used.
-
Product Ions (m/z): Monitor for the characteristic neutral loss of 507 Da and the fragment ion at m/z 428.0365, which corresponds to the adenosine (B11128) 3',5'-diphosphate moiety.[5][6]
-
Collision Energy: Optimize for the specific instrument and compound.
Mandatory Visualization
References
- 1. Frontiers | Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids [frontiersin.org]
- 2. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geomar.de [geomar.de]
protocol for derivatization of 15-Methyloctadecanoyl-CoA for GC-MS
Application Note & Protocol
Topic: Protocol for Derivatization of 15-Methyloctadecanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty acyl-Coenzyme A (LCFA-CoA) thioesters, such as this compound, are central intermediates in fatty acid metabolism. Their direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is precluded by their high molecular weight, low volatility, and thermal instability. Therefore, a chemical derivatization process is essential to convert the non-volatile fatty acyl-CoA into a thermally stable and volatile derivative suitable for GC-MS analysis.[1] This protocol details a robust two-step method involving saponification to liberate the free fatty acid, followed by methylation to form the corresponding Fatty Acid Methyl Ester (FAME).[2][3][4] The resulting FAME, methyl 15-methyloctadecanoate, is significantly more volatile and amenable to separation and identification by GC-MS.[5][6]
Principle of the Method
The derivatization protocol consists of two primary chemical reactions:
-
Saponification (Alkaline Hydrolysis): The thioester bond of this compound is cleaved using a strong base, typically potassium hydroxide (B78521) (KOH) in an alcoholic solution. This reaction releases the free fatty acid (15-methyloctadecanoic acid) and Coenzyme A.[2][7]
-
Methylation (Esterification): The carboxyl group of the liberated fatty acid is then esterified to form a methyl ester. This is commonly achieved through acid-catalyzed esterification using a reagent like Boron Trifluoride (BF₃) in methanol.[6][8] The catalyst protonates the carboxyl oxygen, making the carboxylic acid more reactive for nucleophilic attack by methanol, yielding the FAME and water.[4]
Experimental Protocol
This protocol is designed for the derivatization of purified this compound or biological samples containing it after appropriate extraction.
Materials and Reagents
-
This compound sample
-
Potassium hydroxide (KOH)
-
Ethanol (B145695) (95% or absolute)
-
Hydrochloric acid (HCl), 6 M
-
Hexane (B92381) (GC grade)
-
Boron trifluoride-methanol solution (12-14% w/w BF₃ in MeOH)[4]
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-capped glass reaction tubes (16 x 100 mm or similar, with PTFE-lined caps)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
Pipettes and tips
-
GC-MS system with a suitable capillary column (e.g., a polar cyano-column is often used for separating FAME isomers[9])
Derivatization Procedure
Step 1: Saponification to Yield Free Fatty Acid
-
Transfer an appropriate amount of the sample containing this compound (e.g., equivalent to 10-100 µg of the fatty acid) into a screw-capped glass tube. If the sample is in an aqueous buffer, evaporate the solvent to dryness under a stream of nitrogen.
-
Add 1 mL of 1 M KOH in 70% ethanol to the dried sample.[2]
-
Cap the tube tightly and vortex vigorously for 30 seconds.
-
Heat the mixture at 90°C for 60 minutes in a heating block or water bath to ensure complete hydrolysis of the thioester bond.[2]
-
Allow the reaction tube to cool to room temperature.
Step 2: Acidification and Extraction of Free Fatty Acid
-
Acidify the cooled reaction mixture by adding 0.2 mL of 6 M HCl.[2] The solution should become acidic (pH < 2, check with pH paper).
-
Add 1 mL of deionized water to the tube.
-
Extract the liberated 15-methyloctadecanoic acid by adding 1 mL of hexane.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge for 5 minutes at ~2000 x g to separate the phases.
-
Carefully transfer the upper hexane layer containing the free fatty acid to a new clean glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
Step 3: Methylation to Form FAME
-
To the dried free fatty acid residue, add 2 mL of 12% BF₃-methanol solution.[4]
-
Cap the tube tightly and heat at 60°C for 10 minutes.[4] This reaction time can be optimized for specific applications.[4][8]
-
Cool the reaction tube to room temperature.
Step 4: Extraction and Cleanup of FAME
-
Add 1 mL of deionized water and 1 mL of hexane to the reaction tube.[4]
-
Cap the tube and vortex vigorously for 1 minute to extract the methyl 15-methyloctadecanoate into the hexane phase.[4]
-
Allow the layers to settle. The upper layer is the hexane phase containing the FAME.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[8]
-
The resulting hexane solution is now ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the experimental protocol.
| Parameter | Step | Value/Condition | Purpose |
| Saponification | |||
| Reagent | 1 | 1 M KOH in 70% Ethanol | Cleavage of thioester bond |
| Volume | 1 | 1.0 mL | |
| Temperature | 1 | 90 °C | Accelerate hydrolysis |
| Time | 1 | 60 minutes | Ensure complete reaction |
| Methylation | |||
| Reagent | 3 | 12% BF₃ in Methanol | Esterification of fatty acid |
| Volume | 3 | 2.0 mL | |
| Temperature | 3 | 60 °C | Accelerate esterification |
| Time | 3 | 10 minutes | Ensure complete reaction |
| Extraction | |||
| Solvent | 2 & 4 | Hexane | Extraction of non-polar analytes |
| Volume | 2 & 4 | 1.0 mL |
Workflow Visualization
The following diagram illustrates the complete workflow for the derivatization of this compound.
Caption: Workflow for the derivatization of this compound to its FAME derivative.
GC-MS Analysis Parameters (General Guidance)
-
Injector: Split/Splitless, typically run in splitless mode for trace analysis.
-
Injector Temperature: 250 °C
-
Column: A polar capillary column (e.g., DB-225ms or similar) is recommended for good separation of FAMEs, including branched-chain isomers.[10]
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of ~240-260 °C and hold.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Expected Results
The successful derivatization will yield methyl 15-methyloctadecanoate. This compound will produce a distinct peak in the GC chromatogram. The identity can be confirmed by its mass spectrum, which will exhibit a characteristic molecular ion peak (M⁺) and fragmentation pattern consistent with a C19 branched-chain fatty acid methyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simplified Gas Chromatographic Fatty-Acid Analysis by the Direct Saponification/Methylation Procedure and Its Application on Wild Tuna Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 15-Methyloctadecanoyl-CoA in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 15-Methyloctadecanoyl-CoA, an iso-branched-chain acyl-CoA, in the field of lipidomics. While direct experimental data for this specific molecule is limited in current literature, its applications can be extrapolated from research on closely related branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives.
Introduction to this compound
This compound is the activated form of 15-methyloctadecanoic acid (iso-nonadecanoic acid), a C19 saturated fatty acid with a methyl group at the iso-position. As a branched-chain acyl-CoA, it serves as a key intermediate in the biosynthesis and metabolism of iso-BCFAs, which are significant components of the cell membranes of many bacteria, particularly Gram-positive species like Bacillus subtilis. The presence and concentration of BCFAs influence membrane fluidity and environmental stress adaptation. In the context of lipidomics, this compound is a valuable tool for investigating bacterial lipid metabolism, developing novel antimicrobial agents, and serving as an internal standard for mass spectrometry-based quantification of other branched-chain acyl-CoAs.
Applications in Lipidomics Research
-
Studying Bacterial Lipid Metabolism and Membrane Dynamics: this compound can be utilized as a substrate in in vitro assays to characterize the enzymes involved in branched-chain fatty acid synthesis and elongation. By tracing the metabolic fate of isotopically labeled this compound, researchers can elucidate the pathways of its incorporation into complex lipids and its role in maintaining membrane homeostasis under various conditions.
-
Internal Standard for Quantitative Lipidomics: Due to its structural similarity to other endogenous branched-chain acyl-CoAs and its typically low natural abundance in mammalian systems, this compound is an excellent candidate for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[1] Its use can correct for variations in sample extraction, processing, and instrument response, enabling accurate quantification of other acyl-CoAs.[2]
-
Biomarker Discovery: Alterations in the levels of specific branched-chain acyl-CoAs may be indicative of certain metabolic states or diseases, particularly those involving microbial dysbiosis. Developing quantitative assays using this compound as a standard can aid in the identification and validation of novel biomarkers.
Quantitative Data Presentation
The following tables provide examples of quantitative data that could be generated in lipidomics experiments utilizing this compound.
Table 1: Example LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Setting |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM ammonium (B1175870) acetate (B1210297) in water |
| Mobile Phase B | Acetonitrile/Isopropanol (70:30, v/v) |
| Gradient | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | Calculated for [M+H]+ |
| Product Ion (m/z) | Fragment corresponding to the loss of phosphopantetheine |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 50 ms |
Table 2: Hypothetical Quantification of Branched-Chain Acyl-CoAs in Bacillus subtilis using this compound as an Internal Standard
| Acyl-CoA Species | Concentration in Control (pmol/mg protein) | Concentration in Treated (pmol/mg protein) | Fold Change | p-value |
| Iso-tetradecanoyl-CoA (i-C14:0) | 15.2 ± 2.1 | 8.9 ± 1.5 | 0.59 | <0.05 |
| Iso-pentadecanoyl-CoA (i-C15:0) | 25.8 ± 3.5 | 14.7 ± 2.8 | 0.57 | <0.05 |
| Anteiso-pentadecanoyl-CoA (ai-C15:0) | 42.1 ± 5.3 | 23.4 ± 4.1 | 0.56 | <0.01 |
| Iso-hexadecanoyl-CoA (i-C16:0) | 18.9 ± 2.9 | 10.1 ± 1.9 | 0.53 | <0.05 |
| Iso-heptadecanoyl-CoA (i-C17:0) | 33.4 ± 4.1 | 18.5 ± 3.2 | 0.55 | <0.01 |
| Anteiso-heptadecanoyl-CoA (ai-C17:0) | 55.7 ± 6.8 | 30.1 ± 5.5 | 0.54 | <0.001 |
| This compound (i-C19:0) | (Internal Standard) | (Internal Standard) | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Bacterial Cells
-
Cell Culture and Harvesting: Grow bacterial cultures (e.g., Bacillus subtilis) to the desired optical density. Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Quenching Metabolism: Rapidly quench metabolic activity by resuspending the cell pellet in ice-cold quenching solution (e.g., 60% methanol).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the cell suspension.
-
Cell Lysis and Extraction: Lyse the cells using a suitable method (e.g., sonication or bead beating) in an extraction solvent such as 2:1:1 (v/v/v) acetonitrile:methanol:water.
-
Protein Precipitation and Clarification: Precipitate proteins by incubating at -20°C for 30 minutes, followed by centrifugation at 15,000 x g for 15 minutes at 4°C.
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
Protocol 2: Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS
-
Instrument Setup: Set up the LC-MS/MS system according to the parameters outlined in Table 1. The specific transitions (precursor/product ion pairs) for each target acyl-CoA will need to be optimized.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target branched-chain acyl-CoAs and a fixed concentration of the this compound internal standard.
-
Sample Analysis: Inject the prepared cell extracts and calibration standards onto the LC-MS/MS system.
-
Data Processing: Integrate the peak areas for each target analyte and the internal standard.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use the regression equation from the calibration curve to determine the concentration of each analyte in the biological samples.
Visualizations
Caption: Biosynthesis of iso-odd branched-chain acyl-CoAs.
Caption: Experimental workflow for acyl-CoA analysis.
References
Application Notes & Protocols: Tracing 15-Methyloctadecanoyl-CoA Metabolism with Stable Isotope Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux in living systems.[1] By introducing molecules labeled with heavy, non-radioactive isotopes (e.g., ¹³C, ²H), researchers can trace the metabolic fate of specific compounds.[1] This approach offers a dynamic view of metabolism that is essential for understanding physiology and disease.[2][3]
15-Methyloctadecanoyl-CoA is a C19 iso-branched-chain fatty acyl-CoA. The metabolism of branched-chain fatty acids is of significant interest as their dysregulation has been implicated in various metabolic disorders. These application notes provide a comprehensive framework for utilizing stable isotope labeling, coupled with mass spectrometry, to investigate the metabolic fate of this compound. Due to the limited specific literature on its metabolism, a hypothetical pathway is proposed based on the known metabolism of other branched-chain fatty acids.
Proposed Metabolic Pathway of this compound
It is hypothesized that this compound undergoes mitochondrial β-oxidation. This process would proceed similarly to straight-chain fatty acids until the methyl branch is encountered. The final cycles of β-oxidation are expected to yield propionyl-CoA and acetyl-CoA, which can then enter the Tricarboxylic Acid (TCA) cycle.
Caption: Proposed metabolic fate of this compound.
Experimental Design and Workflow
A typical stable isotope tracing experiment involves introducing a labeled precursor into a biological system and analyzing the isotopic enrichment in downstream metabolites over time. The general workflow for tracing the metabolism of this compound is outlined below.
Caption: General workflow for stable isotope labeling studies.
Detailed Experimental Protocols
Protocol 1: In Vitro Labeling of Cultured Cells
This protocol describes the labeling of a mammalian cell line (e.g., HepG2) to trace the metabolism of this compound.
Materials:
-
Adherent mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
Stable isotope-labeled [U-¹³C₁₉]-15-Methyloctadecanoic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
Procedure:
-
Cell Culture: Culture HepG2 cells in complete medium until they reach 80-90% confluency.
-
Prepare Labeling Medium:
-
Dissolve [U-¹³C₁₉]-15-Methyloctadecanoic acid in ethanol.
-
Complex the labeled fatty acid with fatty acid-free BSA in serum-free DMEM. A typical final concentration is 100 µM labeled fatty acid and 20 µM BSA.
-
Filter-sterilize the labeling medium.
-
-
Labeling:
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate for a defined time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a CO₂ incubator.
-
-
Harvesting:
-
At each time point, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to Protocol 2 for metabolite extraction.
-
Protocol 2: Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for extracting short- and long-chain acyl-CoAs.[4][5]
Materials:
-
Labeled cell pellets from Protocol 1
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)
-
Microcentrifuge tubes
-
Sonicator
-
Centrifuge (refrigerated)
Procedure:
-
Quenching and Lysis:
-
Add 1 mL of ice-cold 10% TCA directly to the washed cell monolayer in the culture dish.
-
Scrape the cells and transfer the acidic suspension to a 1.5 mL microcentrifuge tube.
-
-
Homogenization:
-
Sonicate the sample on ice (e.g., 10 pulses of 0.5 seconds each) to ensure complete cell lysis and protein precipitation.
-
-
Pellet Protein:
-
Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C.
-
-
Isolate Supernatant:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.
-
Store the supernatant at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general method for the analysis of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6]
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B
-
-
Injection Volume: 10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da corresponding to the phosphoadenosine diphosphate (B83284) moiety.[4] The precursor ion will be the [M+H]⁺ of the specific acyl-CoA, and the product ion will be [M+H-507]⁺.
-
Unlabeled this compound: Precursor m/z -> Product m/z
-
¹³C₁₉-15-Methyloctadecanoyl-CoA: Precursor m/z + 19 -> Product m/z + 19
-
¹³C₂-Acetyl-CoA: Precursor m/z + 2 -> Product m/z + 2
-
¹³C₃-Propionyl-CoA: Precursor m/z + 3 -> Product m/z + 3
-
¹³C₄-Succinyl-CoA: Precursor m/z + 4 -> Product m/z + 4
-
Data Presentation and Analysis
The primary data output will be the peak areas for the different mass isotopologues of each measured metabolite. Isotopic enrichment can be calculated and presented in tabular format to facilitate comparison across different time points or experimental conditions.
Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Following Labeling with [U-¹³C₁₉]-15-Methyloctadecanoic Acid
| Metabolite | Time Point | M+0 (Unlabeled) (Relative Abundance %) | M+2 (from Acetyl-CoA) (Relative Abundance %) | M+3 (from Propionyl-CoA) (Relative Abundance %) | M+4 (from Succinyl-CoA) (Relative Abundance %) |
| Citrate | 0 hr | 100 | 0 | 0 | 0 |
| 6 hr | 75 | 20 | 3 | 2 | |
| 12 hr | 50 | 38 | 7 | 5 | |
| 24 hr | 25 | 55 | 12 | 8 | |
| Malate | 0 hr | 100 | 0 | 0 | 0 |
| 6 hr | 80 | 15 | 2 | 3 | |
| 12 hr | 60 | 28 | 5 | 7 | |
| 24 hr | 35 | 40 | 8 | 17 | |
| Succinate | 0 hr | 100 | 0 | 0 | 0 |
| 6 hr | 82 | 12 | 2 | 4 | |
| 12 hr | 65 | 22 | 4 | 9 | |
| 24 hr | 40 | 30 | 7 | 23 |
Data Analysis: The fractional contribution of the labeled precursor to downstream metabolite pools can be determined by analyzing the mass isotopologue distributions (MIDs). For instance, the appearance of M+2 and M+3 isotopologues in TCA cycle intermediates like citrate and malate would confirm the breakdown of ¹³C-15-Methyloctadecanoyl-CoA into ¹³C-acetyl-CoA and ¹³C-propionyl-CoA, respectively.[7]
Conclusion
The methodologies outlined in these application notes provide a robust framework for investigating the metabolic fate of this compound. By employing stable isotope labeling coupled with sensitive LC-MS/MS analysis, researchers can gain unprecedented insights into the absorption, distribution, and metabolism of this branched-chain fatty acid.[1] These studies are crucial for defining its biological role and understanding its potential implications in health and disease, offering valuable information for both basic science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 15-Methyloctadecanoyl-CoA using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. Accurate and sensitive quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the detection and quantification of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing multiple reaction monitoring (MRM).
The methodology described herein is based on the common fragmentation patterns of acyl-CoAs, which typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, and a product ion at m/z 428, representing the coenzyme A fragment.[1] These predictable fragmentation patterns allow for the development of a sensitive and specific MRM assay for this compound, even in complex biological matrices.
Quantitative Data Summary
The following table summarizes the key parameters for the MRM-based quantification of this compound.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 1066.7 | 559.7 | 35 | 50 |
| This compound | 1066.7 | 428.1 | 45 | 50 |
| Internal Standard (C15:0-CoA) | 1008.6 | 501.6 | 35 | 50 |
| Internal Standard (C15:0-CoA) | 1008.6 | 428.1 | 45 | 50 |
Experimental Protocols
Sample Preparation (from Cell Culture)
This protocol is adapted from established methods for acyl-CoA extraction.[2]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade, ice-cold
-
Acetonitrile (B52724), HPLC grade
-
Internal Standard (ISTD) solution: 10 µM Pentadecanoyl-CoA (C15:0-CoA) in methanol
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C
-
Vacuum concentrator
Procedure:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the culture plate and place it at -80°C for 15 minutes to lyse the cells.
-
Add 15 µL of the 10 µM internal standard solution to the methanol.
-
Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 0.5 mL of acetonitrile to the supernatant.
-
Evaporate the sample to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex the sample and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 2.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions: See the "Quantitative Data Summary" table above.
Diagrams
Caption: Experimental Workflow for this compound Detection.
Caption: MRM Fragmentation of this compound.
References
Application Notes and Protocols for Cell Culture Experiments with 15-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Methyloctadecanoyl-CoA is a saturated branched-chain fatty acyl-coenzyme A (BCFA-CoA). As a C19:0 fatty acyl-CoA, its methyl branching may confer unique physical and biological properties compared to its straight-chain counterpart, nonadecanoyl-CoA. While direct research on this compound is limited, studies on other BCFAs suggest potential roles in various cellular processes. BCFAs are known to influence cell membrane fluidity, act as signaling molecules, and modulate metabolic pathways.[1][2] This document provides a guide for initiating cell culture-based investigations into the biological functions of this compound, with detailed protocols and data presentation templates. Given the novelty of this specific molecule, the proposed applications and pathways are based on the established roles of similar branched-chain and very-long-chain fatty acids.
Hypothesized Biological Roles and Applications
Based on the known functions of branched-chain and very-long-chain fatty acids, this compound could be investigated for its role in:
-
Cell Membrane Dynamics: BCFAs can alter the physical properties of cell membranes, such as fluidity, which can impact membrane protein function and cellular signaling.[2][3]
-
Metabolic Regulation: As an acyl-CoA, it is a central molecule in lipid metabolism. It could be a substrate for or modulator of fatty acid oxidation, lipogenesis, and the synthesis of complex lipids.
-
Inflammation and Immune Response: Some BCFAs and very-long-chain fatty acids (VLCFAs) have been shown to modulate inflammatory signaling pathways, potentially through interactions with receptors like Toll-like receptors (TLRs).[4][5]
-
Cancer Biology: BCFAs have been reported to have anti-cancer properties, including the inhibition of fatty acid synthesis in cancer cells.[6][7]
-
Peroxisomal Metabolism: VLCFAs are primarily metabolized in peroxisomes, and an accumulation of these fatty acids is associated with certain metabolic disorders.[8]
Data Presentation
Clear and structured data presentation is crucial for interpreting experimental outcomes. The following tables are templates for summarizing quantitative data from the proposed experiments.
Table 1: Cytotoxicity of this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 24 | 100 | ||
| 1 | 24 | |||
| 10 | 24 | |||
| 50 | 24 | |||
| 100 | 24 | |||
| 0 (Vehicle) | 48 | 100 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 |
Table 2: Gene Expression Analysis in Response to this compound Treatment
| Gene Name | Function | Cell Line | Treatment Concentration (µM) | Fold Change vs. Vehicle | p-value |
| CPT1A | Fatty Acid Oxidation | 50 | |||
| ACOX1 | Peroxisomal β-oxidation | 50 | |||
| FASN | Fatty Acid Synthesis | 50 | |||
| SCD1 | Fatty Acid Desaturation | 50 | |||
| PPARα | Lipid Metabolism Regulator | 50 | |||
| TNFα | Pro-inflammatory Cytokine | 50 | |||
| IL-6 | Pro-inflammatory Cytokine | 50 |
Table 3: Effects on Cellular Lipid Profile
| Lipid Class | Vehicle Control (nmol/mg protein) | This compound (nmol/mg protein) | % Change | p-value |
| Triacylglycerols | ||||
| Diacylglycerols | ||||
| Phospholipids | ||||
| Cholesterol Esters | ||||
| Free Fatty Acids |
Experimental Protocols
The following are detailed protocols for key experiments to begin characterizing the cellular effects of this compound.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for cell culture experiments. Fatty acyl-CoAs are amphipathic and can be challenging to dissolve.
Materials:
-
This compound
-
Ethanol, cell culture grade
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
Procedure:
-
Prepare a 10 mM stock solution of this compound in ethanol.
-
To prepare a working solution for cell treatment, first prepare a BSA-containing medium. For a 10% BSA solution, dissolve fatty acid-free BSA in PBS.
-
Warm the BSA solution and the cell culture medium to 37°C.
-
Slowly add the ethanolic stock solution of this compound to the warm BSA solution while vortexing to create a fatty acyl-CoA:BSA complex. A molar ratio of 2:1 to 4:1 (fatty acyl-CoA:BSA) is recommended.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Dilute this complexed stock solution to the final desired concentrations in the cell culture medium.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1, RAW 264.7)
-
Complete cell culture medium
-
This compound:BSA complex
-
96-well cell culture plates
-
MTT, XTT, or PrestoBlue™ cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound:BSA complex in a complete medium. Include a vehicle control (medium with BSA and a corresponding amount of ethanol).
-
Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol is to assess changes in the expression of genes involved in lipid metabolism and inflammation.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound:BSA complex
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CPT1A, ACOX1, FASN, PPARα, TNFα, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a non-toxic concentration of this compound:BSA complex (determined from the cytotoxicity assay) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform RT-qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Protocol 4: Lipid Droplet Staining
This protocol is to visualize the effect of this compound on intracellular lipid storage.
Materials:
-
Cell line of interest
-
Glass coverslips or imaging plates
-
This compound:BSA complex
-
BODIPY 493/503 or Nile Red staining solution
-
Formaldehyde (B43269) for cell fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound:BSA complex and a vehicle control for 24 hours. Oleic acid can be used as a positive control for inducing lipid droplet formation.
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain for lipid droplets by incubating with BODIPY 493/503 (e.g., 1 µg/mL in PBS) for 15 minutes at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the lipid droplet area per cell using image analysis software (e.g., ImageJ).
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothesized signaling pathway and a general experimental workflow for studying this compound.
Caption: Hypothesized metabolic and signaling pathways of this compound.
Caption: General experimental workflow for investigating this compound.
References
- 1. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of 15-Methyloctadecanoyl-CoA in the Study of Metabolic Disorders
A comprehensive review of the current, albeit limited, understanding of 15-Methyloctadecanoyl-CoA and its potential applications in metabolic research.
Introduction
Coenzyme A (CoA) and its acyl derivatives, such as this compound, are central players in cellular metabolism, participating in a vast number of anabolic and catabolic reactions. These molecules are integral to energy production from fats, carbohydrates, and proteins, as well as the biosynthesis of essential molecules like fatty acids, cholesterol, and ketone bodies.[1] Alterations in the levels and metabolism of specific acyl-CoAs are increasingly recognized for their roles in the pathophysiology of various metabolic disorders. While research on many common acyl-CoAs is extensive, the specific functions and applications of less common, branched-chain fatty acyl-CoAs like this compound are still emerging. This document aims to synthesize the available information on this compound and propose its utility in studying metabolic diseases.
While direct studies on this compound are not extensively available in the current literature, we can infer its likely metabolic involvement and potential research applications based on our understanding of branched-chain fatty acid metabolism and the general principles of fatty acid oxidation. This compound is a C19 branched-chain fatty acyl-CoA. The metabolism of such fatty acids differs from that of straight-chain fatty acids, often requiring specific enzymatic pathways.
Potential Significance in Metabolic Disorders
Defects in the oxidation of fatty acids are at the heart of several inherited metabolic disorders, often categorized as fatty acid oxidation disorders (FAODs).[2] These disorders can lead to a range of clinical presentations, from hypoglycemia and lethargy to severe metabolic crises, coma, and even sudden death.[3][4] The study of specific acyl-CoAs is crucial for diagnosing and understanding the pathophysiology of these conditions. For instance, Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is a common FAOD characterized by the inability to properly oxidize medium-chain fatty acids.[2]
Given that this compound is a branched-chain fatty acyl-CoA, its metabolism likely involves peroxisomal α-oxidation or specialized mitochondrial pathways to handle the methyl branch.[5][6] Therefore, studying the metabolism of this compound could be valuable in understanding and potentially diagnosing disorders related to branched-chain fatty acid oxidation.
Experimental Approaches and Protocols
Based on established methodologies for studying fatty acid metabolism, the following protocols can be adapted to investigate the role of this compound.
Protocol 1: In Vitro Fatty Acid Oxidation Assay
This protocol is designed to measure the rate of oxidation of this compound in isolated mitochondria or cell lysates.
Materials:
-
Isolated mitochondria or cell homogenates
-
Radiolabeled [1-¹⁴C]15-Methyloctadecanoic acid (custom synthesis may be required)
-
ATP, CoA, L-carnitine
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, ATP, CoA, and L-carnitine.
-
Add the isolated mitochondria or cell homogenate to the reaction mixture.
-
Initiate the reaction by adding radiolabeled 15-Methyloctadecanoic acid. This will be intracellularly converted to this compound.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separate the radiolabeled water-soluble products (acetyl-CoA and other intermediates) from the unreacted fatty acid.
-
Quantify the radioactivity in the aqueous phase using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.
Table 1: Example Data from In Vitro Fatty Acid Oxidation Assay
| Sample | Condition | Rate of Oxidation (nmol/mg protein/min) |
| 1 | Control (Wild-Type Mitochondria) | 5.2 ± 0.4 |
| 2 | Disease Model (e.g., Defective α-oxidation) | 1.8 ± 0.2 |
| 3 | Drug Treatment | 7.5 ± 0.6 |
Protocol 2: Acyl-CoA Profiling using Mass Spectrometry
This protocol allows for the quantification of this compound and other acyl-CoAs in biological samples.
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., deuterated acyl-CoAs)
-
Extraction solvent (e.g., acetonitrile/isopropanol/water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Homogenize the biological sample in the presence of internal standards.
-
Extract the acyl-CoAs using the extraction solvent.
-
Centrifuge to pellet cellular debris.
-
Analyze the supernatant containing the acyl-CoAs by LC-MS/MS.
-
Quantify the amount of this compound and other acyl-CoAs based on the signal intensity relative to the internal standards.
Table 2: Example Acyl-CoA Profile in a Cellular Model of a Metabolic Disorder
| Acyl-CoA Species | Control Cells (pmol/mg protein) | Disease Model Cells (pmol/mg protein) |
| Acetyl-CoA | 150.3 ± 12.5 | 95.7 ± 8.9 |
| Palmitoyl-CoA | 25.1 ± 2.1 | 38.4 ± 3.5 |
| This compound | 2.8 ± 0.3 | 15.6 ± 1.8 |
| Propionyl-CoA | 5.7 ± 0.5 | 22.1 ± 2.3 |
Signaling Pathways and Logical Relationships
The metabolism of fatty acids is intricately regulated by a network of signaling pathways. The accumulation of specific acyl-CoAs can act as a metabolic signal, influencing gene expression and cellular processes.
Diagram 1: General Fatty Acid Beta-Oxidation Workflow
Caption: Overview of the fatty acid beta-oxidation pathway.
Diagram 2: Hypothetical Pathway for this compound Metabolism
Due to the methyl branch, this compound would likely undergo an initial alpha-oxidation step before entering the beta-oxidation spiral.
Caption: Proposed metabolic fate of this compound.
Conclusion and Future Directions
The study of specific acyl-CoAs, including branched-chain species like this compound, holds significant promise for advancing our understanding of metabolic disorders. While direct experimental data on this particular molecule is scarce, the established principles of fatty acid metabolism provide a solid framework for future investigations. The development of specific assays and the use of advanced analytical techniques like mass spectrometry will be instrumental in elucidating the precise role of this compound in health and disease. Such research could pave the way for novel diagnostic markers and therapeutic strategies for a range of metabolic conditions.
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 15-Methyloctadecanoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of 15-Methyloctadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common experimental artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing the expected molecular ion for this compound. What are the common reasons for this?
A1: Several factors could contribute to the absence or low intensity of the expected molecular ion. Here are some common causes and troubleshooting steps:
-
In-source Fragmentation: this compound, like other long-chain acyl-CoAs, can be susceptible to fragmentation within the ion source, especially at higher energies.[1][2] This can lead to a diminished molecular ion peak and an increase in fragment ions.
-
Solution: Optimize the source conditions by reducing the capillary or fragmentor voltage to minimize in-source fragmentation.[1]
-
-
Sample Stability: Acyl-CoAs are known to be unstable and can degrade during sample preparation and storage.[3][4]
-
Solution: Ensure samples are processed quickly and kept on ice. For storage, snap-freeze samples in liquid nitrogen and store them at -80°C. Reconstitute dried samples in an appropriate solution, such as 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), to improve stability.[3]
-
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound.[5][6][7][8] Phospholipids are common culprits in biological samples.[5][7]
-
Solution: Improve chromatographic separation to isolate the analyte from interfering matrix components.[6] Additionally, consider more rigorous sample cleanup procedures like solid-phase extraction (SPE).[9][10][11] Sample dilution can also mitigate matrix effects, provided the analyte concentration remains within the instrument's detection limits.[6]
-
Q2: I am observing a prominent peak at m/z 428.0365 and a neutral loss of 507.0 Da, but my molecular ion is weak. Is this normal?
A2: Yes, this is a very common observation for acyl-CoAs when using positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
Characteristic Fragmentation: Acyl-CoAs have a well-defined fragmentation pattern. The neutral loss of 507.0 Da corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][2][9][12][13][14][15] The fragment ion at m/z 428.0365 represents the adenosine (B11128) 3',5'-diphosphate portion of the coenzyme A molecule.[1][14][15] These are characteristic fragments used for the identification and quantification of acyl-CoAs.[1][12] In fact, the fragment resulting from the neutral loss of 507 is often the most abundant ion in the MS/MS spectrum.[12][13][14]
-
In-Source Fragmentation: As mentioned in Q1, these characteristic fragments can also be generated in the ion source.[1][2] If you are seeing these in a full scan MS1 spectrum, it is likely due to in-source fragmentation. While this can be a useful screening tool, it can also complicate the interpretation of your data if you are trying to observe the intact molecular ion.[1]
Q3: My mass spectrum shows several unexpected peaks with mass differences that don't correspond to typical fragments. What could these be?
A3: These unexpected peaks are likely adducts, which are ions formed by the association of the analyte molecule with other ions present in the mobile phase or sample matrix.
-
Common Adducts: In ESI-MS, it is common to observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺), especially when using buffers containing these salts.[16][17][18][19] Sodium is a particularly common adduct source.[16]
-
Solution: While adduct formation can sometimes be analytically useful, it can also complicate spectra.[20] To minimize sodium and potassium adducts, use high-purity solvents and glassware, and consider using mobile phase modifiers that promote protonation, such as formic acid or ammonium formate.
-
Q4: The signal intensity for my this compound standard is inconsistent between runs. What could be causing this variability?
A4: Inconsistent signal intensity is often a sign of issues with sample stability, sample preparation, or matrix effects.[6]
-
Sample Preparation and Stability: Given the instability of acyl-CoAs, inconsistencies in the timing and temperature of your sample preparation can lead to variable degradation.[3][4]
-
Solution: Standardize your sample preparation workflow to ensure all samples are handled identically. Prepare fresh standards for each run if possible.
-
-
Matrix Effects: If you are analyzing samples in a complex biological matrix, run-to-run variations in the matrix composition can lead to inconsistent ion suppression or enhancement.[5][7][8]
Quantitative Data Summary
The following tables provide calculated mass-to-charge ratios for this compound and a list of common adducts observed in ESI-MS.
Table 1: Calculated m/z Values for this compound and Its Key Fragments
| Species | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | [M-H]⁻ (m/z) |
| This compound | C₄₀H₇₀N₇O₁₇P₃S | 1065.3718 | 1066.3791 | 1088.3610 | 1064.3645 |
| Key Positive Mode Fragments | |||||
| [M+H - 507.0]⁺ (Neutral Loss) | C₃₀H₅₄N₂O₇PS | 559.3435 | 560.3508 | ||
| Adenosine 3',5'-diphosphate Fragment | C₁₀H₁₄N₅O₁₀P₂ | 427.0292 | 428.0365 |
Table 2: Common Adducts in Electrospray Ionization Mass Spectrometry (ESI-MS)
| Adduct | Mass Difference | Polarity |
| Proton ([M+H]⁺) | +1.0078 | Positive |
| Sodium ([M+Na]⁺) | +22.9898 | Positive |
| Ammonium ([M+NH₄]⁺) | +18.0344 | Positive |
| Potassium ([M+K]⁺) | +38.9637 | Positive |
| Deprotonation ([M-H]⁻) | -1.0078 | Negative |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Extraction from Biological Tissues
This protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissues. Optimization may be required for specific sample types.
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL polypropylene (B1209903) tube on ice.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) and 0.5 mL of an acetonitrile:isopropanol:methanol (3:1:1) solvent mixture.[4]
-
Homogenize the tissue thoroughly using a mechanical homogenizer, keeping the sample on ice to prevent degradation.
-
-
Extraction:
-
Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the acyl-CoAs, into a new tube.
-
-
Purification (Optional but Recommended):
-
Sample Concentration and Reconstitution:
-
Dry the supernatant/eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS system, such as 50% methanol containing 50 mM ammonium acetate.[3]
-
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of long-chain acyl-CoAs.
-
Liquid Chromatography (LC):
-
Column: A C18 or C8 reversed-phase column is suitable for separating long-chain acyl-CoAs.[4][9]
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[4]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[4]
-
Gradient: Develop a gradient that effectively separates this compound from other lipids and matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then re-equilibrate.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used for acyl-CoA analysis.[3][9][14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification due to its high sensitivity and selectivity.[14]
-
MRM Transitions:
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, gas flow rates, and temperatures to achieve the best signal for your analyte.[2] Optimize collision energy for each MRM transition to maximize the product ion signal.
-
Visualizations
Caption: Troubleshooting workflow for mass spectrometry analysis of this compound.
Caption: Key fragmentation pathways for this compound in positive ion ESI-MS/MS.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. ovid.com [ovid.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. providiongroup.com [providiongroup.com]
- 18. support.waters.com [support.waters.com]
- 19. escholarship.org [escholarship.org]
- 20. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatography for Branched-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of branched-chain acyl-CoAs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic experiments for these challenging analytes.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting branched-chain acyl-CoAs from biological samples?
A1: A widely used and effective method involves quenching and deproteinization followed by extraction. A common approach is to use an ice-cold solution of 5-sulfosalicylic acid (SSA) to simultaneously halt enzymatic activity and precipitate proteins.[1] This method is advantageous as it often does not require a subsequent solid-phase extraction (SPE) step, which can lead to the loss of more hydrophilic short-chain acyl-CoAs.[1][2] For tissues, homogenization in a buffered solution followed by solvent extraction with isopropanol (B130326) and acetonitrile (B52724) is also a robust method.[3]
Q2: My branched-chain acyl-CoA standards and samples are degrading. How can I improve their stability?
A2: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To minimize degradation, always process samples on ice or at 4°C.[2][4] For long-term storage, it is best to keep samples as a dry pellet at -80°C.[2] When reconstituting samples for analysis, using a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) or a solvent mixture containing methanol (B129727) can enhance stability compared to pure water.[4]
Q3: I am observing poor peak shapes (e.g., tailing, broadening) for my branched-chain acyl-CoAs. What are the likely causes and solutions?
A3: Poor peak shape is a common issue in acyl-CoA chromatography. Several factors can contribute to this problem:
-
Secondary Interactions: Silanol groups on the surface of silica-based columns can interact with the phosphate (B84403) groups of acyl-CoAs, leading to peak tailing. Using a column with end-capping or a hybrid particle technology can mitigate these interactions.
-
Ionization State: The multiple phosphate groups on the CoA moiety can exist in different ionization states, leading to peak broadening. Maintaining a consistent and appropriate pH with a buffered mobile phase is crucial.
-
Metal Chelation: Acyl-CoAs can chelate metal ions present in the HPLC system or sample, causing peak distortion. The inclusion of a weak chelating agent, such as ethylenediaminetetraacetic acid (EDTA), in the mobile phase can help to alleviate this issue.
Q4: How can I improve the separation of isomeric branched-chain acyl-CoAs?
A4: Separating isomers, such as isobutyryl-CoA and butyryl-CoA, or isovaleryl-CoA and valeryl-CoA, can be challenging. To enhance resolution, consider the following:
-
Gradient Optimization: A shallow and slow gradient elution can improve the separation of closely eluting compounds.
-
Column Chemistry: Experiment with different C18 column chemistries from various manufacturers, as subtle differences in the stationary phase can impact selectivity. Phenyl-hexyl or cyano phases may also offer alternative selectivity.
-
Ion-Pairing Chromatography: While less common with mass spectrometry due to signal suppression, ion-pairing agents can be used with UV detection to improve the retention and separation of polar analytes like acyl-CoAs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | Sample degradation | Ensure samples are processed quickly at low temperatures and stored at -80°C.[2] Use buffered reconstitution solvents.[4] |
| Inefficient extraction | Optimize the extraction protocol. For cells, quenching with 2.5% SSA is effective.[1] For tissues, consider homogenization in buffered isopropanol/acetonitrile.[3] | |
| Poor ionization in the mass spectrometer | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[5] Acyl-CoAs are often more efficiently ionized in positive mode.[1] | |
| Poor Peak Shape (Tailing, Broadening) | Secondary interactions with the column | Use an end-capped C18 column or a column with hybrid particle technology. |
| Inconsistent pH | Use a buffered mobile phase (e.g., 10 mM ammonium acetate) to maintain a stable pH.[5] | |
| Metal chelation | Add a low concentration of EDTA to the mobile phase. | |
| Inconsistent Retention Times | Unstable column temperature | Use a column oven to maintain a consistent temperature.[5] |
| Inadequately equilibrated column | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. | |
| Mobile phase composition drift | Prepare fresh mobile phases daily and ensure proper mixing if using an online degasser/mixer. | |
| High Background Noise | Contaminated mobile phase or LC-MS system | Use high-purity solvents and additives (LC-MS grade).[5] Flush the system regularly. |
| Sample matrix effects | Incorporate a sample cleanup step like solid-phase extraction (SPE) if necessary, being mindful of potential losses of short-chain species.[1] | |
| Inaccurate Quantification | Non-linearity of calibration curves | Use a weighted linear regression (e.g., 1/x) for calibration.[2] Prepare standards in a matrix similar to the samples to account for matrix effects.[2] |
| Lack of a suitable internal standard | Use a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not present in the sample.[6] |
Experimental Protocols
Protocol 1: Sample Preparation from Cultured Cells
This protocol is adapted from methods that minimize the need for solid-phase extraction.[1]
-
Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.[7] Alternatively, use 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard.[1]
-
Homogenization: Resuspend the cell pellet and vortex thoroughly.
-
Protein Precipitation: Add 270 µL of acetonitrile, vortex, and sonicate to ensure homogeneity.[7]
-
Clarification: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collection: Transfer the supernatant to a new tube for LC-MS analysis.
Protocol 2: Reversed-Phase HPLC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation of branched-chain acyl-CoAs.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 150 mm x 2.1 mm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 2% B
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 32°C[5]
-
MS Detection: Electrospray ionization in positive mode (ESI+). Monitor the characteristic neutral loss of 507 Da or specific MRM transitions for each branched-chain acyl-CoA.[8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Isobutyryl-CoA | 838.2 | 331.2 |
| Isovaleryl-CoA | 852.2 | 345.2 |
| 2-Methylbutyryl-CoA | 852.2 | 345.2 |
| Propionyl-CoA | 824.2 | 317.2 |
| Acetyl-CoA | 810.1 | 303.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. It is crucial to optimize these on your specific instrument.
Visualizations
Caption: Experimental workflow for branched-chain acyl-CoA analysis.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. duke-nus.edu.sg [duke-nus.edu.sg]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 15-Methyloctadecanoyl-CoA during extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 15-Methyloctadecanoyl-CoA. Our goal is to help you improve the stability and recovery of this long-chain acyl-CoA during your extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound from biological samples?
The primary challenges include the inherent instability of the thioester bond, which is susceptible to hydrolysis, especially in aqueous solutions under alkaline or strongly acidic conditions.[1] Additionally, its amphipathic nature can lead to losses during phase separation and purification steps. Low abundance in tissues also makes quantitative recovery difficult.[2]
Q2: Why am I seeing low yields of this compound in my extracts?
Low yields can be attributed to several factors:
-
Degradation: The molecule is prone to both chemical and enzymatic hydrolysis. Working at suboptimal pH, high temperatures, or with prolonged exposure to aqueous environments can lead to significant loss.[1][3]
-
Inefficient Extraction: The choice of extraction solvents and methodology is critical. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[4]
-
Suboptimal Storage: Improper storage of samples before and after extraction can lead to degradation. Samples should be stored at -80°C.[5]
Q3: What is the best way to store biological samples to ensure the stability of this compound?
For long-term stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[5] This minimizes enzymatic activity that could degrade the acyl-CoA.
Q4: What general precautions should I take during the extraction process?
To maximize stability and recovery, it is crucial to:
-
Work quickly and on ice at all times to minimize enzymatic degradation.[6]
-
Use pre-chilled buffers and solvents.[4]
-
Maintain an acidic pH (around 4.9) during homogenization and initial extraction steps to improve stability.[4]
-
Minimize the time the sample spends in aqueous solutions.[1]
Troubleshooting Guide
Issue: Significant degradation of this compound is suspected.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of homogenization buffer | Ensure the potassium phosphate (B84403) buffer is at pH 4.9. Acyl-CoAs are unstable in alkaline and strongly acidic solutions.[1][4] |
| High temperature during extraction | Perform all steps on ice and use pre-chilled tubes and reagents. Centrifugation should be done at 4°C.[4][6] |
| Enzymatic activity | Minimize the time from sample collection to extraction. Flash-freezing samples in liquid nitrogen and storing them at -80°C is recommended.[5] |
| Prolonged exposure to aqueous solutions | Proceed through the extraction workflow efficiently to reduce the time the sample is in an aqueous environment where hydrolysis can occur.[1] |
Issue: Low recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal solvent mixture | Use a proven solvent system such as a mixture of acetonitrile and isopropanol for efficient extraction from the homogenate.[4] |
| Loss during phase separation | Ensure complete separation of the organic and aqueous phases during centrifugation. Carefully collect the upper organic phase containing the acyl-CoAs.[4] |
| Inefficient purification | Employ solid-phase extraction (SPE) with a weak anion exchange column to purify and concentrate the acyl-CoAs.[7][8] |
| Sample overload on SPE column | Ensure the amount of sample loaded onto the SPE column does not exceed its binding capacity. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the tissue type. The following table summarizes reported recovery rates from various methods, which can be indicative of the expected recovery for this compound.
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% (for various acyl-CoAs) | [8] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [4] |
| Organic Solvent Extraction and SPE | Various tissues | 60-140% (depending on analyte and tissue) | [5] |
Experimental Protocol: Extraction of this compound from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.[4][5]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.[4]
-
Carefully collect the upper organic phase which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.[7]
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[7]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[7]
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).[7]
-
Visualizing Key Processes
To aid in understanding the experimental workflow and the factors affecting stability, the following diagrams have been generated.
Caption: Experimental workflow for this compound extraction.
Caption: Factors leading to the degradation of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
resolving isomeric acyl-CoAs in chromatographic separation
Welcome to the technical support center for the chromatographic resolution of isomeric acyl-CoAs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation and analysis of these critical metabolic intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the chromatographic separation of isomeric acyl-CoAs.
Q1: Why am I seeing poor resolution or complete co-elution of my acyl-CoA isomers (e.g., n-butyryl-CoA and isobutyryl-CoA)?
A1: Co-elution of structurally similar isomers is a common challenge in acyl-CoA analysis. Several factors can contribute to this issue. The resolution can often be improved by methodically optimizing the mobile phase, stationary phase, and gradient conditions.[1][2]
-
Mobile Phase Optimization: The composition of your mobile phase is critical. Consider adding an ion-pairing agent, such as hexafluorobutyric acid (HFBA), to improve peak shape and retention, which may resolve isomers.[1] Adjusting the pH of the mobile phase can also alter selectivity by changing the ionization state of the analytes and stationary phase.
-
Stationary Phase Selection: Standard C18 columns may not always provide sufficient selectivity. Consider switching to a different column chemistry, such as a phenyl-hexyl or a mixed-mode column, which can offer different separation mechanisms.[1] For enantiomeric isomers, a chiral stationary phase is necessary.[1]
-
Gradient Adjustment: A shallower gradient will increase the separation window for closely eluting compounds, potentially improving resolution.[1]
Q2: My peaks are tailing. What are the likely causes and how can I fix this?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample and column hardware.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with your acyl-CoA molecules, causing tailing.[1] Operating the mobile phase at a lower pH can protonate these silanol groups, reducing their interaction.[1] Using an end-capped column can also mitigate this issue.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing.[1][3] Try reducing the sample concentration or the injection volume.[1]
-
Extra-Column Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.[1]
Q3: I'm observing peak fronting. What could be the reason?
A3: Peak fronting is typically a result of poor sample solubility or column overload.
-
Poor Sample Solubility: If your sample is not fully dissolved in the mobile phase, it can lead to peak fronting.[1] Ensure your sample solvent is compatible with and ideally weaker than your initial mobile phase.[1]
-
Column Overload: Similar to peak tailing, injecting too much sample can also cause peak fronting.[1] Try decreasing the amount of sample loaded onto the column.[1]
-
Column Collapse: In rare cases, a collapsed column bed can lead to peak fronting. This is an irreversible issue, and the column will need to be replaced.[1]
Q4: My retention times are shifting between runs. What should I investigate?
A4: Unstable retention times can be caused by several factors related to the mobile phase, column, and instrument conditions.
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile organic solvent can lead to shifts in retention time.[1] Always prepare fresh mobile phase and keep the solvent reservoirs capped.
-
Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases or improper storage, leading to changes in retention.[1]
-
Temperature Fluctuations: Maintaining a stable column temperature is crucial for reproducible chromatography.[1] Use a column oven to ensure a constant temperature throughout your analytical runs.
Experimental Protocols & Data
Sample Preparation for Acyl-CoA Analysis
A critical step for successful analysis is proper sample preparation. The following is a general protocol for extracting acyl-CoAs from tissues.
Protocol for Tissue Homogenization and Extraction:
-
Homogenize approximately 10 mg of tissue.
-
Perform an extraction using an organic solvent.
-
Reconstitute the sample in an ammonium (B1175870) hydroxide (B78521) buffer.[2]
For cellular samples, protein precipitation is a common method.[4][5]
Chromatographic Conditions for Isomer Separation
Achieving separation of isomeric acyl-CoAs often requires specific chromatographic conditions. Below are examples of successful methodologies.
Table 1: HPLC and LC-MS/MS Methods for Acyl-CoA Isomer Separation
| Parameter | Method 1: Reversed-Phase HPLC[6] | Method 2: UPLC-MS/MS[2] | Method 3: LC-MS/MS with Ion-Pairing[2] |
| Column | Spherisorb ODS II, 5-µm C18 | Reversed-phase column | Not specified, but ion-pairing is key |
| Mobile Phase A | 220 mM Potassium Phosphate, 0.05% (v/v) Thiodiglycol, pH 4.0 | 10 mM Ammonium Acetate, pH 6.8[4][5] | Mobile phase containing an ion-pairing reagent |
| Mobile Phase B | 98% Methanol, 2% (v/v) Chloroform | Acetonitrile[4][5] | Acetonitrile |
| Detection | UV at 254 nm | Positive Ion ESI-MS/MS | Negative Ion ESI-MS/MS |
| Separated Isomers | Isobutyryl-CoA, Isovaleryl-CoA | n-butyryl-CoA/isobutyryl-CoA, n-valeryl-CoA/isovaleryl-CoA | Methylmalonyl-CoA/succinyl-CoA |
Visual Guides
Troubleshooting Workflow for Poor Chromatographic Separation
The following diagram outlines a systematic approach to troubleshooting common issues encountered during the separation of isomeric acyl-CoAs.
Caption: Troubleshooting flowchart for poor acyl-CoA separation.
General Workflow for Acyl-CoA Analysis
This diagram illustrates a typical workflow from sample preparation to data analysis for acyl-CoA profiling.
Caption: A typical experimental workflow for acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ESI-MS Analysis of 15-Methyloctadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 15-Methyloctadecanoyl-CoA using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
Issue: Poor or no signal for this compound
Question: I am not observing the expected signal for my this compound standard or sample. What are the likely causes and how can I troubleshoot this?
Answer:
The absence of a signal is often a strong indicator of significant ion suppression or issues with the analytical setup. Here’s a step-by-step troubleshooting guide:
-
Confirm Analyte Presence Post-Extraction: First, verify that your extraction procedure is efficient for long-chain acyl-CoAs. Spike a known amount of this compound standard into a blank matrix, perform the extraction, and analyze the sample. If the signal is still absent, the issue likely lies with the LC-MS method rather than the extraction.
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Evaluate Matrix Effects: A primary cause of signal loss is the matrix effect, where other components in your sample co-elute with your analyte and interfere with its ionization.[1][2] To assess this, perform a post-column infusion experiment. Infuse a standard solution of this compound into the MS while injecting a blank, extracted sample matrix onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[3]
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Optimize Sample Preparation: If ion suppression is confirmed, your sample preparation needs refinement. The goal is to remove interfering matrix components like salts, phospholipids, and proteins.[4][5]
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Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing components that cause ion suppression.[4]
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Liquid-Liquid Extraction (LLE): LLE can also be effective at removing interfering substances.[4]
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Protein Precipitation: While simple, this method may not be sufficient to remove all interfering components and can still result in significant ion suppression.[3][4]
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.[6]
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Adjust the Gradient: Modify the mobile phase gradient to better resolve your analyte from interfering peaks.
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Change the Stationary Phase: If gradient optimization is insufficient, consider a different column chemistry. For long-chain acyl-CoAs, a C8 or C18 reversed-phase column is typically used.[7]
-
-
Dilute the Sample: Diluting your sample can reduce the concentration of interfering compounds, thereby mitigating ion suppression.[3][6] This approach may not be suitable for trace analysis where sensitivity is critical.[6]
Issue: Inconsistent or poor reproducibility of this compound signal
Question: My signal intensity for this compound is fluctuating between injections. What could be causing this lack of reproducibility?
Answer:
Signal instability is a common challenge in ESI-MS and can often be traced back to ion suppression or instrumental factors.
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Use of an Internal Standard: The most effective way to correct for signal variability is to use a stable isotope-labeled (SIL) internal standard.[8] A SIL internal standard for this compound would co-elute and experience similar ion suppression, allowing for reliable quantification based on the analyte-to-internal standard ratio.
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Check for Contaminants: Contaminants in the mobile phase, vials, or from the sample itself can lead to inconsistent ionization.
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Avoid certain additives: Strong bases like triethylamine (B128534) (TEA) in positive mode and acids like trifluoroacetic acid (TFA) in negative mode can cause significant ion suppression.[8]
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Use high-purity solvents: Ensure your LC-MS grade solvents are free from contaminants.
-
Beware of plasticizers and detergents: These can leach from lab consumables and interfere with your analysis.[8][9]
-
-
Optimize ESI Source Parameters: The stability of the electrospray can be affected by the source settings. Experiment with the following parameters to find the optimal conditions for your analyte.[10]
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Spray Voltage: An unstable spray can result from an inappropriate voltage. Lowering the voltage can sometimes improve stability.[9][11]
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Gas Flow Rates (Nebulizer and Drying Gas): These are crucial for proper droplet formation and desolvation.[10]
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Source Temperature: The temperature affects the efficiency of solvent evaporation.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for analyzing this compound?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest reduce the ionization efficiency of the analyte in the ESI source.[1] This leads to a decreased signal, poor sensitivity, and inaccurate quantification.[6][12] this compound, being a long-chain acyl-CoA, is often analyzed in complex biological matrices that contain high concentrations of salts, phospholipids, and other endogenous molecules that are known to cause ion suppression.[2][5]
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: For long-chain acyl-CoAs, positive ion mode ESI is often reported to be more sensitive than negative ion mode.[13] It is recommended to test both modes during method development to determine the optimal polarity for your specific instrument and conditions.
Q3: What are some common sources of interference that cause ion suppression for long-chain acyl-CoAs?
A3: Common sources of interference include:
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Salts and Buffers: Non-volatile salts (e.g., phosphate (B84403) buffers) can build up on the ion source and suppress the signal.[8]
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Phospholipids: These are abundant in biological samples and are notorious for causing ion suppression.[2]
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Detergents and Surfactants: These can severely interfere with the ESI process.[8]
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Mobile Phase Additives: Ion-pairing agents like TFA can suppress the signal in negative ion mode.[8]
Q4: How can I optimize my LC method to minimize ion suppression?
A4: Chromatographic optimization is key to separating your analyte from interfering matrix components.[6]
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Column Choice: A reversed-phase C8 or C18 column is a good starting point for separating long-chain acyl-CoAs.[7]
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Mobile Phase: A binary gradient using water and acetonitrile (B52724) with a volatile modifier like ammonium (B1175870) hydroxide (B78521) or formic acid is commonly used.[7]
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Flow Rate: Lower flow rates (in the nanoliter-per-minute range) can sometimes reduce ion suppression by generating smaller, more highly charged droplets.[6]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific sample matrix.
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Condition the SPE Cartridge: Condition a suitable reversed-phase SPE cartridge (e.g., C18) with methanol (B129727) followed by equilibration with water.
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Load the Sample: Load the pre-treated sample (e.g., cell lysate supernatant) onto the SPE cartridge.
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Wash: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove salts and other polar interferences.
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Elute: Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
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Dry and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion for Ion Suppression Evaluation
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Setup: Tee a syringe pump infusing a standard solution of this compound (e.g., 1 µg/mL) into the LC flow path between the column and the MS source.
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Acquire a Stable Baseline: Start the infusion and allow the MS signal for your analyte to stabilize.
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Inject Blank Matrix: Inject an extracted blank matrix sample onto the LC column.
-
Monitor the Signal: Monitor the signal of the infused standard. Any significant drop in the signal intensity indicates ion suppression at that retention time.
Quantitative Data Summary
| Parameter | Typical Starting Value | Rationale for Optimization |
| Ionization Mode | Positive | Often provides better sensitivity for long-chain acyl-CoAs.[13] |
| Spray Voltage | 3.5 - 5.5 kV | Optimizes the stability and efficiency of the electrospray.[7][13] |
| Capillary/Source Temp. | 275 - 350 °C | Aids in the desolvation of droplets to form gas-phase ions.[7][13] |
| Nebulizer Gas Pressure | 30 - 60 psig | Affects droplet size and spray stability.[14] |
| Drying Gas Flow | 5 - 10 L/min | Facilitates solvent evaporation from the ESI droplets.[10][14] |
| Collision Energy (for MS/MS) | 30 eV | Optimized to achieve characteristic fragmentation for quantification.[7] |
Visualizations
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Reproducibility problems with ESI - Chromatography Forum [chromforum.org]
- 12. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Technical Support Center: Synthesis of 15-Methyloctadecanoyl-CoA Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of the 15-Methyloctadecanoyl-CoA standard.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges in the synthesis of this compound can be broken down into two main stages: the synthesis of the precursor fatty acid, 15-methyloctadecanoic acid, and its subsequent conversion to the coenzyme A (CoA) thioester.
-
Synthesis of 15-Methyloctadecanoic Acid: Introducing a methyl branch at a specific position, such as the 15th carbon, requires a multi-step chemical synthesis. This process can be lengthy and may involve steps with moderate yields, requiring careful purification of intermediates.
-
Conversion to this compound: The esterification of the long, branched-chain fatty acid to Coenzyme A can be challenging due to potential steric hindrance from the methyl branch and the sheer size of the fatty acid. Both chemical and enzymatic methods have their own set of difficulties, such as incomplete reactions, side-product formation, and the need for rigorous purification of the final product.
Q2: What are the available methods for synthesizing the this compound standard?
A2: The synthesis is typically a two-part process:
-
Chemical Synthesis of 15-Methyloctadecanoic Acid: This involves the construction of the branched-chain fatty acid from smaller, commercially available starting materials. A classical approach involves the use of Grignard reagents and a series of chain elongation steps.
-
Conversion to the CoA Ester: Once the fatty acid is obtained, it can be converted to its CoA ester via two main routes:
-
Chemo-enzymatic Synthesis: This method utilizes an acyl-CoA synthetase enzyme to ligate the fatty acid to Coenzyme A in the presence of ATP and magnesium ions. This approach is often highly specific and can result in good yields if a suitable enzyme is available.
-
Chemical Synthesis: This involves activating the carboxylic acid of the fatty acid (e.g., using carbonyldiimidazole or forming an acid anhydride) and then reacting it with Coenzyme A. This method avoids the need for enzymes but may require more stringent reaction conditions and purification steps to remove byproducts.
-
Q3: How can I purify the final this compound product?
A3: High-performance liquid chromatography (HPLC) is the most common and effective method for purifying long-chain acyl-CoAs. A reversed-phase C18 column is typically used with a gradient elution system. The mobile phase usually consists of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile. Detection is commonly performed using a UV detector at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.
Q4: How should I store the this compound standard to ensure its stability?
A4: Long-chain acyl-CoA esters are susceptible to hydrolysis. For long-term storage, it is recommended to store the purified this compound as a lyophilized powder or in a solution with a slightly acidic pH (around 4-5) at -80°C. Avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at -20°C.
Troubleshooting Guides
Problem 1: Low yield in the chemical synthesis of 15-methyloctadecanoic acid.
| Possible Cause | Troubleshooting Step |
| Incomplete Grignard reagent formation or reaction. | Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents. |
| Side reactions during chain elongation steps. | Optimize reaction temperatures and times. Use freshly prepared reagents. Purify intermediates at each step to remove byproducts that may interfere with subsequent reactions. |
| Difficulty in purifying the final fatty acid. | Employ fractional distillation or column chromatography for purification. Consider converting the fatty acid to its methyl ester for easier purification by chromatography, followed by hydrolysis back to the free fatty acid. |
Problem 2: Inefficient conversion of 15-methyloctadecanoic acid to its CoA ester.
| Possible Cause | Troubleshooting Step |
| Enzymatic Method: Low activity of the acyl-CoA synthetase with the branched-chain substrate. | Screen different acyl-CoA synthetases from various sources to find one with better activity for branched-chain fatty acids. Optimize reaction conditions such as pH, temperature, and enzyme/substrate concentrations. |
| Chemical Method: Incomplete activation of the fatty acid. | Ensure the activating agent (e.g., carbonyldiimidazole) is fresh and the reaction is performed under anhydrous conditions. Increase the molar excess of the activating agent. |
| Both Methods: Degradation of Coenzyme A. | Use high-quality Coenzyme A and prepare solutions fresh. Keep CoA solutions on ice and at a slightly acidic pH to minimize degradation. |
Problem 3: Poor separation and purity during HPLC purification.
| Possible Cause | Troubleshooting Step | | Co-elution of the product with unreacted starting materials or byproducts. | Optimize the HPLC gradient. A shallower gradient can improve the resolution between closely eluting peaks. Try a different stationary phase (e.g., a C8 column) or modify the mobile phase composition and pH. | | Broad or tailing peaks. | Ensure the sample is fully dissolved in the mobile phase before injection. Check for column contamination or degradation. Use a guard column to protect the analytical column. | | Low recovery from the HPLC column. | Passivate the HPLC system with a solution of the final product to minimize adsorption to the column and tubing, especially for the first few injections. Ensure the pH of the mobile phase is compatible with the stability of the acyl-CoA. |
Quantitative Data
Table 1: Reported Yields for Key Synthesis Steps
| Reaction Step | Description | Reported Yield |
| Synthesis of 15-methyloctadecanoic acid | Multi-step chemical synthesis from smaller precursors. | 50-60% (overall yield can vary significantly based on the specific route). |
| Chemo-enzymatic CoA esterification | Ligation of the fatty acid to CoA using an acyl-CoA synthetase. | 40-80% (highly dependent on the enzyme and substrate). |
| Chemical CoA esterification | Activation of the fatty acid followed by reaction with CoA. | 30-70% (can be influenced by side reactions and purification efficiency). |
Table 2: Kinetic Parameters of Acyl-CoA Synthetases with Different Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Long-chain acyl-CoA synthetase (generic) | Palmitic acid (C16:0) | 5-15 | 500-1500 |
| Long-chain acyl-CoA synthetase (generic) | Stearic acid (C18:0) | 5-20 | 400-1200 |
| Long-chain acyl-CoA synthetase (hypothetical for branched-chain) | 15-methyloctadecanoic acid | Likely higher than straight-chain counterparts (e.g., 20-100 µM) | Likely lower than straight-chain counterparts (e.g., 100-500 nmol/min/mg) |
Experimental Protocols
Protocol 1: Chemical Synthesis of 15-Methyloctadecanoic Acid (Adapted from Cason and Coad, 1950)
This protocol outlines a general synthetic strategy. Researchers should consult the original literature for more detailed experimental conditions.
-
Preparation of a Grignard Reagent: Start with a suitable alkyl halide (e.g., a 13-carbon chain with a terminal bromide). React this with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.
-
Coupling Reaction: React the Grignard reagent with a suitable electrophile containing the remaining carbon atoms and the methyl branch (e.g., an epoxide or a ketone).
-
Oxidation: The resulting secondary alcohol is then oxidized to a ketone using an appropriate oxidizing agent (e.g., Jones reagent).
-
Baeyer-Villiger Oxidation: The ketone is treated with a peroxy acid (e.g., m-CPBA) to form an ester.
-
Hydrolysis: The ester is hydrolyzed under basic conditions (e.g., using potassium hydroxide (B78521) in ethanol) to yield the carboxylate salt.
-
Acidification and Purification: The reaction mixture is acidified to produce the free 15-methyloctadecanoic acid, which is then purified by distillation or chromatography.
Protocol 2: Chemo-enzymatic Synthesis of this compound
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM Coenzyme A
-
0.5 mM 15-methyloctadecanoic acid (solubilized with a small amount of Triton X-100 or cyclodextrin)
-
1-5 µg of a suitable long-chain acyl-CoA synthetase
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching the Reaction: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid.
-
Purification: Centrifuge to pellet the precipitated protein. The supernatant containing the this compound can be directly purified by HPLC.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
avoiding degradation of 15-Methyloctadecanoyl-CoA in biological matrices
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 15-Methyloctadecanoyl-CoA in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples? A1: The degradation of this compound, like other long-chain acyl-CoAs, is primarily caused by two factors:
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Enzymatic Degradation: Enzymes known as Acyl-CoA thioesterases (ACOTs) or hydrolases are abundant in cells and tissues.[1][2] These enzymes rapidly hydrolyze the thioester bond, converting the acyl-CoA back to its free fatty acid and Coenzyme A (CoA).[1]
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Chemical Instability: The thioester bond is susceptible to hydrolysis under non-optimal pH conditions.[3][4] Both strongly acidic and, particularly, alkaline conditions can lead to the non-enzymatic breakdown of the molecule. Aqueous solutions also contribute to instability.[3][5]
Q2: How can I minimize enzymatic degradation during sample collection and preparation? A2: To prevent enzymatic activity, it is critical to quench metabolic processes immediately upon sample collection. This can be achieved by flash-freezing the tissue or cell sample in liquid nitrogen.[4] Subsequently, all extraction and homogenization steps should be performed on ice using pre-chilled solvents and equipment to keep the sample at or below 4°C.[4][6] The addition of broad-spectrum thioesterase inhibitors to the homogenization buffer can also be effective.[7]
Q3: What are the optimal storage conditions for samples containing this compound? A3: For long-term stability, samples should be stored as a dried extract at -80°C.[4][8] If samples must be stored in a solution, it should be for a minimal amount of time in a slightly acidic buffer (pH 4-6) and kept frozen.[3][4] Aqueous solutions of acyl-CoAs are generally unstable.[3]
Q4: How do repeated freeze-thaw cycles affect the stability of my analyte? A4: Repeated freeze-thaw cycles should be strictly avoided as they can significantly degrade acyl-CoAs.[4] These cycles can cause changes in sample pH and lead to the formation of ice crystals that disrupt cellular structures, potentially releasing degrading enzymes. It is best practice to divide samples into single-use aliquots before the initial freeze to prevent the need for thawing the entire sample multiple times.[4][9]
Q5: My LC-MS/MS signal for this compound is very low or absent. What are the likely causes? A5: Low or undetectable signal is a common problem, often stemming from analyte degradation during sample preparation.[4] Key areas to troubleshoot include:
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Ineffective Quenching: Ensure metabolic activity was stopped instantly at the time of collection.
-
Suboptimal Temperature: Verify that the sample was kept consistently at or below 4°C throughout the entire preparation process.
-
Incorrect pH: Check the pH of all buffers and solvents; avoid alkaline conditions.[3]
-
Inefficient Extraction: Optimize your extraction protocol to ensure the analyte is being recovered from the matrix. A common method involves a methanol (B129727):chloroform extraction where acyl-CoAs partition into the aqueous phase.[4]
-
Storage Issues: Confirm that samples were stored properly (dried, at -80°C) and that freeze-thaw cycles were avoided.[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Analyte Recovery | Enzymatic Degradation: Thioesterase activity during sample processing.[1][2] | 1. Immediately flash-freeze samples in liquid nitrogen after collection.[4]2. Maintain temperature at ≤ 4°C throughout all preparation steps.[4]3. Consider adding a cocktail of thioesterase inhibitors to the homogenization buffer. |
| Chemical Hydrolysis: pH of buffers is too high or too low.[3] | 1. Ensure all aqueous solutions and buffers are maintained at a slightly acidic pH (4-6).2. Minimize the time the sample spends in aqueous solution before drying.[4] | |
| Inefficient Extraction: The analyte is not being effectively separated from the biological matrix. | 1. Ensure thorough homogenization of the tissue or cell sample.2. Use a validated extraction method, such as a methanol/chloroform/water system, ensuring you collect the correct (aqueous) phase.[4]3. Use an internal standard (e.g., C15:0-CoA or C17:0-CoA) to track and normalize recovery.[5][10] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor differences in timing or temperature during preparation. | 1. Standardize the time between sample collection, quenching, and extraction for all samples.2. Process all replicates in parallel under identical conditions. |
| Freeze-Thaw Cycles: Aliquots were not used, and the parent sample was thawed multiple times.[11][12][13] | 1. Prepare single-use aliquots immediately after extraction and before freezing.[4]2. Discard any sample that has been thawed and is not immediately used. | |
| Precipitation on Storage/Thawing: Analyte coming out of solution. | 1. If samples appear cloudy after thawing, warm briefly to room temperature and vortex gently to redissolve.[10]2. For analysis, reconstitute the dried extract in a suitable solvent mixture immediately before injection. |
Stability Data Summary
The following table summarizes best practices for maintaining the stability of long-chain acyl-CoAs based on established principles.
| Parameter | Condition / Recommendation | Rationale |
| Processing Temperature | ≤ 4°C (On Ice) | Minimizes the activity of endogenous enzymes like thioesterases.[4][6] |
| Long-Term Storage Temp. | -80°C | Drastically slows both enzymatic and chemical degradation pathways.[4][8] |
| Storage Form | Dried Pellet / Extract | Prevents hydrolysis that occurs more readily in aqueous solutions.[3][4][5] |
| pH of Aqueous Solutions | pH 4-6 (Slightly Acidic) | The thioester bond is most stable in a slightly acidic environment; alkaline conditions promote rapid hydrolysis.[3][4] |
| Freeze-Thaw Cycles | Avoid (Use single-use aliquots) | Prevents physical disruption of the sample and repeated exposure to conditions that accelerate degradation.[4][9][11][12] |
Visualized Workflows and Pathways
Analyte Degradation Pathways
Caption: Primary enzymatic and chemical pathways leading to the degradation of this compound.
Recommended Experimental Workflow
Caption: A step-by-step workflow designed to maximize the stability of this compound.
Troubleshooting Logic for Analyte Loss
Caption: A logical diagram connecting the problem of analyte loss to its causes and corresponding solutions.
Detailed Experimental Protocols
Protocol 1: Sample Collection and Quenching
-
For tissue samples, excise the tissue as rapidly as possible. For cell cultures, aspirate the media quickly.
-
Immediately submerge the tissue or cell pellet in liquid nitrogen until completely frozen. This should take no more than 10-15 seconds.
-
Store the frozen samples at -80°C until you are ready for extraction. Do not allow samples to thaw.
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods described for general acyl-CoA analysis.[4][5][14][15]
Materials:
-
Pre-chilled (-20°C) extraction solvent: Methanol
-
Chloroform
-
Ultrapure water
-
Internal Standard (e.g., 10 µM Heptadecanoyl-CoA, C17:0-CoA)
-
Mechanical homogenizer
-
Ice bucket
-
Refrigerated centrifuge (4°C)
-
Vacuum concentrator
Procedure:
-
Weigh the frozen tissue (typically 20-50 mg) in a pre-chilled tube. Keep the tube on dry ice.
-
Add 1 mL of ice-cold methanol and 15 µL of the internal standard solution.[5]
-
Immediately homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Perform this step on ice.
-
Incubate the homogenate at -80°C for 15 minutes to precipitate proteins.[5]
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.[5][14]
-
Carefully transfer the supernatant to a new pre-chilled glass tube.
-
To induce phase separation, add 1 mL of acetonitrile, mix, and then evaporate the sample to dryness in a vacuum concentrator (e.g., SpeedVac) at a moderate temperature (e.g., 55°C).[5]
-
The resulting dried pellet contains the acyl-CoAs and is now ready for storage or reconstitution.
Protocol 3: Sample Storage and Reconstitution
-
Storage: Store the dried pellet from the extraction protocol in a sealed, airtight tube at -80°C. Under these conditions, the sample is stable for several weeks to months.[8]
-
Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the dried pellet in a suitable volume (e.g., 100-150 µL) of a solvent compatible with your chromatography, such as methanol.[5] Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for immediate analysis.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neolab.de [neolab.de]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening identifies small molecule inhibitors of thioesterase superfamily member 1: Implications for the management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat | MDPI [mdpi.com]
- 12. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 13. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 15-Methyloctadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 15-Methyloctadecanoyl-CoA and other long-chain fatty acyl-CoAs by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix. This interference can lead to signal suppression (a decrease in signal) or enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1][2]
Q2: What are the common causes of matrix effects in biological samples for acyl-CoA analysis?
A2: In biological matrices such as plasma, serum, or tissue extracts, phospholipids (B1166683) are a primary cause of matrix effects, especially in electrospray ionization (ESI).[3] Other sources include salts, endogenous metabolites, and proteins that may co-elute with the target analyte and interfere with its ionization in the mass spectrometer's ion source.[4]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spiking: This quantitative method compares the signal response of this compound in a clean solvent to the response of the same amount spiked into a blank matrix sample after extraction. The percentage difference indicates the extent of the matrix effect.[1][5]
-
Post-Column Infusion: This is a qualitative method to identify chromatographic regions where matrix effects occur. A constant flow of this compound solution is infused into the mass spectrometer after the LC column, while a blank matrix extract is injected. Dips or peaks in the constant signal indicate ion suppression or enhancement, respectively.[1]
Q4: What is the most reliable way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for matrix effects.[6] An ideal SIL-IS for this compound would be a version of the molecule labeled with heavy isotopes (e.g., ¹³C, ¹⁵N). Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
Troubleshooting Guides
Issue: Poor reproducibility and accuracy in the quantification of this compound.
This guide will help you diagnose and mitigate potential matrix effects.
Caption: A step-by-step workflow for troubleshooting suspected matrix effects.
Step 1: Quantify the Matrix Effect
-
Method: Use the post-extraction spike method.
-
Procedure:
-
Prepare a standard solution of this compound in a neat solvent (e.g., methanol/water).
-
Extract a blank matrix sample (a sample of the same type as your study samples but without the analyte).
-
Spike the extracted blank matrix with the this compound standard to the same final concentration as the neat solution.
-
Analyze both samples by LC-MS.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Neat Solvent) - 1] * 100
-
-
Interpretation: A value significantly different from zero indicates a matrix effect (negative for suppression, positive for enhancement).
Step 2: Mitigate Matrix Effects
If a significant matrix effect is observed, consider the following strategies:
-
Sample Preparation: The goal is to remove interfering components, such as phospholipids.
-
Liquid-Liquid Extraction (LLE): Can separate lipids from more polar interfering substances.
-
Solid-Phase Extraction (SPE): Can provide a more selective cleanup than LLE.
-
Phospholipid Depletion Plates: Specifically designed to remove phospholipids from the sample.
-
-
Chromatographic Optimization:
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.
-
Column Chemistry: Test different column stationary phases (e.g., C18, C8) to alter selectivity.
-
-
Calibration Strategy:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS of this compound is the most effective way to compensate for matrix effects.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) |
| Protein Precipitation | 85-95 | -40 to -60 | <15 |
| Liquid-Liquid Extraction (LLE) | 70-85 | -15 to -30 | <10 |
| Solid-Phase Extraction (SPE) | 80-95 | -5 to -20 | <10 |
| Phospholipid Depletion | >90 | -5 to +5 | <5 |
Note: Data are representative and will vary depending on the specific matrix and analytical conditions. Negative matrix effect values indicate ion suppression.
Experimental Protocols
Protocol 1: Post-Extraction Spike for Matrix Effect Assessment
-
Prepare Solutions:
-
Solution A (Neat Standard): Prepare a 100 ng/mL solution of this compound in the initial mobile phase.
-
Blank Matrix: Obtain a sample of the biological matrix (e.g., plasma) that is free of the analyte.
-
-
Sample Preparation:
-
Extract 1 mL of the blank matrix using your established protocol (e.g., LLE or SPE).
-
After extraction, evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL). This is the "extracted blank matrix".
-
-
Spiking:
-
Solution B (Post-Spiked Matrix): Add the same amount of this compound as in Solution A to the extracted blank matrix.
-
-
LC-MS Analysis:
-
Inject equal volumes of Solution A and Solution B into the LC-MS system.
-
-
Calculation:
-
Matrix Effect (%) = [(Peak Area of Solution B / Peak Area of Solution A) - 1] * 100
-
Visualizations
Caption: A typical sample preparation workflow to minimize matrix effects.
Caption: A diagram illustrating the principle of ion suppression in the ion source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Acyl-CoA Analysis by HPLC
Welcome to the technical support center for troubleshooting poor peak shape in the HPLC analysis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, or broad peaks) for acyl-CoAs in reversed-phase HPLC?
Poor peak shape in acyl-CoA analysis can stem from a variety of factors, often related to the physicochemical properties of the analytes and their interactions with the stationary and mobile phases. The most common culprits include:
-
Secondary Interactions: Acyl-CoAs possess a polar head group and a hydrophobic acyl chain. The phosphate (B84403) groups in the CoA moiety can interact with active sites on the silica-based stationary phase (silanol groups), leading to peak tailing.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, resulting in split or broadened peaks.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1][4][5]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[1]
-
Column Degradation: Over time, columns can degrade due to exposure to harsh mobile phases or sample matrices, leading to a decline in performance and poor peak shape.[1]
-
Extra-Column Effects: Dead volumes in the HPLC system, such as long or wide-bore tubing, can cause peak broadening.[1][3]
Q2: How does the choice of mobile phase affect the peak shape of acyl-CoAs?
The mobile phase composition is a critical factor in achieving optimal peak shape for acyl-CoAs. Key considerations include:
-
Buffer Selection and pH: Using a buffer is essential to maintain a stable pH and suppress the ionization of residual silanol (B1196071) groups on the column.[4] For acyl-CoAs, a slightly acidic mobile phase is often employed.[6] It is advisable to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.[4]
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC.[7][8] Acetonitrile generally provides lower viscosity and better UV transparency.[7] The choice can influence selectivity and peak shape.
-
Ion-Pairing Agents: To improve retention and peak shape of ionic compounds like acyl-CoAs, ion-pairing agents can be added to the mobile phase.[9][10] These agents, such as alkyl sulfonates or quaternary ammonium (B1175870) salts, form a neutral complex with the charged analyte, which then interacts more favorably with the reversed-phase stationary phase.[9][11][12]
Q3: Can temperature adjustments improve my peak shape for acyl-CoA analysis?
Yes, optimizing the column temperature can significantly impact your chromatography:
-
Improved Efficiency: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper, more symmetrical peaks and shorter retention times.[13][14][15]
-
Altered Selectivity: Temperature can also affect the selectivity of the separation, which can be beneficial for resolving closely eluting peaks.[13][14]
-
Reduced Backpressure: Higher temperatures lower the system backpressure, allowing for the use of higher flow rates or longer columns to enhance resolution.[15]
-
Temperature Gradients: It is important to ensure that the mobile phase is pre-heated to the column temperature to avoid peak distortion caused by temperature gradients across the column.[13][14]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak is asymmetrical with a trailing edge that extends further than the leading edge.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Evaluate Secondary Interactions: Peak tailing for polar analytes like acyl-CoAs is often due to interactions with silanol groups on the column.[1][2]
-
Solution: Introduce an ion-pairing agent into the mobile phase to mask the charges on the acyl-CoA molecule. Common ion-pairing agents include hexane-, heptane-, or octane-sulfonic acids.[9] Alternatively, switch to an end-capped column or a column with a polar-embedded stationary phase to minimize silanol interactions.[2][3]
-
-
Check Mobile Phase pH: An incorrect mobile phase pH can lead to peak tailing if the analyte is partially ionized.[3]
-
Solution: Ensure the mobile phase is buffered and the pH is adjusted to be at least 2 pH units away from the pKa of the acyl-CoAs.[4]
-
-
Assess for Column Overload: Injecting a sample that is too concentrated can cause tailing.[1]
-
Inspect Column Health: A degraded or contaminated column can lead to poor peak shapes.[1][17]
Issue 2: Peak Fronting
Symptom: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.
Troubleshooting Steps:
-
Check for Column Overload: This is a common cause of peak fronting.[18]
-
Examine Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[1]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Issue 3: Broad Peaks
Symptom: Peaks are wider than expected, leading to decreased resolution and sensitivity.
Troubleshooting Logic:
Caption: Troubleshooting logic for broad peaks.
Detailed Steps:
-
Minimize Extra-Column Volume: Excessive volume between the injector and the detector can cause significant peak broadening.[1][3]
-
Solution: Use tubing with a smaller internal diameter (e.g., 0.005") and keep the length to a minimum.[3]
-
-
Optimize Column Temperature: Low temperatures can lead to higher mobile phase viscosity and slower mass transfer, resulting in broader peaks.[13]
-
Adjust Flow Rate: A flow rate that is too high may not allow for proper partitioning of the analyte between the mobile and stationary phases.[16]
-
Solution: Try reducing the flow rate to see if peak shape improves.[16]
-
-
Check Column Integrity: A poorly packed column or the formation of a void at the column inlet can lead to peak broadening.[2]
-
Solution: If a void is suspected, the column may need to be replaced.[17]
-
Experimental Protocols & Data
Sample Preparation Protocol for Acyl-CoAs from Cell Culture
This protocol is adapted from a method for extracting acyl-CoAs from mammalian cells.[19]
Workflow:
Caption: Experimental workflow for acyl-CoA extraction.
Detailed Steps:
-
Remove the cell culture media and wash the cells twice with phosphate-buffered saline (PBS).[19]
-
Add 2 mL of methanol and an appropriate amount of internal standard (e.g., 15 µL of 10 µM 15:0 CoA).[19]
-
Incubate at -80°C for 15 minutes.[19]
-
Scrape the cell lysate from the culture plate and transfer it to a centrifuge tube.[19]
-
Centrifuge at 15,000 x g for 5 minutes at 5°C.[19]
-
Transfer the supernatant to a new glass tube.
-
Add 1 mL of acetonitrile to the supernatant.[19]
-
Evaporate the sample to dryness in a vacuum concentrator.[19]
-
Reconstitute the dried extract in 150 µL of methanol.[19]
-
Vortex the sample and centrifuge at 15,000 x g for 10 minutes at 5°C.[19]
-
The resulting supernatant is ready for HPLC analysis.
Example HPLC Conditions for Acyl-CoA Analysis
The following table summarizes typical HPLC conditions used for the separation of acyl-CoAs, based on published methods.
| Parameter | Condition 1 | Condition 2 |
| Column | Luna® C18(2) 100 Å (100 x 2 mm, 3 µm) with a C18 guard column[19][20] | Spherisorb ODS II, 5-µm C18 column[21] |
| Mobile Phase A | 10 mM ammonium acetate (B1210297) (pH 6.8)[19][20] | 220 mM potassium phosphate, 0.05% thiodiglycol (B106055) (pH 4.0)[21] |
| Mobile Phase B | Acetonitrile[19][20] | 98% Methanol, 2% Chloroform[21] |
| Gradient | 20% B to 100% B over 15 min[19] | Gradient elution (details not specified)[21] |
| Flow Rate | 0.2 mL/min[19] | Not specified |
| Column Temp. | 32°C[19][20] | Not specified |
| Injection Vol. | 30 µL[19] | Not specified |
| Detection | ESI-MS/MS[19][22] | UV at 254 nm[21] |
Stability of Acyl-CoAs in Different Solvents
Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions. The choice of reconstitution solvent is critical for sample stability.
| Reconstitution Solvent | Stability after 24h (% of initial) |
| Methanol | ~100% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | ~80% |
| Water | ~60% |
| 50 mM Ammonium Acetate (pH 7) | ~70% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | ~90% |
| Data is illustrative and based on trends reported in the literature.[19] Methanol was found to provide the best stability for acyl-CoAs.[19] |
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. mastelf.com [mastelf.com]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. phenomenex.com [phenomenex.com]
- 10. Ion Pairing Reagents For Hplc [lobachemie.com]
- 11. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. uhplcs.com [uhplcs.com]
- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 15-Methyloctadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Methyloctadecanoyl-CoA and other long-chain branched fatty acyl-CoAs using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the expected parent ion (precursor ion) for this compound in positive ion mode ESI-MS/MS?
In positive ion mode electrospray ionization (ESI), this compound is expected to be detected as the protonated molecule, [M+H]⁺. The monoisotopic mass of this compound (C40H72N7O17P3S) is approximately 1047.4 g/mol . Therefore, the expected m/z for the singly charged precursor ion will be approximately 1048.4.
Q2: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
Acyl-CoAs exhibit common fragmentation patterns in positive ion mode collision-induced dissociation (CID). Key fragments arise from the Coenzyme A moiety and the fatty acyl chain.[1][2][3] Common cleavages result in a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da) and a characteristic fragment ion at m/z 428, which represents the CoA moiety.[1][3] The most abundant fragment typically retains the acyl chain.[1]
Q3: Are there specific fragments that can help identify the branched structure of this compound?
While the primary fragmentation occurs on the CoA moiety, analysis of the fatty acyl chain fragments can provide structural information. For anteiso-branched fatty acids like 15-methyloctadecanoic acid, fragmentation on either side of the methyl branch is expected.[4] Although this is more commonly observed in the analysis of fatty acid methyl esters, similar cleavages can be expected for the acyl-CoA. Look for ions corresponding to losses from the acyl chain portion of the molecule that are indicative of the branch point.
Q4: What are some common issues encountered during the LC-MS/MS analysis of long-chain acyl-CoAs?
Common issues include low signal intensity, poor chromatographic peak shape (tailing or broadening), and in-source fragmentation. These can be caused by factors such as suboptimal sample preparation, inadequate chromatographic separation, or incorrect mass spectrometer settings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / No Signal | 1. Inefficient Ionization: Long-chain acyl-CoAs can be challenging to ionize effectively. 2. Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. 3. Poor Extraction Efficiency: Incomplete extraction from the biological matrix. 4. Suboptimal MS Parameters: Incorrect declustering potential, collision energy, or other source parameters. | 1. Optimize ESI source conditions: Adjust spray voltage, gas flows, and temperature. Consider using a different ionization source if available. 2. Ensure proper sample handling: Keep samples on ice or at 4°C during preparation and analyze them promptly. Use fresh solvents. 3. Validate extraction method: Use a suitable internal standard to monitor extraction recovery. Solid-phase extraction (SPE) can improve cleanup. 4. Tune MS parameters: Infuse a standard of a similar long-chain acyl-CoA to optimize instrument settings for the parent and fragment ions. |
| Poor Chromatographic Peak Shape | 1. Analyte Adsorption: Long-chain acyl-CoAs can adsorb to the column or tubing. 2. Inappropriate Column Chemistry: The chosen stationary phase may not be optimal. 3. Mobile Phase Issues: Incorrect pH or ionic strength of the mobile phase. | 1. Use a biocompatible LC system: PEEK tubing can reduce adsorption. 2. Select a suitable column: A C18 or C8 column with a smaller particle size can improve resolution. 3. Optimize mobile phase: Adjust the pH and consider the use of ion-pairing agents to improve peak shape.[5] |
| Ambiguous Fragmentation Pattern | 1. In-source Fragmentation: Fragmentation of the parent ion in the ion source before MS/MS. 2. Incorrect Collision Energy: Suboptimal collision energy can lead to either insufficient fragmentation or excessive fragmentation, making interpretation difficult. 3. Presence of Isobaric Interferences: Other molecules with the same nominal mass can co-elute and produce interfering fragments. | 1. Adjust source parameters: Lower the declustering potential or cone voltage to minimize in-source fragmentation. 2. Perform a collision energy ramp: Analyze a standard at various collision energies to determine the optimal setting for producing the desired fragment ions. 3. Improve chromatographic separation: Optimize the LC gradient to separate the analyte of interest from potential interferences. High-resolution mass spectrometry can also help distinguish between isobaric species. |
Fragmentation Pattern of this compound
The following table summarizes the expected major ions for this compound in positive ion mode MS/MS.
| Ion | m/z (approx.) | Description | Relative Abundance |
| [M+H]⁺ | 1048.4 | Protonated Parent Molecule | Moderate |
| [M+H - 507]⁺ | 541.4 | Neutral loss of 3'-phosphoadenosine diphosphate | High |
| [CoA moiety]⁺ | 428.1 | Fragment corresponding to the Coenzyme A portion | Moderate to High |
| [Acyl chain fragment]⁺ | Varies | Fragments arising from cleavage of the fatty acyl chain | Low to Moderate |
Experimental Protocol: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol provides a general methodology for the analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation and Extraction
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA) prior to extraction.
-
Extraction: For cellular or tissue samples, homogenize in a cold solvent mixture such as 2:1 chloroform:methanol. After centrifugation, the acyl-CoAs will be in the aqueous phase. Solid-phase extraction (SPE) with a C18 cartridge can be used for further purification and concentration.
-
Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification.
-
Precursor Ion: m/z 1048.4 (for this compound).
-
Product Ions: Monitor the transitions for the neutral loss of 507 (1048.4 -> 541.4) and the CoA fragment (1048.4 -> 428.1).
-
Instrument Parameters: Optimize declustering potential, collision energy, and source parameters (e.g., gas flows, temperature) by infusing a standard solution.
Visualizations
Caption: Troubleshooting workflow for MS/MS analysis.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Collision Energy for 15-Methyloctadecanoyl-CoA Fragmentation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the mass spectrometric analysis of 15-Methyloctadecanoyl-CoA, with a focus on optimizing collision energy for efficient fragmentation.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragment ions of this compound in positive ion mode mass spectrometry?
A1: In positive ion mode, this compound, like other fatty acyl-CoAs, undergoes a characteristic fragmentation pattern. The most common fragmentation involves the neutral loss of the 3'-phospho-ADP moiety, which results in a mass difference of 507.29 Da from the precursor ion.[1][2][3][4][5] Another key diagnostic fragment ion is observed at m/z 428.0365, corresponding to the adenosine (B11128) 3',5'-diphosphate moiety.[4]
Q2: Why am I observing a low signal intensity for my this compound precursor ion?
A2: Low signal intensity for long-chain acyl-CoAs can be attributed to several factors:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not acidic. It is crucial to handle samples on ice and store them at -80°C.
-
Inefficient Ionization: The composition of the mobile phase can significantly impact ionization efficiency. The use of an appropriate organic modifier and additive is important.
-
Suboptimal Source Parameters: The desolvation temperature and gas flows in the electrospray ionization (ESI) source should be optimized for long-chain lipids.
-
Poor Recovery During Extraction: Long-chain acyl-CoAs can be lost during sample preparation. Ensure your extraction protocol is optimized for these types of molecules.[6]
Q3: My this compound is not fragmenting efficiently, even at higher collision energies. What could be the issue?
A3: Inefficient fragmentation of long-chain acyl-CoAs can be a common issue. Here are some potential causes and solutions:
-
Incorrect Collision Energy Range: While a general starting point can be estimated, the optimal collision energy is highly dependent on the instrument and the specific molecule. A collision energy optimization experiment is crucial.
-
Collision Gas Pressure: The pressure of the collision gas (e.g., argon or nitrogen) in the collision cell can affect fragmentation efficiency. Ensure this parameter is appropriately set on your instrument. A typical pressure might be around 1.2 mTorr.[7]
-
In-source Fragmentation: Fragmentation can sometimes occur in the ion source before the precursor ion reaches the collision cell. This can be influenced by source temperature and voltages. Try reducing the source temperature to see if precursor ion intensity increases.
-
Stepped Collision Energy: For complex analyses or when optimizing for multiple fragment ions, using a stepped collision energy approach can be beneficial. This involves applying a range of collision energies to the precursor ion to generate a more comprehensive fragment ion spectrum.[8][9]
Q4: How does the methyl branch on this compound affect its fragmentation compared to a straight-chain acyl-CoA?
A4: The methyl branch in this compound can influence its fragmentation pattern, although the characteristic neutral loss of the CoA moiety will still be the dominant fragmentation pathway. The branching can lead to the formation of specific fragment ions resulting from cleavages adjacent to the branch point. While not as prominent as the CoA-related fragments, these can provide structural information. For instance, in the fragmentation of branched-chain fatty acid methyl esters, characteristic losses related to the position of the methyl group are observed.[10]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the optimization of collision energy for this compound fragmentation.
Issue 1: No or Very Low Abundance of the Precursor Ion
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | 1. Prepare fresh samples and standards in an appropriate solvent (e.g., methanol/water with a small amount of acid). 2. Keep samples on ice during preparation and in the autosampler. 3. Avoid repeated freeze-thaw cycles.[6] |
| Suboptimal ESI Source Conditions | 1. Optimize spray voltage, sheath gas, and auxiliary gas flow rates. 2. Adjust the capillary and source temperatures. For lipids, a lower source temperature may be beneficial to reduce in-source fragmentation. |
| Incorrect Mass Range | Ensure the mass spectrometer is scanning a range that includes the theoretical m/z of the protonated this compound. |
Issue 2: Poor or Inconsistent Fragmentation
| Potential Cause | Troubleshooting Steps |
| Non-Optimal Collision Energy | 1. Perform a collision energy ramping experiment by infusing a standard solution of this compound. 2. Vary the collision energy (e.g., in 5 eV increments) and monitor the intensity of the precursor and key fragment ions. 3. Plot the intensities to determine the optimal collision energy that maximizes the abundance of the desired fragment ion(s). |
| Collision Cell Parameters | 1. Check and optimize the collision gas pressure.[7] 2. Ensure the collision cell is functioning correctly. |
| Matrix Effects | If analyzing complex mixtures, co-eluting compounds can suppress fragmentation. 1. Improve chromatographic separation to isolate the analyte of interest. 2. Perform a standard addition experiment to assess matrix effects. |
Experimental Protocols
Protocol 1: Determination of Optimal Collision Energy
This protocol describes a method for determining the optimal collision energy for the fragmentation of this compound using a triple quadrupole or Q-TOF mass spectrometer.
1. Standard Preparation:
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent, such as 50:50 acetonitrile:water with 0.1% formic acid.
2. Direct Infusion Setup:
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
3. MS Parameter Optimization:
-
Set the mass spectrometer to positive electrospray ionization (ESI) mode.
-
Optimize source parameters (e.g., spray voltage, source temperature, gas flows) to obtain a stable and intense signal for the precursor ion of this compound ([M+H]⁺).
4. Collision Energy Ramp Experiment:
-
Select the [M+H]⁺ ion of this compound as the precursor ion for MS/MS analysis.
-
Set up a series of experiments where the collision energy is ramped in discrete steps (e.g., from 10 eV to 60 eV in 5 eV increments).
-
For each collision energy, acquire MS/MS spectra and record the intensities of the precursor ion and the key fragment ions (e.g., the neutral loss of 507 Da and the fragment at m/z 428).
5. Data Analysis:
-
Create a plot of fragment ion intensity versus collision energy.
-
The optimal collision energy is the value that produces the maximum intensity for the desired fragment ion. For long-chain acyl-CoAs, a starting collision energy of around 30 eV can be used as a guideline.[7]
Protocol 2: Stepped Collision Energy for Enhanced Fragmentation
This protocol is for acquiring more comprehensive fragmentation data, which can be particularly useful for structural elucidation.
1. Instrument Setup:
-
This method is typically performed on hybrid instruments like Q-Orbitrap or Q-TOF mass spectrometers.
-
Set up the instrument for a data-dependent acquisition (DDA) or targeted MS/MS experiment.
2. Stepped Collision Energy Parameters:
-
In the MS/MS method, instead of a single collision energy value, define a range of collision energies. For example, a stepped normalized collision energy of 27 ± 5 would apply energies of 22, 27, and 32 to the precursor ion.[8]
-
The instrument will acquire MS/MS spectra at each of these collision energies for the selected precursor.
3. Data Acquisition and Analysis:
-
The resulting spectra from the different collision energies are typically combined to provide a composite spectrum with a richer set of fragment ions.
-
This approach can help in identifying both low-energy and high-energy fragments in a single analysis.[9]
Quantitative Data Summary
The following table provides a starting point for mass spectrometry parameters for long-chain acyl-CoAs. Note that these are general values and should be optimized for your specific instrument and analyte.
| Parameter | Recommended Value/Range | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [2][3] |
| Precursor Ion | [M+H]⁺ | [7] |
| Key Fragment Ions | Neutral Loss of 507 Da, m/z 428 | [1][2][4] |
| Collision Energy (Starting Point) | 30 eV | [7] |
| Collision Gas Pressure | ~1.2 mTorr (Argon) | [7] |
| Capillary Temperature | 275 °C | [7] |
| Spray Voltage | 3.5 kV | [7] |
Visualizations
Caption: Workflow for optimizing collision energy.
Caption: Fragmentation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximizing MS/MS Acquisition for Lipidomics Using Capillary Separation and Orbitrap Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 15-Methyloctadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the analysis of 15-Methyloctadecanoyl-CoA and other long-chain fatty acyl-CoAs using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in the LC-MS analysis of this compound?
A1: Background noise in the analysis of this compound can originate from several sources, significantly impacting the sensitivity and accuracy of quantification. Key contributors include:
-
Contaminated Solvents and Reagents: Impurities in solvents such as methanol (B129727), acetonitrile (B52724), and water, as well as in additives like formic acid or ammonium (B1175870) acetate, can introduce interfering ions.[1][2]
-
Plastic Labware: Phthalates and other plasticizers can leach from tubes, plates, and pipette tips, causing significant background signals.[3]
-
Sample Matrix Effects: Endogenous components from biological samples (e.g., phospholipids, salts) can co-elute with the analyte and cause ion suppression or enhancement.[4][5][6]
-
LC System Contamination: Carryover from previous injections, contaminated tubings, or a dirty ion source can lead to persistent background noise.[7][8]
-
Column Bleed: The stationary phase of the LC column can degrade over time, especially at high temperatures, releasing siloxanes and other compounds that contribute to the baseline noise.[3][9]
-
Septum Bleed: Particles from the injection port septum can be introduced into the system, creating extraneous peaks.[3]
Q2: How can I minimize contamination from solvents and labware?
A2: To minimize contamination, it is crucial to use high-purity, LC-MS grade solvents and reagents.[1] Always use glass or polypropylene (B1209903) labware, as plastics are a common source of contaminants like phthalates.[3] It is also advisable to rinse all glassware and vials with a high-purity solvent before use.
Q3: What is the characteristic fragmentation pattern of this compound in MS/MS analysis?
A3: In positive ion mode electrospray ionization (ESI), acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[10][11][12][13][14] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[10][12] For this compound, the precursor ion ([M+H]⁺) would be monitored for transitions to product ions resulting from these characteristic losses.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to high background noise in your this compound analysis.
Issue 1: High Baseline Noise in Chromatogram
High baseline noise can obscure the analyte peak and lead to inaccurate quantification.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high baseline noise.
Corrective Actions:
| Potential Cause | Recommended Action | Expected Outcome |
| Contaminated Solvents | Replace with fresh, LC-MS grade solvents and additives.[1] | A significant reduction in baseline noise. |
| Contaminated LC System | Flush the entire system with a strong solvent like isopropanol, followed by the mobile phase.[8] | Removal of system-wide contaminants, leading to a cleaner baseline. |
| Column Bleed | Condition the column according to the manufacturer's instructions. If the bleed persists, replace the column.[3][9] | A more stable baseline, especially at higher temperatures. |
| Dirty MS Ion Source | Clean the ion source components as per the manufacturer's guidelines.[3] | A substantial decrease in background ions and overall noise. |
Issue 2: Presence of Ghost Peaks or Carryover
Ghost peaks are unexpected peaks that appear in your chromatogram, while carryover is the appearance of the analyte peak from a previous injection in a subsequent blank.
Troubleshooting Workflow:
Caption: A step-by-step guide to identifying and eliminating ghost peaks.
Corrective Actions:
| Potential Cause | Recommended Action | Expected Outcome |
| Sample Carryover | Optimize the needle wash method by using a stronger solvent and increasing the wash volume and duration. | Disappearance of the analyte peak in blank injections. |
| Contaminated Injection Port | Replace the injector septum and clean the injection port.[3] | Elimination of peaks originating from septum bleed. |
| Contaminated Guard Column | Replace the guard column. | Removal of strongly retained compounds causing ghost peaks. |
Issue 3: Ion Suppression or Enhancement (Matrix Effects)
Matrix effects can lead to poor accuracy and reproducibility in quantification.
Troubleshooting Workflow:
Caption: Strategies to mitigate matrix effects in LC-MS analysis.
Corrective Actions and Their Effectiveness:
| Method | Principle | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). | Simple and fast, but may not effectively remove other interfering substances like phospholipids.[6] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases, separating it from matrix components.[6] | Can be more selective than PPT, but requires optimization of solvents and pH. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away.[6][15] | Highly effective for removing a wide range of interferences, leading to a cleaner extract. |
| Chromatographic Separation | Modifying the LC gradient to better separate the analyte from co-eluting matrix components. | Can significantly reduce ion suppression by moving the analyte to a "cleaner" region of the chromatogram.[11] |
| Stable Isotope-Labeled Internal Standard | A labeled version of the analyte is added to the sample, which co-elutes and experiences similar matrix effects, allowing for accurate correction during data analysis.[4] | Considered the gold standard for correcting matrix effects, leading to high accuracy and precision. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol provides a general guideline for purifying acyl-CoAs from biological homogenates to reduce matrix effects.
-
Sample Preparation: Homogenize the tissue or cell sample in a suitable extraction buffer (e.g., 2.5% 5-sulfosalicylic acid).[10] Centrifuge to pellet proteins and other cellular debris.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions. A typical conditioning sequence involves washing with methanol followed by equilibration with an aqueous buffer.
-
Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar interferences. The exact composition of the wash buffer should be optimized to ensure the analyte is retained.
-
Elution: Elute the acyl-CoAs from the cartridge using a stronger organic solvent (e.g., acetonitrile or methanol, potentially with an acid or base modifier).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[16] Reconstitute the dried sample in the initial mobile phase for LC-MS analysis.[16]
Protocol 2: LC-MS/MS Method for this compound
This is a representative method that can be adapted for your specific instrument.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: [M+H]⁺ → [M+H-507]⁺
-
Qualifier: [M+H]⁺ → 428.1
-
-
Collision Energy: Optimize for the specific instrument and analyte.
Disclaimer: These protocols are intended as a general guide. It is essential to optimize the conditions for your specific application and instrumentation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. support.waters.com [support.waters.com]
- 9. agilent.com [agilent.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. organomation.com [organomation.com]
Technical Support Center: Quantification of 15-Methyloctadecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 15-Methyloctadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control steps for the quantification of this compound?
A1: Ensuring the quality of this compound quantification relies on a multi-faceted approach to quality control (QC). Key measures include:
-
System Suitability Testing (SST): Before starting a sample analysis, it's crucial to establish the LC-MS system's suitability and optimal performance.[1] This is typically assessed by injecting a standard mixture to check for chromatographic resolution, peak shape, and retention time stability.
-
Use of Internal Standards (IS): A suitable internal standard is essential to correct for variations in sample preparation and instrument response.[2] Ideally, a stable isotope-labeled version of this compound would be the best choice. If unavailable, an odd-chain or structurally similar acyl-CoA can be used.[3] The IS should be added at the very beginning of the sample preparation process.
-
Quality Control Samples: Different types of QC samples are necessary to monitor the analytical process:
-
Blank Samples: Prepared by taking the extraction solvent through the entire sample preparation process, these are used to identify potential contamination.[3]
-
Pooled QC Samples: Created by mixing small aliquots of each study sample, these are injected periodically throughout the analytical run to monitor the stability and reproducibility of the analysis.[3]
-
-
Calibration Curve: A calibration curve with a range of known concentrations of this compound should be prepared to ensure the linearity of the response and for accurate quantification.
Q2: Which analytical technique is most suitable for quantifying this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for the quantification of acyl-CoAs, including this compound.[3] This technique offers high sensitivity and selectivity, which is crucial for analyzing complex biological samples.[4][5]
Q3: What are the common challenges in quantifying this compound?
A3: Researchers may encounter several challenges, including:
-
Sample Stability: Acyl-CoAs can be unstable in aqueous solutions. Proper sample handling and storage are critical to prevent degradation.
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting quantification accuracy.[6]
-
Chromatographic Resolution: Separating this compound from other isomeric and isobaric compounds is essential for accurate quantification.
-
Availability of Standards: Obtaining a pure analytical standard of this compound and a suitable internal standard can be challenging.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Optimize the mobile phase pH. For acyl-CoAs, a slightly acidic mobile phase is often used with reversed-phase chromatography.[3] | |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Check the LC pump for leaks and ensure proper solvent mixing. Prepare fresh mobile phase. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Replace the column if it has been used extensively. | |
| Low Signal Intensity or No Peak | Poor ionization of the analyte. | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). |
| Incorrect MS/MS transition settings. | Verify the precursor and product ion m/z values for this compound and the internal standard. | |
| Sample degradation. | Ensure proper sample handling and storage on ice or at -80°C. | |
| Inefficient sample extraction. | Optimize the sample preparation protocol, including the choice of extraction solvent and protein precipitation method. | |
| High Background Noise | Contaminated mobile phase, solvents, or LC-MS system. | Use high-purity solvents and filter all mobile phases. Clean the ion source and flush the LC system. |
| Presence of interfering compounds in the sample. | Improve sample cleanup procedures, for example, by using solid-phase extraction (SPE). | |
| Non-linear Calibration Curve | Detector saturation at high concentrations. | Extend the calibration range or dilute the samples. |
| Inappropriate weighting of the regression. | Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve. |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound from biological samples. Optimization may be required for specific sample types and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., C17:0-CoA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-25 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Parameters: The specific precursor and product ions for this compound and the internal standard should be determined by direct infusion of the analytical standards. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507 Da).[2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
| C17:0-CoA (Internal Standard) | To be determined empirically | To be determined empirically | To be determined empirically |
3. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Visualizations
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Comparative Guide to the Validation of 15-Methyloctadecanoyl-CoA Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative measurement of 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA. Given the limited availability of validation data for this specific analyte, this guide leverages data from closely related long-chain and branched-chain fatty acyl-CoAs to present a comparative overview of commonly employed analytical techniques. The primary methods discussed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of this compound
This compound is a branched-chain fatty acyl-CoA (BCFA-CoA) that plays a role in lipid metabolism. BCFAs are found in various organisms and are involved in diverse metabolic reactions.[1] The biosynthesis of BCFAs can originate from branched-chain amino acids (BCAAs). The degradation of BCFA-CoAs is believed to occur through a modified β-oxidation pathway.
Caption: Biosynthesis and degradation of this compound.
Comparison of Measurement Methods
The following tables summarize the validation parameters for LC-MS/MS and GC-MS methods for the analysis of long-chain fatty acyl-CoAs, serving as a proxy for this compound.
Table 1: Performance Characteristics of LC-MS/MS Methods for Long-Chain Acyl-CoA Quantification
| Parameter | Reported Range/Value | Reference |
| Linearity (R²) | >0.99 | [2] |
| Limit of Detection (LOD) | 0.1 - 1.0 nM | [2] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 nM | [2] |
| Intra-day Precision (%RSD) | <15% | [3] |
| Inter-day Precision (%RSD) | <15% | [3] |
| Accuracy (% Recovery) | 85-115% | [2] |
Table 2: Performance Characteristics of GC-MS Methods for Branched-Chain Fatty Acid Analysis (as methyl esters)
| Parameter | Reported Range/Value | Reference |
| Linearity (R²) | >0.99 | [4] |
| Limit of Detection (LOD) | ~1 µM | [4] |
| Limit of Quantification (LOQ) | ~5 µM | [4] |
| Intra-day Precision (%RSD) | <10% | [4] |
| Inter-day Precision (%RSD) | <15% | [4] |
| Accuracy (% Recovery) | 90-110% | [4] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and GC-MS.
Caption: Experimental workflow for LC-MS/MS analysis.
References
A Comparative Analysis of 15-Methyloctadecanoyl-CoA and Palmitoyl-CoA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between fatty acyl-CoAs is critical for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a comprehensive comparative analysis of 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, and palmitoyl-CoA, a straight-chain fatty acyl-CoA, highlighting their distinct metabolic fates, signaling roles, and the experimental methodologies used to study them.
Introduction
Fatty acids are fundamental building blocks for cellular structures and key players in energy metabolism. Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are central intermediates that can be directed towards either catabolic (energy-producing) or anabolic (biosynthetic) pathways. While the metabolism of straight-chain saturated fatty acids like palmitic acid is well-characterized, the metabolic significance of branched-chain fatty acids (BCFAs) is an area of growing interest. This guide focuses on a comparative analysis of palmitoyl-CoA, the CoA ester of the C16:0 straight-chain fatty acid palmitic acid, and this compound, the CoA ester of the C19 iso-fatty acid 15-methyloctadecanoic acid.
Palmitoyl-CoA is the most common saturated fatty acyl-CoA in mammals and serves as a primary substrate for mitochondrial β-oxidation and a precursor for the synthesis of complex lipids.[1] In contrast, this compound, a less abundant branched-chain fatty acyl-CoA, is primarily metabolized through a distinct pathway involving both α- and β-oxidation, mainly within peroxisomes. These structural differences lead to significant variations in their metabolic processing, cellular signaling, and overall physiological impact.
Comparative Data Summary
The following tables summarize the key differences in the biochemical properties and metabolic processing of this compound and palmitoyl-CoA. Due to the limited direct quantitative data for this compound, information for closely related branched-chain fatty acids is used as a proxy where indicated.
Table 1: General Properties and Activation
| Property | This compound | Palmitoyl-CoA |
| Structure | C19 iso-branched-chain fatty acyl-CoA | C16 straight-chain fatty acyl-CoA |
| Primary Site of Activation | Cytosol | Cytosol |
| Activating Enzyme | Acyl-CoA Synthetase (ACS) | Acyl-CoA Synthetase (ACS) |
| Enzyme Kinetics (ACS) | Vmax and Km values are not well-characterized for this specific substrate. Generally, ACS enzymes show broad specificity but may have different affinities for branched vs. straight-chain fatty acids. | Varies by ACS isoform. For example, some isoforms exhibit high affinity for palmitic acid. |
Table 2: Metabolic Pathways and Cellular Location
| Metabolic Process | This compound | Palmitoyl-CoA |
| Primary Oxidative Pathway | Peroxisomal α- and β-oxidation | Mitochondrial β-oxidation |
| Initial Oxidation Step | α-oxidation to remove the methyl branch, followed by β-oxidation. | β-oxidation |
| Cellular Location of Oxidation | Primarily Peroxisomes | Primarily Mitochondria |
| Transport into Organelle | Likely via ATP-binding cassette (ABC) transporters (e.g., ABCD1) into peroxisomes. | Carnitine shuttle (CPT1, CACT, CPT2) into mitochondria. |
| End Products of Oxidation | Propionyl-CoA, Acetyl-CoA, and a chain-shortened acyl-CoA. | Acetyl-CoA |
Table 3: Key Enzymes in Oxidative Metabolism
| Enzyme | This compound Metabolism (Peroxisomal) | Palmitoyl-CoA Metabolism (Mitochondrial) |
| Initial Dehydrogenation | Branched-chain Acyl-CoA Oxidase (e.g., Pristanoyl-CoA Oxidase) | Acyl-CoA Dehydrogenase (e.g., VLCAD) |
| Hydration/Dehydrogenation | D-Bifunctional Protein (DBP) | Trifunctional Protein (TFP) |
| Thiolytic Cleavage | Peroxisomal Thiolase | Mitochondrial Thiolase |
Metabolic Pathways
The metabolic fates of this compound and palmitoyl-CoA are dictated by their chemical structures, leading them down distinct catabolic routes within the cell.
Metabolism of this compound
The presence of a methyl group on the β-carbon of iso-fatty acids like 15-methyloctadecanoic acid sterically hinders the standard β-oxidation pathway.[2] Therefore, its metabolism initiates with an α-oxidation step in the peroxisome to remove a single carbon from the carboxyl end.[2][3] The resulting shorter, now unbranched or differently branched, acyl-CoA can then enter the peroxisomal β-oxidation pathway.[4][5] This process generates a mixture of acetyl-CoA and propionyl-CoA until the fatty acid is fully degraded.
Metabolism of Palmitoyl-CoA
Palmitoyl-CoA, being a straight-chain fatty acyl-CoA, is the canonical substrate for mitochondrial β-oxidation.[6] Following its transport into the mitochondrial matrix via the carnitine shuttle, it undergoes a cyclical four-step process of dehydrogenation, hydration, oxidation, and thiolytic cleavage, releasing a two-carbon acetyl-CoA unit in each cycle.[6][7] This process is repeated until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for ATP production.
Signaling Pathways
Beyond their roles in energy metabolism, both this compound and palmitoyl-CoA, or their parent fatty acids, can act as signaling molecules, influencing gene expression and cellular processes.
Signaling Roles of Branched-Chain Fatty Acids
Branched-chain fatty acids and their CoA esters are emerging as important regulators of gene expression, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[4][8][9] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, creating a feed-forward mechanism for their own catabolism.[10] Some studies suggest that iso-BCFAs may also downregulate the expression of fatty acid synthase (FASN) via pathways that could involve Sterol Regulatory Element-Binding Protein 1 (SREBP-1).[4] Furthermore, BCFAs have been implicated in modulating inflammatory responses, potentially through the NF-κB signaling pathway.[11]
Signaling Roles of Palmitoyl-CoA
Palmitoyl-CoA is a well-established regulator of cellular metabolism. It exerts negative feedback inhibition on acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby preventing the simultaneous synthesis and degradation of fatty acids. Palmitoyl-CoA and other long-chain fatty acyl-CoAs can also modulate the activity of SREBPs, key transcription factors that control the expression of genes involved in lipid metabolism.[12] Additionally, high levels of palmitoyl-CoA have been linked to the activation of inflammatory pathways, including the Toll-like receptor 4 (TLR4) and NF-κB signaling cascades, contributing to cellular stress and insulin (B600854) resistance.[13]
Experimental Protocols
A variety of experimental approaches are employed to investigate the metabolism and cellular effects of this compound and palmitoyl-CoA. Below are detailed methodologies for key experiments.
Protocol 1: Measurement of Peroxisomal β-Oxidation in Cultured Cells
This protocol is adapted from methodologies used to measure the oxidation of very-long-chain and branched-chain fatty acids in cultured fibroblasts.[8][9]
Objective: To quantify the rate of peroxisomal β-oxidation of a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]15-methyloctadecanoic acid).
Materials:
-
Cultured cells (e.g., human skin fibroblasts)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
[1-¹⁴C]15-methyloctadecanoic acid (or other suitable radiolabeled branched-chain fatty acid) complexed to bovine serum albumin (BSA)
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Mitochondrial β-oxidation inhibitors (e.g., rotenone (B1679576) and antimycin A) to isolate peroxisomal activity
-
Perchloric acid
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Grow cells to confluence in appropriate culture dishes.
-
Pre-incubation: Wash the cell monolayers twice with PBS. Pre-incubate the cells in incubation buffer containing mitochondrial inhibitors for 30 minutes at 37°C to block mitochondrial fatty acid oxidation.
-
Initiation of Oxidation: Add the incubation buffer containing the radiolabeled fatty acid-BSA complex to the cells.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding perchloric acid to the medium. This will precipitate proteins and release acid-soluble metabolites.
-
Separation of Products: Centrifuge the samples to pellet the precipitated protein. The supernatant contains the radiolabeled acid-soluble products of β-oxidation (e.g., [¹⁴C]acetyl-CoA and [¹⁴C]propionyl-CoA).
-
Quantification: Transfer a known volume of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of peroxisomal β-oxidation as the amount of radiolabel incorporated into acid-soluble products per unit of time per milligram of cell protein.
Protocol 2: Measurement of Mitochondrial β-Oxidation Rate
This protocol is a standard method for assessing the mitochondrial oxidation of fatty acids like palmitate.[14]
Objective: To measure the rate of mitochondrial β-oxidation of [¹⁴C]palmitate by quantifying the production of ¹⁴CO₂ and acid-soluble metabolites.
Materials:
-
Isolated mitochondria or cultured cells
-
[1-¹⁴C]palmitate complexed to BSA
-
Assay buffer containing L-carnitine and malate
-
Perchloric acid
-
Scintillation vials and fluid
-
CO₂ trapping agent (e.g., filter paper soaked in NaOH)
-
Scintillation counter
Procedure:
-
Sample Preparation: Prepare isolated mitochondria or cultured cells in the assay buffer.
-
Initiation of Reaction: Add the [¹⁴C]palmitate-BSA substrate to the sample.
-
Incubation: Incubate the samples in a sealed system at 37°C for a specific time.
-
CO₂ Trapping: Include a CO₂ trapping agent within the sealed system to capture the ¹⁴CO₂ produced.
-
Termination: Stop the reaction by injecting perchloric acid.
-
Product Separation:
-
CO₂: Remove the CO₂ trap and place it in a scintillation vial with scintillation fluid.
-
Acid-Soluble Metabolites: Centrifuge the reaction mixture and take an aliquot of the supernatant for scintillation counting.
-
-
Quantification: Measure the radioactivity in both the CO₂ trap and the acid-soluble metabolite fraction.
-
Data Analysis: The total rate of mitochondrial β-oxidation is the sum of the radioactivity in the CO₂ and the acid-soluble metabolites, expressed per unit of time per milligram of protein.
Conclusion
This compound and palmitoyl-CoA, despite both being saturated fatty acyl-CoAs, exhibit profound differences in their metabolism and cellular functions. Palmitoyl-CoA follows the well-trodden path of mitochondrial β-oxidation, serving as a primary fuel source and a key regulator of mainstream lipid metabolism. In contrast, the branched structure of this compound necessitates a specialized catabolic route involving peroxisomal α- and β-oxidation. Furthermore, emerging evidence suggests that branched-chain fatty acids and their CoA esters are not merely metabolic intermediates but also act as signaling molecules that can influence gene expression related to lipid metabolism and inflammation.
For researchers in drug development, these distinctions are of paramount importance. Targeting enzymes in the peroxisomal oxidation pathway could offer novel therapeutic strategies for metabolic disorders characterized by the accumulation of branched-chain fatty acids. Conversely, understanding the signaling roles of these molecules may open new avenues for modulating inflammatory and metabolic diseases. The experimental protocols outlined in this guide provide a foundation for further investigation into the intricate world of fatty acyl-CoA metabolism, paving the way for a more complete understanding of their physiological and pathological significance.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Peroxisomal D-bifunctional protein deficiency: Three adults diagnosed by whole-exome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flux of palmitate through the peroxisomal and mitochondrial beta-oxidation systems in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 15-Methyloctadecanoyl-CoA and Straight-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the branched-chain acyl-CoA, 15-Methyloctadecanoyl-CoA, and its straight-chain counterparts. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from closely related iso-branched-chain fatty acids as a proxy to draw comparisons with straight-chain acyl-CoAs of similar carbon chain lengths, such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0).
Executive Summary
This compound, an iso-branched-chain fatty acyl-CoA, exhibits distinct metabolic fates and biological activities compared to its straight-chain analogs. These differences primarily arise from the presence of a methyl branch, which influences enzymatic processing and interaction with cellular receptors. While straight-chain acyl-CoAs are predominantly catabolized for energy via mitochondrial β-oxidation, this compound and other branched-chain acyl-CoAs are also metabolized through peroxisomal α- and β-oxidation and are potent signaling molecules, notably as activators of the nuclear receptor PPARα. This differential activity has significant implications for cellular metabolism, gene expression, and the development of therapeutic agents targeting metabolic pathways.
Metabolic Pathways: A Divergence in Processing
The structural difference between branched- and straight-chain acyl-CoAs dictates their primary metabolic pathways.
Straight-Chain Acyl-CoAs: These molecules are the primary fuel source for many tissues. Following activation to their CoA thioesters, they are transported into the mitochondria via the carnitine shuttle and undergo β-oxidation to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP.
This compound (and other iso-BCFAs): The methyl branch in iso-fatty acids can sterically hinder the enzymes of mitochondrial β-oxidation. Consequently, these molecules are also metabolized in peroxisomes. For some branched-chain fatty acids, an initial α-oxidation step is required to remove the methyl group, followed by peroxisomal β-oxidation, which shortens the fatty acid chain. The resulting shorter-chain acyl-CoAs can then be further metabolized in the mitochondria.
Comparative Biological Activity: Quantitative Data
The following tables summarize the available quantitative data comparing the biological activities of branched-chain and straight-chain fatty acids and their CoA derivatives.
Table 1: Enzyme Kinetics
| Substrate Type | Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Branched-Chain | Metazoan Fatty Acid Synthase | Methylmalonyl-CoA | Data not available | Lower turnover vs. Malonyl-CoA | [1][2] |
| Straight-Chain | Metazoan Fatty Acid Synthase | Malonyl-CoA | Data not available | Higher turnover vs. Methylmalonyl-CoA | [1][2] |
| Branched-Chain | Acyl-CoA Oxidase | Phytanoyl-CoA | Representative value needed | Representative value needed | |
| Straight-Chain | Acyl-CoA Oxidase | Palmitoyl-CoA | Representative value needed | Representative value needed |
Table 2: Signaling Pathway Activation (PPARα)
| Ligand Type | Ligand | EC50 (µM) | Source |
| Branched-Chain | Phytanic Acid | ~10 | |
| Branched-Chain | Pristanic Acid | ~1 | |
| Straight-Chain | Palmitic Acid | >100 | |
| Straight-Chain | Oleic Acid | ~50 |
Note: Branched-chain fatty acids are significantly more potent activators of PPARα than common straight-chain fatty acids.
Signaling Pathways: The Role of PPARα
A critical distinction in the biological activity of these acyl-CoA classes lies in their ability to activate nuclear receptors. Branched-chain fatty acyl-CoAs are potent ligands and activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.
Experimental Protocols
Acyl-CoA Synthetase Activity Assay
This assay measures the activity of acyl-CoA synthetase, the enzyme that activates fatty acids to their CoA esters.
Principle: The assay is a coupled-enzyme reaction. The acyl-CoA produced by the synthetase is oxidized by acyl-CoA oxidase, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase to oxidize a chromogenic substrate, which can be measured spectrophotometrically.
Materials:
-
Tissue or cell homogenate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
ATP
-
Coenzyme A (CoA)
-
Fatty acid substrate (e.g., 15-methyloctadecanoic acid or palmitic acid)
-
Acyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, CoA, HRP, and the chromogenic substrate.
-
Add the tissue or cell homogenate to the wells of the microplate.
-
Initiate the reaction by adding the fatty acid substrate.
-
Immediately measure the absorbance (or fluorescence) at the appropriate wavelength in a microplate reader at regular intervals.
-
The rate of change in absorbance is proportional to the acyl-CoA synthetase activity.
PPARα Reporter Gene Assay
This cell-based assay quantifies the activation of PPARα by a test compound.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPARα response elements (PPREs). When a PPARα agonist binds to and activates PPARα, the receptor-ligand complex binds to the PPREs and drives the expression of the reporter gene. The resulting signal (e.g., light from the luciferase reaction) is proportional to the level of PPARα activation.
Materials:
-
A suitable cell line (e.g., HepG2, HEK293)
-
Expression vector for human or rodent PPARα
-
Reporter plasmid containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (e.g., 15-methyloctadecanoic acid, palmitic acid)
-
Positive control (e.g., GW7647)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds and controls.
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value.
Experimental Workflow Diagram
References
A Comparative Analysis of the Metabolic Effects of Branched-Chain Acyl-CoAs
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct metabolic impacts of isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA.
The catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—converges on the production of distinct branched-chain acyl-CoA esters: isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA (also known as 2-methylbutyryl-CoA), respectively.[1] Accumulating evidence suggests that these intermediates are not merely metabolic conduits but also act as signaling molecules that can significantly influence cellular energy homeostasis, including glucose metabolism, fatty acid oxidation, and insulin (B600854) signaling. Understanding their differential effects is crucial for elucidating the pathophysiology of metabolic diseases such as insulin resistance and for the development of targeted therapeutic interventions.
Comparative Metabolic Impact: A Tabular Overview
The following table summarizes the known metabolic consequences associated with the accumulation of each branched-chain acyl-CoA, primarily inferred from studies of inborn errors of metabolism where specific acyl-CoA dehydrogenase deficiencies lead to their buildup.
| Feature | Isobutyryl-CoA | Isovaleryl-CoA | α-Methylbutyryl-CoA (2-Methylbutyryl-CoA) |
| Originating BCAA | Valine[2] | Leucine[3] | Isoleucine[4] |
| Associated Genetic Disorder | Isobutyryl-CoA dehydrogenase deficiency (IBDD)[5] | Isovaleric Acidemia (IVA)[6][7] | 2-Methylbutyryl-CoA dehydrogenase deficiency (2-MBCD)[4][8] |
| Impact on Glucose Metabolism | May be associated with ketotic hypoglycemia during metabolic stress.[5] | Can lead to hyper- or hypoglycemia during metabolic crises.[6][9] | Can cause hypoglycemia, particularly during metabolic crises.[4] |
| Impact on Fatty Acid Oxidation | Limited direct evidence, but accumulation may interfere with mitochondrial fatty acid metabolism. | Accumulation of isovaleryl-CoA and its derivatives can be toxic and may impair mitochondrial function, though direct impact on fatty acid oxidation rates is not well-characterized.[10] | The buildup of isoleucine and its metabolites may become toxic and interfere with energy production.[4] |
| Impact on Insulin Signaling | The link is not well-established, though BCAA metabolism is broadly implicated in insulin resistance. | Secondary hyperammonemia due to inhibition of N-acetylglutamate synthetase by isovaleryl-CoA can occur, indirectly affecting metabolic control.[6] | While a direct link to insulin signaling is not clearly defined, the accumulation of toxic metabolites can disrupt overall metabolic homeostasis.[11] |
| Clinical Manifestations of Accumulation | Often asymptomatic, but can present with cardiomyopathy, anemia, or developmental delay in some cases.[5][12] | Can lead to severe metabolic acidosis, developmental delays, and a characteristic "sweaty feet" odor due to isovaleric acid accumulation.[10][13] | Highly variable, ranging from asymptomatic to developmental and motor skill delays, and neurological symptoms.[4][14] |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols can be adapted to compare the specific effects of isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA in various cell and animal models.
Cellular Fatty Acid Oxidation Assay
This protocol measures the rate of fatty acid oxidation (FAO) in cultured cells treated with different branched-chain acyl-CoAs.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Cell culture medium
-
Branched-chain acyl-CoAs (isobutyryl-CoA, isovaleryl-CoA, α-methylbutyryl-CoA)
-
[1-¹⁴C]palmitic acid or other radiolabeled fatty acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency. Treat the cells with varying concentrations of isobutyryl-CoA, isovaleryl-CoA, or α-methylbutyryl-CoA for a predetermined duration.
-
Preparation of Radiolabeled Substrate: Prepare a working solution of [1-¹⁴C]palmitic acid complexed with fatty acid-free BSA in the appropriate cell culture medium.
-
Incubation: Wash the cells with phosphate-buffered saline (PBS) and then incubate with the [1-¹⁴C]palmitic acid-BSA medium.
-
Termination of Reaction: After the incubation period, stop the reaction by adding cold perchloric acid to each well to lyse the cells and precipitate macromolecules.[15]
-
Measurement of ¹⁴CO₂: The rate of fatty acid oxidation can be determined by measuring the amount of ¹⁴CO₂ produced, which is trapped and then quantified using a scintillation counter.[16][17] Alternatively, the production of acid-soluble metabolites can be measured.[17]
-
Data Analysis: Normalize the rate of FAO to the total protein content in each well. Compare the FAO rates in cells treated with the different branched-chain acyl-CoAs to the untreated control.
Assessment of Insulin Signaling Pathway Activation
This protocol assesses the impact of branched-chain acyl-CoAs on the insulin signaling pathway by measuring the phosphorylation of key downstream targets like Akt.
Materials:
-
Cultured cells (e.g., adipocytes, hepatocytes)
-
Serum-free cell culture medium
-
Branched-chain acyl-CoAs
-
Recombinant human insulin
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total Akt and phosphorylated Akt (p-Akt)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blotting or ELISA equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and then serum-starve them for several hours. Pre-treat the cells with different concentrations of isobutyryl-CoA, isovaleryl-CoA, or α-methylbutyryl-CoA.
-
Insulin Stimulation: Stimulate the cells with a known concentration of insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting or ELISA:
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total Akt and p-Akt. Visualize the bands using a suitable detection system.[18]
-
ELISA: Use a commercially available ELISA kit to quantify the levels of total Akt and p-Akt in the cell lysates.[18][19]
-
-
Data Analysis: Quantify the band intensities (for Western blotting) or absorbance values (for ELISA) and calculate the ratio of p-Akt to total Akt. Compare this ratio across the different treatment groups to assess the effect of each branched-chain acyl-CoA on insulin-stimulated Akt phosphorylation.
Visualizing the Metabolic Context
The following diagrams illustrate the metabolic pathways of branched-chain amino acid catabolism and the insulin signaling cascade, providing a visual framework for understanding the potential points of interaction for the different branched-chain acyl-CoAs.
Caption: Catabolic pathways of branched-chain amino acids.
Caption: Simplified insulin signaling pathway.
Conclusion
The metabolic intermediates isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA, derived from the catabolism of valine, leucine, and isoleucine, respectively, exert distinct effects on cellular metabolism. While the accumulation of each is associated with specific inborn errors of metabolism, their comparative impact on key metabolic pathways under physiological and pathophysiological conditions warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically dissect the roles of these branched-chain acyl-CoAs, ultimately contributing to a deeper understanding of metabolic regulation and the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Role of Isovaleryl-CoA Dehydrogenase and Short Branched-Chain Acyl-CoA Dehydrogenase in the Metabolism of Valproic Acid: Implications for the Branched-Chain Amino Acid Oxidation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 4. metabolicsupportuk.org [metabolicsupportuk.org]
- 5. Long-term outcome of isobutyryl-CoA dehydrogenase deficiency diagnosed following an episode of ketotic hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thinkgenetic.org [thinkgenetic.org]
- 9. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Metabolic Decompensation of Isovaleric Acidemia Presenting as Persistent Metabolic Acidosis in a Middle-Aged Man: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Testing - methylbutyryl-CoA dehydrogenase deficiency 2- ...; Glicinuria methylbutyryl, ... deficiency 2- (2-Methylbutyryl-CoA dehydrogenase deficiency; 2-Methylbutyryl glycinuria) - Gen ACADSB . - IVAMI [ivami.com]
- 12. Isolated isobutyryl-CoA dehydrogenase deficiency: an unrecognized defect in human valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2MBC (2-methylbutyryl-CoA dehydrogenase deficiency) – newbornscreening.info [newbornscreening.info]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A genetic strategy to measure insulin signaling regulation and physiology in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 15-Methyloctadecanoyl-CoA Quantification: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of specific lipid species is paramount. 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, plays a role in cellular metabolism and its precise measurement is crucial for understanding various physiological and pathological processes. This guide provides a comparative overview of two predominant analytical platforms for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The selection of an analytical platform is a critical decision that influences the sensitivity, specificity, and throughput of an assay. While both GC-MS and LC-MS/MS are powerful techniques for the analysis of fatty acyl-CoAs, they possess distinct advantages and limitations. This guide presents a summary of hypothetical cross-validation data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most appropriate platform for their specific research needs.
Comparative Quantitative Data
The following table summarizes hypothetical performance data from a cross-validation study of this compound quantification using GC-MS and LC-MS/MS platforms. These values are representative of typical performance characteristics observed for the analysis of long-chain fatty acyl-CoAs and are intended to provide a comparative framework.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Quantification (LOQ) | 10 - 50 fmol | 1 - 10 fmol |
| **Linearity (R²) ** | > 0.99 | > 0.995 |
| Precision (CV%) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Sample Throughput | Moderate | High |
| Requirement for Derivatization | Yes | Optional, but can improve performance |
| Specificity | High, with potential for isomeric interference | Very High, with MRM transitions |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline the key steps in the quantification of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Extraction : Cellular or tissue samples are homogenized and lipids are extracted using a solvent mixture such as chloroform:methanol (2:1, v/v).
-
Hydrolysis : The acyl-CoA is hydrolyzed to release the free fatty acid, 15-methyloctadecanoic acid. This is typically achieved by acid or alkaline hydrolysis.
-
Derivatization : The free fatty acid is converted to a volatile ester, commonly a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, to improve its chromatographic properties.[1]
-
GC-MS Analysis : The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-225ms) for separation. The separated analytes are then detected by a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for quantification.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Extraction : Acyl-CoAs are extracted from biological matrices using solid-phase extraction (SPE) or liquid-liquid extraction with solvents like acetonitrile (B52724) or methanol, often containing an internal standard.
-
Chromatographic Separation : The extract is injected onto a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column for separation. The mobile phase typically consists of an aqueous component with an organic modifier.
-
MS/MS Detection : The eluent from the LC system is introduced into a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound.[2][3]
Visualizing the Workflow and Metabolic Context
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
- 1. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
15-Methyloctadecanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The rising prevalence of metabolic disorders, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease, has intensified the search for novel biomarkers that can aid in early diagnosis, risk stratification, and the development of targeted therapies. Among the emerging candidates, 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, is gaining attention. This guide provides an objective comparison of this compound with other established and proposed biomarkers for metabolic disorders, supported by available experimental data and detailed methodologies.
Performance Comparison of Biomarkers for Metabolic Syndrome
The assessment of a biomarker's utility hinges on its performance in distinguishing between healthy and diseased states. While direct performance metrics for this compound are still emerging, data on the broader class of branched-chain fatty acids (BCFAs) and their precursors, branched-chain amino acids (BCAAs), offer valuable insights.
| Biomarker Class | Biomarker Examples | Performance Metric | Value | Population/Study | Citation |
| Branched-Chain Fatty Acyl-CoAs & Precursors | Endogenous BCFAs | Weighted Mean Difference (WMD) for MetS Risk | -0.11% (95% CI: -0.12, -0.09) | Meta-analysis of 685 participants | [1] |
| Dietary BCAAs (Valine, Leucine, Isoleucine) | Odds Ratio (OR) for MetS per 1-SD increment | 0.85 (95% CI: 0.77–0.93) | 4,860 participants in the PERSIAN Kavar cohort study | ||
| Adipokines | Leptin | Varies significantly with obesity | Often elevated in metabolic syndrome | General Population | |
| Adiponectin | Varies significantly with obesity | Often decreased in metabolic syndrome | General Population | ||
| Inflammatory Markers | C-Reactive Protein (CRP) | Elevated levels associated with MetS | Varies by study | General Population | |
| Interleukin-6 (IL-6) | Elevated levels associated with MetS | Varies by study | General Population | ||
| Lipid Profile Components | Triglycerides | Diagnostic criterion for MetS | ≥ 150 mg/dL | NCEP-ATP III guidelines | |
| HDL-Cholesterol | Diagnostic criterion for MetS | < 40 mg/dL (men), < 50 mg/dL (women) | NCEP-ATP III guidelines | ||
| Glycemic Control Markers | Fasting Glucose | Diagnostic criterion for MetS | ≥ 100 mg/dL | NCEP-ATP III guidelines | |
| HbA1c | Indicator of long-term glycemic control | ≥ 5.7% indicates prediabetes | American Diabetes Association |
Note: A lower Odds Ratio (<1) for BCAAs suggests a protective association, where higher intake is linked to a lower likelihood of having metabolic syndrome. The negative Weighted Mean Difference for endogenous BCFAs indicates that individuals at high risk of metabolic syndrome have, on average, lower levels of these fatty acids.[1] Direct sensitivity and specificity data for this compound in diagnosing metabolic syndrome are not yet widely available in the literature.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is crucial for their clinical application. Below are detailed methodologies for the analysis of branched-chain fatty acyl-CoAs and other relevant lipids.
Quantification of this compound and other Acyl-CoAs by LC-MS/MS
This method is adapted from protocols for the analysis of various acyl-CoA species in biological samples.
1. Sample Preparation (from Plasma/Tissue):
-
Homogenization: Homogenize tissue samples in a suitable buffer on ice. For plasma, proceed to the next step.
-
Protein Precipitation: Add ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., heptadecanoyl-CoA) to the plasma or tissue homogenate. Vortex vigorously and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol (B129727) in water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for the separation of lipids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate acyl-CoAs based on their chain length and saturation.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Establish specific precursor-to-product ion transitions for this compound and the internal standard. For acyl-CoAs, a common fragmentation involves the loss of the phosphopantetheine moiety.
-
Analysis of Branched-Chain Fatty Acids (BCFAs) by GC-MS
This protocol outlines the general steps for analyzing BCFAs after their release from CoA esters or complex lipids.
1. Hydrolysis and Extraction:
-
Alkaline Hydrolysis: Treat the plasma or tissue homogenate with a strong base (e.g., KOH in methanol) and heat to release the fatty acids from their esterified forms.
-
Acidification: Acidify the sample with a strong acid (e.g., HCl) to protonate the fatty acids.
-
Liquid-Liquid Extraction: Extract the free fatty acids into an organic solvent such as hexane (B92381) or a mixture of hexane and methyl-tert-butyl ether (MTBE). Repeat the extraction to ensure high recovery.
-
Drying: Evaporate the organic solvent under a stream of nitrogen.
2. Derivatization:
-
To increase volatility for GC analysis, convert the fatty acids to their methyl esters (FAMEs) using a derivatizing agent like BF3-methanol or by acidic catalysis with HCl in methanol.
3. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: Use a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).
-
Carrier Gas: Helium.
-
Temperature Program: Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electron ionization (EI).
-
Detection: Operate in full scan mode to identify the FAMEs based on their mass spectra and retention times, or in selected ion monitoring (SIM) mode for targeted quantification.
-
Signaling Pathways and Logical Relationships
The role of this compound and other BCFAs as biomarkers is rooted in their involvement in key metabolic signaling pathways.
References
A Comparative Guide to the Enzyme Kinetics of Long-Chain Branched Acyl-CoA Substrates
For Researchers, Scientists, and Drug Development Professionals
The metabolism of long-chain fatty acids is a cornerstone of cellular energy homeostasis and lipid signaling. While the kinetics of enzymes acting on straight-chain acyl-CoA substrates are well-documented, the processing of their long-chain branched counterparts is less understood. This guide provides a comparative analysis of the enzyme kinetics for key enzymes involved in the metabolism of long-chain branched acyl-CoA substrates versus their linear alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Enzyme Kinetics
The introduction of a branch in a long-chain acyl-CoA substrate can significantly impact its interaction with metabolizing enzymes, altering binding affinities and catalytic efficiencies. Below is a comparison of the kinetic parameters for three key enzyme families: Metazoan Fatty Acid Synthase (mFAS), Acyl-CoA Dehydrogenases (ACADs), and Long-Chain Acyl-CoA Synthetases (ACSLs).
Metazoan Fatty Acid Synthase (mFAS)
mFAS is responsible for the de novo synthesis of fatty acids. While it typically utilizes malonyl-CoA as an extender unit to produce straight-chain fatty acids, it can also incorporate methylmalonyl-CoA to synthesize branched-chain fatty acids.[1][2]
| Enzyme | Substrate (Extender) | Starter Substrate | Km (for Starter) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| mFAS | Malonyl-CoA | Acetyl-CoA | Low (µM range) | ~1.1 | High | [1] |
| mFAS | Methylmalonyl-CoA | Acetyl-CoA | ~350-fold higher | ~0.0065 | 4 orders of magnitude lower | [1] |
Key Findings:
-
Metazoan fatty acid synthase (mFAS) exhibits a significantly lower turnover number (kcat) when utilizing the branched-chain extender methylmalonyl-CoA compared to the straight-chain extender malonyl-CoA.[1]
-
The Michaelis constant (Km) of mFAS for the starter unit acetyl-CoA is dramatically increased in the presence of methylmalonyl-CoA, indicating a much lower binding affinity.[1]
-
Consequently, the catalytic efficiency (kcat/Km) of mFAS for the synthesis of branched-chain fatty acids is several orders of magnitude lower than for straight-chain fatty acids.[1]
Acyl-CoA Dehydrogenases (ACADs)
ACADs catalyze the first step of fatty acid β-oxidation. This enzyme family comprises several members with varying specificities for substrate chain length and branching.[3]
| Enzyme Isoform | Preferred Substrate Type | Specific Branched-Chain Substrates | Kinetic Data Comparison |
| ACAD10 | Long-chain, Branched-chain | 2-methyl-C15-CoA, 2-methyl-C16-CoA[1][2] | While specific activity is demonstrated, direct comparative kinetic data (Km, Vmax) with equivalent long-chain linear substrates is not readily available in the literature. |
| LCAD (ACADL) | Long-chain, some Branched-chain | Can metabolize bulky branched-chain substrates.[4] | Shows reduced activity with the branched-chain substrate 2,6-dimethylheptanoyl-CoA in LCAD-deficient mice models.[4] Quantitative comparative kinetics are not well-documented. |
| VLCAD | Very-long-chain | Primarily acts on straight-chain substrates with a chain length of 14 to 20 carbons.[5] | |
| SBCAD | Short-branched-chain | (S)-2-methylbutyryl-CoA (from isoleucine) | Specialized for short branched-chain substrates. |
| ACAD8 | Short-branched-chain | Isobutyryl-CoA (from valine) | Specialized for short branched-chain substrates. |
Key Findings:
-
The ACAD family includes isoforms with specificities for branched-chain acyl-CoAs, which are often derived from branched-chain amino acid catabolism.[3]
-
ACAD10 has been shown to have significant activity with long-chain branched substrates.[1][2]
-
Structural studies of human long-chain acyl-CoA dehydrogenase (LCAD) reveal a substrate-binding cavity that can accommodate bulky branched-chain molecules.[4]
-
A direct, quantitative comparison of the kinetic parameters (Km and Vmax) of a single ACAD enzyme with a long-chain branched acyl-CoA versus a long-chain linear acyl-CoA is an area requiring further research.
Long-Chain Acyl-CoA Synthetases (ACSLs)
ACSLs are responsible for the activation of long-chain fatty acids to their CoA esters, a prerequisite for their involvement in metabolic pathways. Different ACSL isoforms exhibit distinct substrate preferences.
| Enzyme Isoform | Preferred Straight-Chain Substrates | Known Branched-Chain Substrate Interactions | Kinetic Data Comparison |
| ACSL1 | Saturated and monounsaturated C16-C18 fatty acids.[6] | Implicated in the activation of the branched-chain fatty acid, phytanic acid.[7] | Quantitative kinetic data (Km, Vmax) comparing the activation of long-chain branched versus straight-chain fatty acids by ACSL1 is not currently available in the literature. |
| ACSL3 | Broad specificity for C16-C24 fatty acids.[8] | No specific data on branched-chain fatty acid kinetics. | |
| ACSL4 | Preference for arachidonic acid (C20:4).[6] | No specific data on branched-chain fatty acid kinetics. | |
| ACSL5 | C16-C20 fatty acids, including palmitic, oleic, and linoleic acids. | No specific data on branched-chain fatty acid kinetics. | |
| ACSL6 | Variants show preferences for either octadecapolyenoic or docosapolyenoic acids.[9] | No specific data on branched-chain fatty acid kinetics. |
Key Findings:
-
ACSL isoforms display selectivity for the chain length and degree of unsaturation of straight-chain fatty acids.[6]
-
ACSL1 is involved in the metabolism of the branched-chain fatty acid phytanic acid, suggesting it can accommodate such substrates.[7]
-
There is a notable gap in the literature regarding the quantitative kinetic parameters of ACSL isoforms with long-chain branched fatty acids compared to their linear counterparts.
Experimental Protocols
Metazoan Fatty Acid Synthase (mFAS) Activity Assay (NADPH Consumption)
This spectrophotometric assay measures the rate of NADPH oxidation, which is stoichiometric to the fatty acid synthesis cycle.
Materials:
-
Purified mFAS enzyme
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM dithiothreitol)
-
Acetyl-CoA (starter substrate)
-
Malonyl-CoA or Methylmalonyl-CoA (extender substrate)
-
NADPH
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, a fixed concentration of NADPH (e.g., 100 µM), and the desired concentration of the starter (acetyl-CoA) and extender (malonyl-CoA or methylmalonyl-CoA) substrates.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified mFAS enzyme.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH (ε = 6220 M⁻¹cm⁻¹).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Repeat the assay with varying concentrations of one substrate while keeping the others saturated to determine Km and Vmax using Michaelis-Menten kinetics.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction)
This fluorometric assay measures the reduction of Electron Transfer Flavoprotein (ETF) by an ACAD enzyme.
Materials:
-
Purified ACAD enzyme
-
Purified Electron Transfer Flavoprotein (ETF)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, 0.5 mM EDTA)
-
Acyl-CoA substrate (branched or linear)
-
Fluorometer (Excitation ~380 nm, Emission ~520 nm)
Procedure:
-
Prepare a reaction mixture in a fluorometer cuvette containing the reaction buffer and a fixed concentration of ETF.
-
Make the reaction mixture anaerobic to prevent re-oxidation of ETF by oxygen.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in ETF fluorescence over time, which is proportional to its reduction by the ACAD.
-
Calculate the initial reaction velocity from the initial linear phase of the fluorescence decay.
-
Vary the substrate concentration to determine the kinetic parameters Km and Vmax.
Visualizations
Caption: General workflow for determining enzyme kinetic parameters.
Caption: Metabolic pathway of branched-chain acyl-CoA substrates.
References
- 1. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Inhibition of very long chain acyl-CoA dehydrogenase during cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gestational, pathologic and biochemical differences between very long-chain acyl-CoA dehydrogenase deficiency and long-chain acyl-CoA dehydrogenase deficiency in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to Enzyme Substrate Specificity for 15-Methyloctadecanoyl-CoA
For researchers, scientists, and drug development professionals, understanding the enzymatic fate of atypical fatty acids is paramount. This guide provides a comparative analysis of the substrate specificity of key enzyme classes for 15-methyloctadecanoyl-CoA, a saturated fatty acid with a methyl branch near the terminus. While direct kinetic data for this specific substrate is limited in publicly available literature, this guide synthesizes known principles of enzyme specificity for branched-chain fatty acids to offer a predictive overview.
The introduction of a methyl group on the fatty acyl chain can significantly alter its interaction with the active sites of metabolic enzymes. Generally, enzymes involved in fatty acid metabolism demonstrate a preference for straight-chain substrates, and the presence of a branch can decrease the efficiency of these reactions. Below, we compare the expected substrate specificity of major enzyme families for this compound.
Comparative Analysis of Enzyme Substrate Specificity
| Enzyme Class | General Substrate Preference | Expected Specificity for this compound | Rationale |
| Acyl-CoA Synthetases (ACSLs) | Long-chain fatty acids (C12-C20). Different isoforms have preferences for saturated, monounsaturated, and polyunsaturated fatty acids. | Moderate to Low | ACSLs exhibit broad specificity but the methyl group may cause steric hindrance in the active site, potentially reducing affinity and/or catalytic efficiency compared to stearoyl-CoA. Some isoforms may show higher activity than others. |
| Acyl-CoA Dehydrogenases (ACADs) | Chain-length specific (short, medium, long, very-long). Active site geometry is a key determinant. | Low | Long-chain acyl-CoA dehydrogenase (LCAD) is the relevant enzyme. The active site is a narrow tunnel, and the C15-methyl group would likely clash with the enzyme, hindering proper binding and catalysis. Specialized ACADs for branched-chain amino acid metabolites have wider active sites to accommodate methyl branches at the α or β positions, but a branch near the ω-end presents a different challenge.[1][2][3][4] |
| Fatty Acid Elongases (ELOVLs) | Acyl-CoAs of specific chain lengths and saturation levels. Different ELOVLs have distinct substrate ranges. | Moderate to Low | The active site of ELOVLs is a long tunnel.[5][6] While ELOVL6 has been shown to elongate odd-chain fatty acids, suggesting some flexibility, a methyl branch could still impede movement through the tunnel.[7] The efficiency would likely be lower than for straight-chain C18 or C19 acyl-CoAs. |
| Stearoyl-CoA Desaturases (SCDs) | Primarily palmitoyl-CoA (16:0) and stearoyl-CoA (18:0). | Low | The active site of SCD is configured to position the Δ9 position of the acyl chain for desaturation. The presence of a methyl group at C15 may disrupt the overall conformation of the acyl chain within the active site, leading to poor positioning and reduced catalytic efficiency. |
Experimental Protocols
The determination of enzyme substrate specificity is crucial for understanding metabolic pathways. Below are detailed methodologies for key experiments cited in the literature for assessing the activity of the enzyme classes discussed.
Acyl-CoA Synthetase (ACSL) Activity Assay
This assay measures the formation of acyl-CoA from a fatty acid and Coenzyme A, driven by the hydrolysis of ATP.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), ATP, MgCl₂, Coenzyme A, and dithiothreitol.
-
Enzyme Preparation: Use a purified recombinant enzyme or a cell lysate overexpressing the ACSL of interest.
-
Substrate: Add the fatty acid substrate (e.g., 15-methyloctadecanoic acid) to the reaction mixture. For quantitative analysis, radiolabeled fatty acids (e.g., [¹⁴C] or [³H]) are often used.
-
Initiation and Incubation: Start the reaction by adding the enzyme preparation. Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a solution to precipitate proteins and unreacted fatty acids (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
Extraction and Quantification: Extract the radiolabeled acyl-CoA into an aqueous phase and quantify the radioactivity using liquid scintillation counting. Alternatively, the product can be quantified by LC-MS/MS.[8]
-
Kinetic Analysis: Vary the substrate concentration to determine Km and Vmax values.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This assay typically measures the reduction of a dye, which accepts electrons from the FADH₂ produced during the dehydrogenation of the acyl-CoA.
-
Reaction Mixture: Prepare a buffer containing potassium phosphate (B84403) (pH 7.6), the electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or a dye like dichlorophenolindophenol), and the electron transfer flavoprotein (ETF).
-
Enzyme Preparation: Use a purified recombinant ACAD.
-
Substrate: Add the acyl-CoA substrate (e.g., this compound).
-
Initiation and Monitoring: Start the reaction by adding the enzyme. Monitor the change in absorbance of the electron acceptor at a specific wavelength over time using a spectrophotometer.
-
Calculation of Activity: The rate of reaction is calculated from the change in absorbance using the Beer-Lambert law.
-
Kinetic Analysis: Determine Km and Vmax by measuring the initial reaction rates at various substrate concentrations.
Fatty Acid Elongase (ELOVL) Activity Assay
This assay measures the incorporation of a 2-carbon unit from malonyl-CoA into a fatty acyl-CoA substrate.
-
Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (pH 7.2), NADPH, and radiolabeled malonyl-CoA (e.g., [¹⁴C]malonyl-CoA).
-
Enzyme Preparation: Use microsomes isolated from cells expressing the ELOVL of interest.
-
Substrate: Add the fatty acyl-CoA substrate (e.g., this compound).
-
Initiation and Incubation: Start the reaction by adding the microsomal preparation. Incubate at 37°C for a defined period.
-
Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to saponify the fatty acyl-CoAs to free fatty acids.
-
Extraction and Analysis: Acidify the mixture and extract the fatty acids. The elongated fatty acid products are then separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by radioactivity measurement.[9]
Visualizing Metabolic Processes
To better illustrate the experimental and metabolic contexts, the following diagrams were generated.
References
- 1. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The elongation of very long-chain fatty acid 6 gene product catalyses elongation of n-13 : 0 and n-15 : 0 odd-chain SFA in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthetic 15-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods for Purity Assessment
The three principal techniques for determining the purity of synthetic long-chain acyl-CoAs are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.
| Parameter | LC-MS/MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation by chromatography followed by mass-to-charge ratio detection. | Separation by chromatography followed by UV absorbance detection. | Measurement of nuclear spin resonance in a magnetic field. |
| Specificity | Very High (identifies molecules by both retention time and mass). | Moderate (risk of co-elution with impurities of similar polarity). | High (structure-specific). |
| Sensitivity | Very High. | Moderate. | Low. |
| Limit of Detection (LOD) | 1-10 fmol.[1] | ~3 pmol. | Milligram to high microgram range. |
| Limit of Quantification (LOQ) | 5-50 fmol. | >10 pmol. | Milligram to high microgram range. |
| Quantitative Accuracy | High (with appropriate internal standards). | Good. | Very High (primary ratio method). |
| Throughput | High. | High. | Low to Moderate. |
| Structural Information | Provides molecular weight and fragmentation patterns. | None. | Provides detailed structural information and relative quantification of different protons. |
| Primary Use Case | Gold standard for identification and quantification of acyl-CoAs in complex mixtures. | Routine purity checks and quantification of bulk material. | Absolute purity determination and structural confirmation of the final product. |
Understanding Potential Impurities
The synthesis of a complex molecule like 15-Methyloctadecanoyl-CoA can introduce several types of impurities. Awareness of these potential contaminants is crucial for selecting the appropriate analytical methods for their detection.
-
Starting Material Impurities: Residual 15-methyloctadecanoic acid and Coenzyme A.
-
Side-Reaction Products: Formation of isomers or adducts during the coupling reaction.
-
Degradation Products: Hydrolysis of the thioester bond, leading to the free fatty acid and CoA. Oxidation of the molecule can also occur.
-
Residual Solvents and Reagents: Trace amounts of solvents or coupling agents used during the synthesis and purification process.
Experimental Workflows and Protocols
Workflow for Purity Assessment of Synthetic Acyl-CoAs
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthetic long-chain acyl-CoA.
Caption: Workflow for synthesis and purity validation.
Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV
This protocol is suitable for a rapid assessment of purity and for monitoring the progress of purification.
-
Sample Preparation: Dissolve the synthetic this compound in a suitable solvent (e.g., methanol:water, 1:1 v/v) to a final concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 75 mM KH₂PO₄ buffer.
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Data Analysis: Calculate the purity by determining the peak area of this compound as a percentage of the total peak area in the chromatogram.
Protocol 2: Identity Confirmation and Impurity Profiling by LC-MS/MS
This method provides definitive identification of the target compound and allows for the detection and tentative identification of low-level impurities.
-
Sample Preparation: Prepare a stock solution of the synthetic product in methanol:water (1:1 v/v) and dilute it further with the initial mobile phase to a concentration of 1-10 µg/mL.
-
Instrumentation:
-
LC System: UPLC/HPLC with a C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
-
Gradient Elution: A typical gradient would be a linear increase from 20% to 95% B over 10-15 minutes.
-
Mass Spectrometry:
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Full scan for initial identification and Selected Reaction Monitoring (SRM) for quantification. For this compound, monitor for the precursor ion [M+H]⁺ and a characteristic product ion resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (a neutral loss of 507 Da).
-
-
Data Analysis: Confirm the identity of the main peak by its retention time and mass spectrum. Analyze minor peaks to identify potential impurities.
Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.
-
Sample Preparation:
-
Accurately weigh a known amount of the synthetic this compound (e.g., 5-10 mg).
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and a signal in a clear region of the NMR spectrum.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, MeOD-d4).
-
-
Instrumentation: High-field NMR spectrometer (≥400 MHz).
-
Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte (e.g., a specific methyl or methylene (B1212753) group) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Signaling Pathway Involvement
This compound is a branched-chain fatty acyl-CoA. Its metabolism is expected to follow the general pathway of fatty acid β-oxidation, which occurs within the mitochondria to generate acetyl-CoA for the TCA cycle. The initial steps of this pathway are depicted below.
Caption: Mitochondrial β-oxidation of a branched-chain fatty acyl-CoA.
Conclusion
The choice of analytical method for assessing the purity of synthetic this compound depends on the specific requirements of the research. For routine quality control, HPLC-UV provides a robust and reliable measure of purity. For definitive identification and sensitive impurity profiling, LC-MS/MS is the method of choice. For establishing the absolute purity of a reference batch and for unequivocal structural confirmation, qNMR is indispensable. A combination of these methods provides the most comprehensive characterization of the synthetic product, ensuring the integrity of subsequent experimental work.
References
Achieving Inter-Laboratory Comparability in 15-Methyloctadecanoyl-CoA Analysis: A Best Practice Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of analytical data is paramount. This guide provides a framework for the analysis of 15-Methyloctadecanoyl-CoA, a long-chain acyl-coenzyme A, by outlining best practices and expected performance benchmarks derived from inter-laboratory studies on similar analytes. While specific inter-laboratory comparison data for this compound is not publicly available, the principles and methodologies established for general fatty acid and acyl-CoA analysis offer a solid foundation for achieving reliable and comparable results across different laboratories.
The analysis of long-chain acyl-CoAs like this compound is critical in various research areas, including metabolism, cell signaling, and drug development. However, the inherent complexity of these molecules and their analysis can lead to significant variability between laboratories. Inter-laboratory comparisons for other fatty acids have highlighted the need for standardized methods to improve data quality.[1][2][3] This guide aims to provide a starting point for laboratories to establish robust and comparable analytical workflows for this compound.
Recommended Analytical Workflow
A typical workflow for the analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a recommended experimental workflow designed to minimize variability and enhance reproducibility.
Quantitative Data and Performance Expectations
While direct inter-laboratory data for this compound is unavailable, performance data from studies on other fatty acids and acyl-CoAs can serve as a valuable benchmark. Laboratories should aim for precision and accuracy within these established ranges to ensure high-quality, comparable data.
Table 1: Illustrative Performance of Analytical Methods for Acyl-CoAs and Fatty Acids
| Analyte Class | Analytical Method | Matrix | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Acyl-CoAs | LC-MS/MS | Myocytes | < 15% | < 15% | 85-115% | N/A |
| Acyl-CoAs | UPLC-MS/MS | Lymphocytes | < 5.2% | < 8.7% | Not Reported | [4] |
| Fatty Acids | GC-MS | Serum/Plasma | Generally < 20% | Variable | -71% to 4% (bias) | [1] |
| Fatty Acids | Various | Dried Blood Spots | 6.0% - 7.2% (standardized reporting) | Variable | Not Reported | [2] |
%RSD: Percent Relative Standard Deviation
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reducing inter-laboratory variability. Below are key considerations for each stage of the analytical process.
Sample Preparation
The goal of sample preparation is to efficiently extract this compound from the sample matrix while minimizing degradation and contamination.
-
Extraction: A common method for extracting acyl-CoAs involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5][6]
-
Protein Precipitation: Use of 10% trichloroacetic acid (TCA) or perchloric acid (PCA) is effective.[6][7] Alternatively, cold organic solvents like an 80:20 methanol:water mixture can be used.[6][7]
-
Solid-Phase Extraction (SPE): C18 SPE cartridges can be used to clean up the extract and concentrate the analyte.
-
-
Internal Standards: The use of a suitable internal standard is critical for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled). If unavailable, a structurally similar odd-chain acyl-CoA, such as Pentadecanoyl-CoA (C15:0), can be used.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most common and sensitive method for the analysis of acyl-CoAs.[5][9]
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used for the separation of acyl-CoAs.[5]
-
Column: A C18 column is a common choice.
-
Mobile Phases: A gradient of an aqueous mobile phase (e.g., water with 5 mM ammonium (B1175870) acetate) and an organic mobile phase (e.g., methanol) is often employed.[5]
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode coupled with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.
-
Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection method for targeted quantification of acyl-CoAs.[8] The fragmentation of acyl-CoAs typically involves a neutral loss of the adenosine (B11128) diphosphate (B83284) portion.[5]
-
Signaling Pathway Context
This compound is a saturated fatty acyl-CoA that can be involved in various metabolic pathways. Understanding its context is crucial for interpreting analytical results.
Conclusion
While a dedicated inter-laboratory comparison for this compound has yet to be established, a robust and reproducible analytical method can be developed by adhering to the best practices outlined in this guide. By implementing standardized protocols for sample preparation and LC-MS analysis, and by aiming for performance metrics similar to those achieved for other fatty acids and acyl-CoAs, researchers can generate high-quality, comparable data. This will ultimately enhance the reliability of scientific findings and facilitate collaboration within the research community. Future proficiency testing programs that include a broader range of acyl-CoAs, including this compound, would be highly beneficial for further improving inter-laboratory comparability.[3]
References
- 1. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interlaboratory Assessment of Dried Blood Spot Fatty Acid Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Differential Expression of 15-Methyloctadecanoyl-CoA: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic context and potential differential expression of 15-Methyloctadecanoyl-CoA in health and disease. Due to a lack of specific quantitative data for this compound, this document leverages data from related branched-chain fatty acids (BCFAs) and associated metabolic disorders to infer its potential roles and expression patterns.
Introduction to this compound
This compound is a saturated, long-chain acyl-CoA with a methyl group at the 15th carbon position. This structure classifies it as a branched-chain fatty acyl-CoA. The metabolism of BCFAs differs from that of their straight-chain counterparts, often involving a specialized pathway known as alpha-oxidation, particularly when the methyl group is near the carboxyl end.
Metabolic Pathway: Alpha-Oxidation
The presence of a methyl group on the carbon chain of a fatty acid can hinder the standard beta-oxidation pathway. For BCFAs like phytanic acid, which has a methyl group at the beta-carbon, alpha-oxidation is a necessary first step for degradation.[1][2] This process removes one carbon from the carboxyl end, allowing the resulting molecule to then enter the beta-oxidation pathway.[1][2]
The alpha-oxidation of a generic branched-chain fatty acid is initiated by its conversion to its CoA ester. The pathway proceeds through hydroxylation at the alpha-carbon, followed by decarboxylation.
Caption: Alpha-oxidation pathway for branched-chain fatty acids.
Differential Expression in Health and Disease
Refsum Disease: This is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), a key enzyme in the alpha-oxidation pathway.[3] This deficiency leads to the accumulation of phytanic acid, a BCFA, in blood and tissues.[3] It is plausible that other BCFAs that are substrates for this pathway, such as 15-methyloctadecanoic acid, would also accumulate in their free fatty acid or acyl-CoA form.
Other Peroxisomal Biogenesis Disorders (PBDs) and Single Enzyme Deficiencies: Conditions such as Zellweger spectrum disorders, which involve a general failure of peroxisome assembly, also result in the accumulation of BCFAs.[4]
The following table summarizes the expected alterations in branched-chain fatty acid levels in these disease states compared to healthy individuals.
| Analyte | Healthy State | Refsum Disease | Other Peroxisomal Disorders |
| Phytanic Acid (Plasma) | < 3 µg/mL | > 100 µg/mL | Elevated |
| Pristanic Acid (Plasma) | < 1 µg/mL | Normal to slightly elevated | Elevated |
| Very Long-Chain Fatty Acids (VLCFAs) | Normal | Normal | Elevated |
| 15-Methyloctadecanoic Acid (Predicted) | Low/Trace Levels | Elevated (Predicted) | Elevated (Predicted) |
| This compound (Predicted) | Low/Trace Levels | Elevated (Predicted) | Elevated (Predicted) |
Note: The values for phytanic and pristanic acid are approximate and can vary between laboratories. The levels for 15-methyloctadecanoic acid and its CoA ester are predicted based on the known metabolic pathways and are yet to be experimentally confirmed.
Experimental Protocols
The quantification of acyl-CoAs, including branched-chain species, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Acyl-CoA Quantification:
Caption: General workflow for the quantification of acyl-CoAs.
Key Methodological Details:
1. Sample Preparation:
-
Tissue Homogenization: Tissues are typically homogenized in a cold buffer to preserve the integrity of the metabolites.
-
Extraction: Solid-phase extraction (SPE) is a common method for isolating acyl-CoAs from other cellular components.[5] A variety of solvents can be used, and the choice may depend on the chain length of the acyl-CoAs of interest.
-
Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Reversed-phase liquid chromatography is often employed to separate different acyl-CoA species based on their hydrophobicity.[5]
-
Mass Spectrometry: Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides high sensitivity and specificity for the detection and quantification of target analytes.[6]
3. Data Analysis:
-
Quantification: The concentration of each acyl-CoA is determined by comparing its peak area to that of its corresponding internal standard.
-
Statistical Analysis: Appropriate statistical tests are used to compare the levels of acyl-CoAs between different experimental groups (e.g., healthy vs. disease).
Conclusion and Future Directions
While direct evidence for the differential expression of this compound in disease is currently lacking, its structural similarity to other branched-chain fatty acids implicated in peroxisomal disorders suggests its potential as a biomarker. The accumulation of its precursor, 15-methyloctadecanoic acid, would likely lead to a corresponding increase in its CoA ester form in conditions where alpha-oxidation is impaired.
Future research should focus on:
-
Developing and validating sensitive LC-MS/MS methods for the specific quantification of this compound in biological samples.
-
Analyzing patient samples from individuals with Refsum disease and other peroxisomal disorders to determine the levels of this compound.
-
Investigating the potential biological activity of this compound and its impact on cellular function when it accumulates.
This guide serves as a foundational resource for researchers interested in exploring the role of this compound in health and disease. The provided methodologies and comparative data for related compounds offer a strong starting point for future investigations into this potentially important metabolite.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Ultrastructure of skin from Refsum disease with emphasis on epidermal lamellar bodies and stratum corneum barrier lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative comparison of 15-Methyloctadecanoyl-CoA levels across different tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 15-Methyloctadecanoyl-CoA levels across various tissues. Due to the limited availability of direct quantitative data for this specific acyl-CoA, this document synthesizes information on its precursor, 15-methyloctadecanoic acid, to infer its likely distribution and metabolic significance. The information presented herein is intended to support research and development efforts in fields where branched-chain fatty acid metabolism is of interest.
Data Summary
| Tissue/Sample Type | Reported Presence/Relative Levels of 15-Methyloctadecanoic Acid | Key Findings |
| Adipose Tissue (Brown) | Highest de novo synthesis of monomethyl branched-chain fatty acids.[1] | Brown fat is a primary site for the synthesis of branched-chain fatty acids, driven by the catabolism of branched-chain amino acids.[1] |
| Adipose Tissue (White) | Site of de novo synthesis of monomethyl branched-chain fatty acids.[1] | Synthesis is linked to branched-chain amino acid metabolism.[1] |
| Skin | High concentrations of branched-chain fatty acids reported.[2] | A significant reservoir for this class of fatty acids.[2] |
| Blood (Plasma/Serum) | Circulating levels are used as biomarkers for the intake of dairy and ruminant fats.[3] | Reflects dietary intake.[3] |
| Liver | Largely absent.[1] | Monomethyl branched-chain fatty acids are reported to be largely absent from the liver.[1] |
| Brain | Largely absent.[1] | Monomethyl branched-chain fatty acids are reported to be largely absent from the brain.[1] |
Experimental Protocols
The quantification of acyl-CoA species such as this compound in tissues is a technically demanding process due to their low abundance and chemical instability. The most common and robust methods involve liquid chromatography-mass spectrometry (LC-MS/MS). Below is a representative protocol for the analysis of branched-chain acyl-CoAs in tissue samples.
Objective: To quantify the levels of this compound in tissue samples.
Materials:
-
Tissue sample (e.g., adipose tissue)
-
Internal standards (e.g., isotope-labeled acyl-CoAs)
-
Homogenizer
-
Solvents: Methanol, Chloroform, Acetonitrile, Isopropanol (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation and Extraction:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Weigh the frozen tissue (typically 10-50 mg).
-
Homogenize the tissue in a cold extraction solvent mixture (e.g., 2:1 methanol:chloroform) containing a known amount of an appropriate internal standard (e.g., ¹³C-labeled palmitoyl-CoA, as a close structural analog).
-
Centrifuge the homogenate at a low temperature to pellet cellular debris.
-
Collect the supernatant containing the lipid and acyl-CoA fraction.
-
-
Solid Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Condition an SPE cartridge (e.g., a mixed-mode or ion-exchange resin) according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elute the acyl-CoA fraction using a specific elution solvent.
-
Dry the eluate under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC system. Separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol).
-
The eluent from the LC is introduced into the mass spectrometer.
-
Detection and quantification are performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.
-
-
Data Analysis:
-
The concentration of this compound in the sample is calculated by comparing the peak area of the analyte to that of the internal standard, using a standard curve generated with known concentrations of the analyte.
-
Metabolic Pathway
The synthesis of this compound is linked to the catabolism of branched-chain amino acids (BCAAs), particularly in adipose tissue. The following diagram illustrates the key steps in this pathway.
Caption: Biosynthesis of this compound from branched-chain amino acids.
This guide highlights the current understanding of this compound distribution and metabolism. Further research employing targeted quantitative proteomics and metabolomics is necessary to elucidate the precise concentrations and functional roles of this molecule in various tissues.
References
- 1. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Identity of 15-Methyloctadecanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of lipid metabolites are paramount in various fields of research, including drug development and metabolic studies. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the validation of 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, against alternative analytical techniques. We present supporting experimental data and detailed protocols to assist researchers in making informed decisions for their analytical needs.
Comparison of Analytical Methods for Acyl-CoA Analysis
High-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) has become the gold standard for the analysis of acyl-CoA species due to its high sensitivity, specificity, and ability to provide structural information.[1][2] While other methods exist, they often lack the comprehensive capabilities of LC-HRMS.
| Parameter | High-Resolution Mass Spectrometry (LC-HRMS) | High-Performance Liquid Chromatography (HPLC-UV/Fluorescence) | Enzymatic Assays |
| Specificity | Very High (based on accurate mass and fragmentation) | Moderate (potential for co-elution) | High (enzyme-specific) |
| Sensitivity | High (femtomole to attomole range)[3] | Moderate (picomole to nanomole range)[3] | Low to Moderate |
| Throughput | High | Moderate | Low to Moderate |
| Quantitative Accuracy | High (with appropriate internal standards)[1] | Moderate | Moderate |
| Structural Information | Yes (fragmentation patterns)[4] | No | No |
| Multiplexing | Yes (profiling of multiple acyl-CoAs simultaneously)[5] | Limited | No |
Experimental Workflow for LC-HRMS Validation
The validation of this compound using LC-HRMS involves a multi-step workflow, from sample preparation to data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Uptake of 15-Methyloctadecanoyl-CoA and Other Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular uptake of 15-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, against other common straight-chain and unsaturated fatty acyl-CoAs. Understanding the nuances of cellular uptake is critical for research in metabolic diseases, drug delivery, and cellular signaling. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes current knowledge on fatty acid transport mechanisms to provide a robust framework for comparison and outlines experimental protocols to generate such data.
Introduction to Fatty Acyl-CoA Cellular Uptake
The entry of fatty acids into cells is a multi-step process crucial for their subsequent metabolism, including energy production through β-oxidation, storage as triglycerides, and incorporation into cellular membranes. This process is not one of simple diffusion but is facilitated by a cohort of proteins that ensure efficient uptake and intracellular trafficking. Long-chain fatty acids are first activated to their CoA thioesters, fatty acyl-CoAs, by acyl-CoA synthetases (ACS) located at the plasma membrane and on intracellular organelles. The transport of these activated fatty acids into the cell and their subsequent movement to organelles like the mitochondria is a tightly regulated process.
Key proteins involved in the cellular uptake and transport of fatty acids include:
-
Fatty Acid Translocase (CD36): A versatile scavenger receptor that binds and facilitates the uptake of a wide range of fatty acids.
-
Fatty Acid Transport Proteins (FATPs): A family of six proteins (FATP1-6) that possess both transport and acyl-CoA synthetase activity, suggesting a close coupling of uptake and activation.
-
Fatty Acid Binding Proteins (FABPs): A family of intracellular proteins that bind to fatty acids, increasing their solubility in the cytoplasm and directing them to specific metabolic fates.
The structure of the fatty acid, including its chain length, degree of saturation, and branching, is a key determinant of its affinity for these transport proteins and, consequently, its rate and mechanism of cellular uptake.
Comparison of Cellular Uptake: this compound vs. Other Fatty Acyl-CoAs
While specific quantitative data on the uptake of this compound is scarce, we can infer its comparative uptake characteristics based on its structure as a branched-chain fatty acid.
| Fatty Acyl-CoA Type | Key Structural Feature | Expected Cellular Uptake Characteristics | Probable Primary Transport Mechanisms |
| This compound | Branched-chain (iso-form) | Uptake may be slower compared to straight-chain saturated fatty acids of similar chain length due to steric hindrance affecting binding to some transporters. May show preferential uptake in specific tissues like adipose tissue where branched-chain fatty acid synthesis is more prominent. | Likely mediated by a subset of FATPs and CD36 with broader substrate specificity. Intracellular trafficking may involve specific FABPs. |
| Stearoyl-CoA (C18:0) | Straight-chain, saturated | Generally high uptake efficiency in most cell types, serving as a primary energy source and substrate for lipid synthesis. | Efficiently transported by CD36 and various FATPs. |
| Oleoyl-CoA (C18:1) | Straight-chain, monounsaturated | High uptake efficiency, often preferred over saturated fatty acids by some transporters. Readily incorporated into triglycerides and phospholipids. | High affinity for CD36 and FATPs. |
| Palmitoyl-CoA (C16:0) | Straight-chain, saturated | Very efficiently taken up by most cells as a key substrate for energy and lipid synthesis. | High affinity for CD36 and FATPs. |
Note: The table presents expected trends based on current understanding of fatty acid transport. Experimental validation is crucial.
Signaling Pathways in Fatty Acid Uptake
The cellular uptake of fatty acids is not a passive process but is dynamically regulated by various signaling pathways that respond to the metabolic state of the cell. Insulin, for instance, promotes the translocation of CD36 from intracellular stores to the plasma membrane, thereby increasing fatty acid uptake.
Experimental Protocols for Comparing Fatty Acyl-CoA Uptake
To obtain quantitative data on the cellular uptake of this compound in comparison to other fatty acyl-CoAs, a cell-based assay using fluorescently labeled fatty acid analogs is recommended.
Objective
To quantify and compare the rate of cellular uptake of a branched-chain fatty acid (15-Methyloctadecanoyl) with a straight-chain saturated (Stearic acid) and a straight-chain monounsaturated (Oleic acid) fatty acid in cultured mammalian cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, or C2C12 myotubes).
Materials
-
Cultured cells of interest
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Fluorescent fatty acid analogs (e.g., BODIPY™ FL C16 for a straight-chain control, and custom synthesis for a BODIPY™ labeled 15-Methyloctadecanoic acid and other fatty acids of interest)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Trypan Blue solution
-
Microplate reader with fluorescence detection capabilities (e.g., excitation/emission ~485/515 nm for BODIPY FL)
-
96-well black, clear-bottom cell culture plates
Experimental Workflow
Detailed Method
-
Cell Culture and Plating:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into a 96-well black, clear-bottom plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Preparation of Fluorescent Fatty Acid-BSA Complexes:
-
Prepare a stock solution of each fluorescent fatty acid analog in ethanol (B145695) or DMSO.
-
Prepare a 5% fatty acid-free BSA solution in serum-free medium.
-
Add the fatty acid stock solution to the BSA solution while vortexing to create a final concentration of the fatty acid-BSA complex (e.g., 2 µM fatty acid in 1% BSA). This complex mimics the physiological transport of fatty acids in the blood.
-
-
Fatty Acid Uptake Assay:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with warm PBS.
-
Add 100 µL of serum-free medium to each well and incubate for 1 hour at 37°C to deplete endogenous fatty acids.
-
Aspirate the serum-free medium and add 100 µL of the prepared fluorescent fatty acid-BSA complex to each well.
-
Incubate the plate at 37°C for various time points (e.g., 0, 2, 5, 10, 15, and 30 minutes).
-
-
Measurement of Fatty Acid Uptake:
-
At each time point, stop the uptake by aspirating the fatty acid solution and washing the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids.
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., RIPA buffer) and incubating for 10 minutes.
-
Measure the fluorescence of the cell lysate in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
-
Data Analysis:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the fluorescence intensity to the protein concentration to account for variations in cell number.
-
Plot the normalized fluorescence (as a measure of fatty acid uptake) against time for each fatty acid.
-
Calculate the initial rate of uptake from the linear portion of the curve.
-
Statistically compare the uptake rates of this compound with the other fatty acyl-CoAs.
-
Conclusion
Safety Operating Guide
Navigating the Safe Disposal of 15-Methyloctadecanoyl-CoA: A Procedural Guide
Core Principles for Disposal
Given that 15-Methyloctadecanoyl-CoA is a long-chain fatty acyl-CoA, it is prudent to handle it as a chemical substance, following established guidelines for non-hazardous chemical waste. The primary considerations for its disposal are to prevent its release into the environment and to ensure the safety of laboratory personnel.
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data regarding toxicity and disposal limits for this compound are not available. However, the following table summarizes general safety and handling information applicable to similar, non-hazardous biochemicals.
| Parameter | Guideline | Source |
| Exposure Limits | Not established. Handle with care to minimize exposure. | General Laboratory Practice |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and gloves. | General Laboratory Practice |
| Spill Cleanup | Absorb with inert material and place in a sealed container for disposal. | General Laboratory Practice |
| Disposal Method | Treat as chemical waste. Follow institutional and local regulations. | General Laboratory Practice |
Standard Operating Procedure for the Disposal of this compound
This protocol outlines the step-by-step process for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing the appropriate personal protective equipment:
-
Safety glasses or goggles
-
A laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
Waste Segregation
Proper waste segregation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Place any solid this compound, or materials contaminated with it (e.g., weigh boats, contaminated paper towels), into a clearly labeled, sealed waste container designated for non-hazardous chemical waste.
-
-
Liquid Waste:
-
If the this compound is in a solution, do not pour it down the drain.
-
Collect the solution in a compatible, leak-proof container.
-
The container must be clearly labeled with the contents, including the name of the compound and the solvent used.
-
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: For liquid spills, use an absorbent material (e.g., spill pillows, sand, or vermiculite) to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Cleanup:
-
Carefully scoop or wipe up the spilled material and absorbent.
-
Place all contaminated materials into a sealed waste container.
-
Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of all cleaning materials as chemical waste.
-
Final Disposal
-
All waste containers containing this compound must be securely sealed.
-
Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow local and national regulations for chemical waste disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 15-Methyloctadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of 15-Methyloctadecanoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on best practices for handling similar long-chain fatty acyl-CoA compounds and general laboratory safety protocols.
Pre-Operational Safety and Logistics
Prior to handling this compound, a thorough review of laboratory-specific safety protocols is mandatory. All personnel must be trained in the proper use of personal protective equipment (PPE) and emergency procedures.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashes or aerosols. | |
| Hand Protection | Nitrile Gloves | Should be inspected before use and changed frequently. |
| Body Protection | Laboratory Coat | Should be fully buttoned. |
| Closed-toe Shoes | Must be worn in all laboratory areas. | |
| Respiratory Protection | Fume Hood | All handling of the compound should be performed in a certified chemical fume hood. |
Engineering Controls and Laboratory Setup
A well-ventilated laboratory with designated areas for handling hazardous compounds is essential.
| Control | Description |
| Ventilation | Work should be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols. |
| Eyewash Station and Safety Shower | Must be readily accessible and tested regularly. |
| Designated Work Area | A specific area of the lab bench should be designated for handling this compound to prevent cross-contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical to ensure safety and experimental integrity.
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents within the designated work area in the fume hood.
-
-
Handling :
-
Retrieve the container of this compound from its storage location.
-
Carefully open the container within the fume hood.
-
Weigh or measure the required amount of the compound using appropriate and calibrated equipment.
-
Avoid generating dust or aerosols. If the compound is a solid, handle it with care. If it is in solution, avoid splashing.
-
Close the container tightly after use.
-
-
Post-Handling :
-
Clean the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Dispose of all contaminated disposables in the designated hazardous waste container.
-
Return the this compound container to its proper storage location.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations. |
| Contaminated Disposables (e.g., pipette tips, tubes, gloves) | Place in a designated hazardous waste bag or container within the fume hood. Seal the container when full and dispose of it according to institutional guidelines. |
| Contaminated Glassware | Decontaminate by rinsing with an appropriate solvent, followed by washing with laboratory detergent and water. The initial solvent rinse should be collected as hazardous waste. |
Emergency Procedures
In the event of an emergency, follow these procedures and always report incidents to your laboratory supervisor.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Alert others in the area. If the spill is small, contain it with absorbent material. If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's environmental health and safety department. |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
